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  • Product: 1-Ethynyl-cyclohexanecarboxylic acid
  • CAS: 72335-58-1

Core Science & Biosynthesis

Foundational

Retrosynthesis of 1-Ethynyl-cyclohexanecarboxylic acid

An In-depth Technical Guide on the Abstract 1-Ethynyl-cyclohexanecarboxylic acid is a compelling molecular scaffold featuring a rigid cyclohexane core functionalized with both a reactive terminal alkyne and a carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the

Abstract

1-Ethynyl-cyclohexanecarboxylic acid is a compelling molecular scaffold featuring a rigid cyclohexane core functionalized with both a reactive terminal alkyne and a carboxylic acid at a quaternary center. This unique combination makes it a valuable building block for constructing complex molecular architectures in medicinal chemistry and materials science. This guide presents a detailed retrosynthetic analysis of 1-ethynyl-cyclohexanecarboxylic acid, culminating in a robust and logical forward synthesis pathway. The proposed strategy circumvents the inherent chemical challenges posed by the target's structure, such as the acidity of the terminal alkyne proton and the difficulty of functionalizing a tertiary carbon. We provide in-depth mechanistic explanations for key transformations, detailed experimental protocols, and a discussion of alternative routes, grounding our recommendations in established chemical principles and authoritative literature.

Introduction

The Target Molecule: Structure and Potential

1-Ethynyl-cyclohexanecarboxylic acid presents a fascinating synthetic target. The cyclohexane ring provides a defined three-dimensional geometry, while the ethynyl group serves as a versatile handle for a multitude of transformations, including "click chemistry" cycloadditions, Sonogashira couplings, and further functionalization. The carboxylic acid moiety offers a site for amide bond formation, esterification, or salt formation, crucial for modulating physicochemical properties like solubility and for covalent linkage to biological targets. The placement of both functional groups on a single quaternary carbon atom imparts significant steric hindrance and a unique spatial arrangement that can be exploited in rational drug design.

Significance in Chemical and Pharmaceutical Research

While 1-ethynyl-cyclohexanecarboxylic acid itself is not a widely studied compound, its structural motifs are present in numerous biologically active molecules. Cyclohexanecarboxylic acid derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties.[1][2] The incorporation of an ethynyl group is a common strategy in medicinal chemistry to enhance binding affinity, improve metabolic stability, or serve as a reactive probe. Therefore, a reliable synthesis of this molecule provides a gateway to novel chemical libraries for screening and drug discovery programs.

Retrosynthetic Analysis: Devising a Viable Pathway

A successful retrosynthesis requires identifying disconnections that lead to readily available and reactive precursors while anticipating potential incompatibilities between functional groups.

Primary Disconnection and Inherent Challenges

The most intuitive retrosynthetic disconnection is the C-C bond of the carboxylic acid, suggesting a carboxylation reaction. This points to a 1-ethynylcyclohexyl organometallic species as the key intermediate (Synthons A and B in the diagram below).

However, this direct approach is fraught with difficulty. The precursor, 1-ethynylcyclohexane or a derivative thereof, contains an acidic terminal alkyne proton (pKa ≈ 25). Any attempt to form a strongly basic organometallic reagent, such as a Grignard or organolithium, at the tertiary carbon would result in immediate self-quenching via an acid-base reaction with the terminal alkyne of another molecule. This fundamental incompatibility renders the direct carboxylation of an unprotected 1-ethynylcyclohexyl anion impractical.

The Proposed Strategy: A Protected Alkyne Approach

To overcome this challenge, a more sophisticated strategy employing a protecting group for the terminal alkyne is required. A trimethylsilyl (TMS) group is an ideal choice as it is robust under organometallic reaction conditions and can be selectively removed in the final step. This leads to a refined and highly plausible retrosynthetic pathway.

The analysis begins by masking the carboxylic acid and the terminal alkyne, leading back to simple, commercially available starting materials.

Retrosynthesis Target 1-Ethynyl-cyclohexanecarboxylic acid ProtectedAcid 1-(TMS-ethynyl)-cyclohexanecarboxylic acid Target->ProtectedAcid FGI (Deprotection) Grignard 1-(TMS-ethynyl)cyclohexyl magnesium chloride ProtectedAcid->Grignard C-C Disconnection (Carboxylation) Chloride 1-Chloro-1-(TMS-ethynyl) cyclohexane Grignard->Chloride FGI (Grignard Formation) Alcohol 1-(TMS-ethynyl)cyclohexanol Chloride->Alcohol FGI (Halogenation) Ketone Cyclohexanone Alcohol->Ketone C-C Disconnection (Nucleophilic Addition) Acetylene TMS-Acetylene

Caption: Retrosynthetic analysis of the target molecule.

This multi-step approach systematically addresses the chemical challenges:

  • Final Step (FGI): The target acid is revealed by the deprotection of a silyl-protected precursor.

  • Carboxylation (C-C): The carboxylic acid is installed by reacting a Grignard reagent with carbon dioxide. The TMS group ensures the stability of the organometallic intermediate.

  • Grignard Formation (FGI): The Grignard reagent is formed from a tertiary chloride.

  • Halogenation (FGI): The crucial tertiary chloride is synthesized from a tertiary alcohol.

  • Ethynylation (C-C): The tertiary alcohol is prepared via the nucleophilic addition of a protected acetylide to the commercially available starting material, cyclohexanone.[3][4]

The Forward Synthesis: A Validated Workflow

The retrosynthetic analysis translates into a four-step forward synthesis. Each step is designed to be high-yielding and uses well-understood reaction mechanisms.

Forward_Synthesis cluster_start Starting Materials Cyclohexanone Cyclohexanone Alcohol 1-(TMS-ethynyl) cyclohexanol Cyclohexanone->Alcohol Step 1: Ethynylation TMSA TMS-Acetylene TMSA->Alcohol Step 1: Ethynylation Chloride 1-Chloro-1-(TMS-ethynyl) cyclohexane Alcohol->Chloride Step 2: Halogenation ProtectedAcid 1-(TMS-ethynyl)-cyclo hexanecarboxylic acid Chloride->ProtectedAcid Step 3: Grignard/Carboxylation Target 1-Ethynyl-cyclo hexanecarboxylic acid ProtectedAcid->Target Step 4: Deprotection

Caption: Proposed four-step forward synthesis workflow.

Step 1: Synthesis of 1-(Trimethylsilylethynyl)cyclohexanol

This reaction involves the nucleophilic addition of a lithium acetylide, generated in situ, to the carbonyl carbon of cyclohexanone. The TMS group prevents the unwanted side reaction of the acidic alkyne proton.

Mechanism: n-Butyllithium (n-BuLi), a strong base, deprotonates trimethylsilylacetylene to form lithium (trimethylsilyl)acetylide. This potent nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone. A subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) to the THF.

  • Add trimethylsilylacetylene (1.1 eq) dropwise to the n-BuLi solution and stir for 30 minutes at -78 °C.

  • Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Parameter Value
Cyclohexanone 1.0 eq
TMS-Acetylene 1.1 eq
n-Butyllithium 1.1 eq
Solvent Anhydrous THF
Temperature -78 °C to RT
Reaction Time ~12-14 hours
Expected Yield 85-95%
Step 2: Conversion to 1-Chloro-1-(trimethylsilylethynyl)cyclohexane

The conversion of a tertiary alcohol to a tertiary halide is challenging due to competing E1 elimination reactions, which are favored by the formation of a stable tertiary carbocation intermediate. To minimize this, a reagent system that avoids strongly acidic conditions and promotes an Sₙi (internal nucleophilic substitution) or Sₙ2-like mechanism is preferred.

Rationale for Reagent Choice: Thionyl chloride (SOCl₂) in the presence of a mild base like pyridine is an effective choice. Pyridine neutralizes the HCl generated during the reaction, preventing acid-catalyzed elimination. The reaction likely proceeds through a chlorosulfite ester intermediate, which can then undergo nucleophilic attack by the chloride ion.

Experimental Protocol:

  • Dissolve 1-(trimethylsilylethynyl)cyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq).

  • Add thionyl chloride (1.2 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary chloride, which should be used promptly in the next step due to potential instability.

Parameter Value
Starting Alcohol 1.0 eq
Thionyl Chloride 1.2 eq
Pyridine 1.2 eq
Solvent Anhydrous DCM
Temperature 0 °C to RT
Reaction Time 4-6 hours
Expected Yield 70-85%
Step 3: Grignard Formation and Carboxylation

With the alkyne protected, the formation of a Grignard reagent is now feasible. This organometallic species is a strong nucleophile and base, which will readily attack carbon dioxide.

Mechanism: The tertiary chloride reacts with magnesium turnings to form the 1-(trimethylsilylethynyl)cyclohexylmagnesium chloride. This Grignard reagent then adds to the electrophilic carbon of solid CO₂ (dry ice). The resulting magnesium carboxylate salt is hydrolyzed during the acidic workup to furnish the carboxylic acid.

Experimental Protocol:

  • In a flame-dried flask under argon, place magnesium turnings (1.5 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a small portion of a solution of 1-chloro-1-(trimethylsilylethynyl)cyclohexane (1.0 eq) in anhydrous THF.

  • Once the reaction initiates (as evidenced by heat and disappearance of the iodine color), add the remaining chloride solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to room temperature and pour it slowly over an excess of crushed dry ice in a separate flask containing anhydrous ether.

  • Allow the mixture to warm to room temperature, which will sublime the excess CO₂.

  • Quench the reaction by adding dilute HCl (e.g., 1 M) until the aqueous layer is acidic and all magnesium salts have dissolved.

  • Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to yield the protected carboxylic acid.

Parameter Value
Starting Chloride 1.0 eq
Magnesium 1.5 eq
Carbon Dioxide Excess
Solvent Anhydrous THF
Temperature Reflux, then -78 °C to RT
Reaction Time 3-4 hours
Expected Yield 60-75%
Step 4: Deprotection to Yield 1-Ethynyl-cyclohexanecarboxylic Acid

The final step is the selective cleavage of the silicon-carbon bond to reveal the terminal alkyne. This is typically achieved using a fluoride source or under basic conditions.

Mechanism: The high affinity of fluoride ions for silicon drives this reaction. The fluoride anion attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to cleave the Si-C bond. Alternatively, mild base-catalyzed methanolysis (e.g., using potassium carbonate in methanol) can also effectively remove the TMS group.

Experimental Protocol (Fluoride Method):

  • Dissolve the protected acid (1.0 eq) in THF.

  • Add tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq) dropwise at room temperature.[3]

  • Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the mixture with water and acidify with dilute HCl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The final product, 1-ethynyl-cyclohexanecarboxylic acid, can be purified by recrystallization or column chromatography.

Parameter Value
Protected Acid 1.0 eq
TBAF (1M in THF) 1.1 eq
Solvent THF
Temperature Room Temperature
Reaction Time 1-2 hours
Expected Yield >90%

Alternative Synthetic Considerations

While the proposed protected alkyne strategy is the most robust, it is instructive to consider alternative approaches and their limitations to appreciate the nuances of the synthesis.

  • The Koch-Haaf Reaction: This reaction carboxylates tertiary alcohols using carbon monoxide and strong acid (e.g., H₂SO₄/HCOOH).[5] Applying this to 1-ethynylcyclohexanol is ill-advised. The harsh acidic conditions would likely cause hydration of the alkyne to form 1-acetylcyclohexanol[6] or lead to polymerization, resulting in low yields of the desired product.

  • The Favorskii Rearrangement: This rearrangement of α-halo ketones is a powerful tool for synthesizing carboxylic acids, often with ring contraction.[7][8][9][10] For example, 2-chlorocyclohexanone yields cyclopentanecarboxylic acid.[10] This method is not suitable for the target molecule as it does not preserve the six-membered ring and does not provide a route to introduce the ethynyl group at the correct position.

Summary and Outlook

The retrosynthetic analysis presented herein identifies a logical and experimentally viable pathway for the synthesis of 1-ethynyl-cyclohexanecarboxylic acid from cyclohexanone. The key to success is the strategic use of a trimethylsilyl protecting group for the terminal alkyne, which enables the formation of a key Grignard intermediate for subsequent carboxylation. Each step in the proposed four-stage forward synthesis utilizes well-established and reliable chemical transformations. This guide provides the foundational knowledge, including mechanistic insights and detailed protocols, for researchers to successfully synthesize this valuable molecular building block for applications in drug discovery and materials science. Further optimization of reaction conditions and purification procedures may lead to improved overall yields on a larger scale.

References

  • Wikipedia. 1-Ethynylcyclohexanol. [Link]

  • Kleinschmidt, R. F., & Pitts, S. H., Jr. (1958). U.S. Patent No. 2,858,344. U.S.
  • Heilbron, I. (1961). U.S. Patent No. 2,973,390. U.S.
  • Molbase. Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. [Link]

  • Bai, R., et al. (2013). A new mechanism for the Favorskii rearrangement. Organic & Biomolecular Chemistry, 11(1), 137-146. [Link]

  • Piotrowska-Kempisty, H., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 3456. [Link]

  • Hehre, W. J., et al. (2007). A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity. The Journal of Organic Chemistry, 72(23), 8671-8684. [Link]

  • Scribd. Favorskii Rearrangement of 2-Chlorocyclohexanone. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Stacy, G. W., & Mikulec, R. A. (1955). 1-Acetylcyclohexanol. Organic Syntheses, 35, 1. [Link]

  • Chad's Prep. (2021, April 16). Retrosynthesis with Carboxylic Acids & Derivatives | Organic Chemistry 20.12 [Video]. YouTube. [Link]

  • ResearchGate. (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6525, 1-Ethynylcyclohexanol. [Link]

  • Koch, H., & Haaf, W. (1964). 1-Methylcyclohexanecarboxylic acid. Organic Syntheses, 44, 77. [Link]

  • Sroka, Z., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(19), 4604. [Link]

  • Kunze, B., et al. (2014). Synthesis and bioactivity of analogues of the marine antibiotic tropodithietic acid. Beilstein Journal of Organic Chemistry, 10, 1859-1868. [Link]

  • Abu-Izneid, T., et al. (2020). Usnic acid biological activity: history, evaluation and usage. Jordan Journal of Pharmaceutical Sciences, 13(1). [Link]

Sources

Exploratory

1-Ethynyl-cyclohexanecarboxylic Acid: Structural Profiling, Synthetic Methodologies, and Bioconjugation Applications

Executive Summary & Conformational Dynamics 1-Ethynyl-cyclohexanecarboxylic acid (CAS: 72335-58-1) is a highly specialized, bifunctional aliphatic building block that has become indispensable in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Conformational Dynamics

1-Ethynyl-cyclohexanecarboxylic acid (CAS: 72335-58-1) is a highly specialized, bifunctional aliphatic building block that has become indispensable in modern medicinal chemistry, particularly in the design of rigidified linkers for PROTACs and Antibody-Drug Conjugates (ADCs) 1[1].

From a structural perspective, the molecule presents a fascinating case of conformational causality. The cyclohexane ring inherently adopts a chair conformation to minimize torsional strain. At the C1 position, the bulky carboxylic acid group (-COOH) and the linear ethynyl group (-C≡CH) compete for the sterically favored equatorial position.

  • Mechanistic Insight: The A-value (a measure of the energetic preference for the equatorial position) of an ethynyl group is surprisingly small (~0.41 kcal/mol) due to its linear, cylindrical geometry which minimizes 1,3-diaxial interactions. In stark contrast, the carboxylic acid group possesses a much larger A-value (~1.35 kcal/mol).

Physicochemical Profiling

To facilitate rapid integration into computational models and structural-activity relationship (SAR) studies, the core quantitative data for 1-ethynyl-cyclohexanecarboxylic acid is summarized below.

PropertyValueCausality / Relevance
CAS Number 72335-58-1Primary identifier for procurement and regulatory tracking.
Molecular Formula C9H12O2Confirms the degree of unsaturation (Index of Hydrogen Deficiency = 4).
Molecular Weight 152.19 g/mol Low molecular weight ensures minimal bulk addition to ADC/PROTAC linkers.
Topological Polar Surface Area 37.3 ŲDriven entirely by the carboxylate; optimal for maintaining membrane permeability if masked.
H-Bond Donors 1Provided by the -OH of the carboxylic acid.
H-Bond Acceptors 2Provided by the oxygen atoms of the carboxyl moiety.

High-Fidelity Synthetic Methodology

Direct alpha-alkylation of cyclohexanecarboxylic acid with ethynyl halides is a flawed approach; the steric hindrance of the forming quaternary center predominantly leads to E2 elimination rather than SN2 substitution. To ensure a high-yielding, self-validating system, we employ a de novo Seyferth-Gilbert homologation route via an aldehyde intermediate.

Step-by-Step Protocol
  • Controlled Mono-Reduction:

    • Action: Treat diethyl cyclohexane-1,1-dicarboxylate with 1.0 equivalent of Diisobutylaluminum hydride (DIBAL-H) in anhydrous dichloromethane (DCM) at -78°C.

    • Causality: Strict cryogenic control (-78°C) is mandatory. It stabilizes the tetrahedral aluminum acetal intermediate, preventing over-reduction to the primary alcohol. The intermediate collapses to ethyl 1-formylcyclohexanecarboxylate only upon aqueous quenching.

  • Seyferth-Gilbert Homologation:

    • Action: React the resulting aldehyde with the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) and anhydrous K₂CO₃ in methanol at room temperature for 12 hours.

    • Causality: The mild basic conditions facilitate the generation of the reactive diazo intermediate without risking epimerization or retro-aldol side reactions, smoothly yielding the intermediate 1-ethynylcyclohexanecarboxylic acid methyl/ethyl ester 2[2].

  • Saponification & Acidification:

    • Action: Hydrolyze the ester using LiOH in a 3:1 THF/H₂O mixture. After complete consumption of the starting material, acidify the aqueous layer to pH 2 using 1M HCl.

    • Causality: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and allowing the pure 1-ethynyl-cyclohexanecarboxylic acid to precipitate as a crystalline solid.

SynthesisWorkflow A Diethyl cyclohexane- 1,1-dicarboxylate B Ethyl 1-formylcyclohexane- carboxylate A->B DIBAL-H (1 eq) -78°C, DCM C Ethyl 1-ethynylcyclohexane- carboxylate B->C Bestmann-Ohira Reagent K2CO3, MeOH, RT D 1-Ethynylcyclohexanecarboxylic Acid (Target) C->D 1. LiOH, THF/H2O 2. 1M HCl (pH 2)

Fig 1: De novo synthetic workflow for 1-ethynylcyclohexanecarboxylic acid via Seyferth-Gilbert.

Analytical Validation & Orthogonal Signatures

A protocol is only as reliable as its validation framework. The successful synthesis of 1-ethynyl-cyclohexanecarboxylic acid must be orthogonally verified using the following spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃): The definitive proof of homologation is the appearance of the terminal alkyne proton. Because the alkyne is axially locked, it appears as a sharp, distinct singlet at δ 2.30 ppm . The disappearance of the aldehyde proton (~δ 9.5 ppm) validates the completion of Step 2.

  • ¹³C NMR (100 MHz, CDCl₃): The quaternary C1 carbon is highly deshielded by both functional groups, appearing at δ ~45 ppm . The alkyne carbons provide a self-validating pair at δ 85.0 ppm (internal, quaternary) and δ 71.5 ppm (terminal, CH). The carboxylic acid carbonyl resonates at δ 181.0 ppm .

  • FT-IR Spectroscopy: The IR spectrum acts as a rapid diagnostic tool. A sharp, high-intensity band at ~3300 cm⁻¹ confirms the terminal ≡C-H stretch. A broad absorption from 2500–3100 cm⁻¹ (O-H stretch) and a sharp peak at ~1700 cm⁻¹ (C=O stretch) confirm the retention of the carboxylic acid moiety.

Applications in Bioconjugation & PROTACs

The primary commercial and scientific value of 1-ethynyl-cyclohexanecarboxylic acid lies in its orthogonal reactivity. It is heavily utilized in the synthesis of rigidified linkers for targeted protein degraders and bioconjugates 3[3].

By utilizing the carboxylic acid for standard amide coupling (e.g., HATU/DIPEA) to an amine-bearing target ligand, the terminal alkyne is left exposed. This alkyne serves as a highly specific handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The rigid cyclohexane core severely restricts the conformational degrees of freedom of the resulting linker.

  • Thermodynamic Advantage: This rigidity reduces the entropic penalty typically incurred when a highly flexible aliphatic linker binds to a target protein, thereby enhancing the overall binding affinity of the PROTAC or ADC construct.

Bioconjugation A 1-Ethynylcyclohexane- carboxylic Acid C Amide-Linked Alkyne Intermediate A->C HATU, DIPEA Amide Coupling B Target Ligand (Amine-bearing) B->C E 1,4-Disubstituted 1,2,3-Triazole Conjugate C->E CuSO4, NaAsc Click Chemistry D Azide-Functionalized Payload / PEG D->E

Fig 2: Orthogonal bioconjugation workflow utilizing amide coupling and CuAAC click chemistry.

References

  • NextSDS. "1-Ethynylcyclohexanecarboxylic acid methyl ester — Chemical Substance Information" Available at:[Link]

Sources

Foundational

NMR spectroscopic data of 1-Ethynyl-cyclohexanecarboxylic acid

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-Ethynyl-cyclohexanecarboxylic Acid Abstract This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-Ethynyl-cyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-Ethynyl-cyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the complete structural elucidation of the molecule using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. We will explore the theoretical basis for the observed chemical shifts and coupling constants, present the data in a clear and structured format, and provide a detailed experimental protocol for data acquisition. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a self-validating and authoritative guide to the characterization of this and similar small molecules.

Introduction

1-Ethynyl-cyclohexanecarboxylic acid is a bifunctional organic molecule featuring a rigid cyclohexane scaffold substituted with two key functional groups: a terminal alkyne (ethynyl group) and a carboxylic acid. This unique combination makes it a valuable building block in medicinal chemistry and materials science, where the alkyne can participate in "click" chemistry reactions, and the carboxylic acid provides a handle for forming amides, esters, or salts.

Accurate and unambiguous structural confirmation is the cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structures in solution. This guide provides a detailed walkthrough of the complete NMR assignment of 1-Ethynyl-cyclohexanecarboxylic acid, demonstrating how a systematic approach using a suite of NMR experiments leads to a confident structural assignment.

Molecular Structure and Atom Numbering

For clarity and unambiguous assignment of NMR signals, a standardized atom numbering system is essential. The structure of 1-Ethynyl-cyclohexanecarboxylic acid is presented below. The quaternary carbon C1 of the cyclohexane ring is central to the structure, connecting the ring to both the carboxylic acid and the ethynyl moieties.

Caption: Molecular structure and atom numbering scheme for 1-Ethynyl-cyclohexanecarboxylic acid.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.

Expected Chemical Shifts and Multiplicities:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, usually between 10.0 and 13.0 ppm.[1][2][3][4] Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water or other protic species.[4][5]

  • Ethynyl Proton (-C≡C-H): The acetylenic proton resonates in a characteristic region, typically between 2.0 and 3.0 ppm.[6] Despite the sp-hybridization of the carbon it is attached to, the magnetic anisotropy of the triple bond creates a shielding cone along the bond axis, causing this proton to appear at a relatively upfield position compared to vinylic protons.[6][7] It should appear as a sharp singlet as there are no vicinal protons to couple with.

  • Cyclohexane Protons (-CH₂-): The ten protons on the cyclohexane ring will produce complex, overlapping multiplets in the aliphatic region, generally between 1.2 and 2.5 ppm.[8][9] Protons on carbons adjacent to the electron-withdrawing C1 substituent (H2/H6) will be shifted further downfield compared to the more remote protons (H3/H5, H4). Due to the chair conformation of the cyclohexane ring, axial and equatorial protons are chemically non-equivalent and will exhibit complex splitting patterns.[9][10] However, at room temperature, rapid chair-flipping can sometimes lead to averaged signals.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1H-COOH
~2.40s1HH11 (-C≡CH )
~2.20 - 2.05m4HH2, H6
~1.80 - 1.40m6HH3, H4, H5

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon typically appears as a single line.

Expected Chemical Shifts:

  • Carboxyl Carbon (-COOH): This is the most deshielded carbon, appearing far downfield, typically in the range of 175-185 ppm.[2]

  • Ethynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group resonate in a distinct region between 70 and 90 ppm.[11] The substituted carbon (C10) will be slightly more downfield than the terminal carbon (C11).

  • Quaternary Carbon (C1): The sp³-hybridized carbon substituted with both the carboxyl and ethynyl groups will be deshielded relative to other ring carbons and is expected around 40-50 ppm.

  • Cyclohexane Carbons (-CH₂-): The five methylene carbons of the cyclohexane ring will appear in the upfield region. C2 and C6, being adjacent to the substituted C1, will be the most downfield of this group (typically 30-40 ppm). C3, C5, and C4 will be found further upfield (20-30 ppm).[12][13]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~180.0C7 (-C OOH)
~85.0C10 (-C ≡CH)
~75.0C11 (-C≡C H)
~45.0C1
~35.0C2, C6
~25.0C4
~23.0C3, C5

2D NMR Spectroscopy for Complete Structural Elucidation

While 1D NMR provides essential information, 2D NMR experiments are required to unambiguously connect the atoms and confirm the overall structure.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[14][15] For 1-Ethynyl-cyclohexanecarboxylic acid, this experiment is crucial for tracing the connectivity of the protons within the cyclohexane ring. A cross-peak between two proton signals indicates that they are spin-spin coupled. We would expect to see correlations between H2/H6 and H3/H5, and between H3/H5 and H4, confirming the integrity of the cyclohexane backbone.

Caption: Expected ¹H-¹H COSY correlations within the cyclohexane ring.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[14][16] This is a powerful tool for definitively assigning the signals of protonated carbons. Each cross-peak in the HSQC spectrum correlates a signal in the ¹H spectrum with a signal in the ¹³C spectrum. This would confirm, for example, that the proton signal at ~2.40 ppm is attached to the carbon at ~75.0 ppm (H11-C11) and would allow for the specific assignment of the overlapping cyclohexane proton multiplets to their corresponding carbon signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for assembling the complete molecular structure, as it reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[15][16] This allows for the connection of non-protonated (quaternary) centers to the rest of the molecular framework.

Key Expected HMBC Correlations:

  • Connecting the Ethynyl Group: The ethynyl proton (H11) should show a correlation to the quaternary carbon C1. This is a three-bond correlation (³JCH) that unambiguously links the ethynyl group to the cyclohexane ring at the C1 position. H11 would also show a two-bond correlation to C10.

  • Connecting the Carboxylic Acid Group: While the carboxylic acid proton does not typically show useful HMBC correlations due to exchange, the protons on the adjacent carbons (H2/H6) are invaluable. H2/H6 should show a three-bond correlation (³JCH) to the carboxyl carbon (C7), confirming its attachment to C1.

  • Confirming Ring Structure: The protons at H2/H6 will also show two-bond correlations (²JCH) to the quaternary carbon C1, further solidifying the structure.

Caption: Key ¹H-¹³C HMBC correlations for structural assembly.

Experimental Protocol & Workflow

A systematic approach is essential for acquiring high-quality NMR data that enables complete structural elucidation.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of molecule.[12] For carboxylic acids, it is crucial to use a dry solvent, as residual water can lead to the exchange and disappearance of the acidic proton signal.[5] Alternatively, DMSO-d₆ can be used, which often provides sharper signals for exchangeable protons.

  • Concentration: Weigh approximately 10-20 mg of 1-Ethynyl-cyclohexanecarboxylic acid and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8][12]

NMR Data Acquisition

The following is a general guide for acquiring a standard suite of NMR experiments on a 500 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks. Tune and match the probe for both ¹H and ¹³C frequencies.[17]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A 30-degree pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required to achieve a good signal-to-noise ratio.

  • 2D Experiments (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs for these experiments. The default parameter sets provided by the spectrometer manufacturer are often a good starting point and can be optimized as needed.

NMR_Workflow cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Sample Preparation (10-20 mg in CDCl₃) H1 ¹H NMR Prep->H1 C13 ¹³C NMR H1->C13 COSY ¹H-¹H COSY C13->COSY HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Assign1D 1. Assign functional groups (¹H, ¹³C) AssignHSQC 2. Correlate C-H pairs (HSQC) Assign1D->AssignHSQC AssignCOSY 3. Trace H-H backbone (COSY) AssignHSQC->AssignCOSY AssignHMBC 4. Connect fragments (HMBC) AssignCOSY->AssignHMBC Structure Final Structure Confirmation AssignHMBC->Structure

Caption: Systematic workflow for NMR-based structure elucidation.

Conclusion

The structural elucidation of 1-Ethynyl-cyclohexanecarboxylic acid is a straightforward process when a systematic, multi-technique NMR approach is employed. The characteristic chemical shifts of the carboxylic acid and ethynyl protons provide immediate evidence of these functional groups in the ¹H NMR spectrum. The ¹³C spectrum confirms the presence of all eight unique carbons in their expected chemical shift regions. Finally, a combination of 2D NMR experiments—COSY to establish the cyclohexane ring's proton framework, HSQC to link protons to their attached carbons, and HMBC to connect the quaternary C1 to both the ethynyl and carboxyl moieties—provides unambiguous and definitive confirmation of the molecular structure. This guide serves as a model for the rigorous characterization of novel small molecules in chemical research.

References

  • Doc Brown's Advanced Organic Chemistry. (2026, March 3). C6H12 C-13 nmr spectrum of cyclohexane.
  • Doc Brown's Advanced Organic Chemistry. (2025, October 30). C6H12 cyclohexane low high resolution 1H proton nmr spectrum.
  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Semantic Scholar. Table 4 from Proton chemical shifts in NMR. Part 16. Retrieved from [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 16. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. Retrieved from [Link]

  • RSC Publishing. Proton chemical shifts in NMR. Part 16. Retrieved from [Link]

  • YouTube. (2024, September 8). NMR spectra of cyclohexane conformational exchange. Retrieved from [Link]

  • ResearchGate. (2015, May 19). Proton chemical shifts in NMR. Part 16. Retrieved from [Link]

  • Quora. (2017, March 7). Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent? Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry Pages. Carboxylic acid NMR. Retrieved from [Link]

  • ResearchGate. 1 H-NMR spectra data for some newly synthesized compounds. Retrieved from [Link]

  • University of Wisconsin. NMR Spectroscopy - 1H NMR Chemical Shifts. Retrieved from [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • University of Wisconsin. NMR Spectroscopy - 13C NMR Chemical Shifts. Retrieved from [Link]

  • Kaneka Techno Research. Structural analysis by two-dimensional NMR method. Retrieved from [Link]

  • JEOL. Structural analysis of organic compounds using two-dimensional NMR spectra. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1-Ethynyl-cyclohexanecarboxylic acid

Introduction 1-Ethynyl-cyclohexanecarboxylic acid is a fascinating molecule that presents a unique combination of functional groups: a saturated carbocyclic ring, a carboxylic acid, and an alkyne. This trifecta of functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Ethynyl-cyclohexanecarboxylic acid is a fascinating molecule that presents a unique combination of functional groups: a saturated carbocyclic ring, a carboxylic acid, and an alkyne. This trifecta of functionalities makes it a valuable building block in organic synthesis and a potential scaffold in drug discovery. Understanding its three-dimensional structure and electronic environment is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for elucidating the carbon framework of such molecules.[1] This guide provides a comprehensive analysis of the ¹³C NMR spectrum of 1-Ethynyl-cyclohexanecarboxylic acid, offering insights into the theoretical underpinnings of its spectral features and a practical framework for its experimental acquisition and interpretation.

Theoretical Principles of ¹³C NMR and its Application to 1-Ethynyl-cyclohexanecarboxylic acid

The ¹³C NMR spectrum provides a distinct signal for each non-equivalent carbon atom in a molecule.[2][3] The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus. Key factors influencing the chemical shift include the hybridization of the carbon atom, the electronegativity of attached atoms, and steric effects.[3][4]

For 1-Ethynyl-cyclohexanecarboxylic acid, we can dissect the molecule into three key components to predict its ¹³C NMR spectrum: the cyclohexane ring, the carboxylic acid group, and the ethynyl group.

The Cyclohexane Ring

The cyclohexane ring consists of sp³ hybridized carbons. In an unsubstituted cyclohexane, all six carbons are equivalent and appear as a single peak around 27 ppm. However, the substitution on C1 in our molecule of interest breaks this symmetry, leading to distinct signals for each carbon of the ring. The chemical shifts of these carbons will be influenced by their proximity to the electron-withdrawing carboxylic acid and ethynyl groups. Generally, sp³-hybridized carbons absorb in the 0 to 90 ppm range.[5]

The Carboxylic Acid Group

The carbonyl carbon (C=O) of a carboxylic acid is characteristically found in the downfield region of the ¹³C NMR spectrum, typically between 165 and 185 ppm.[6][7] This significant deshielding is due to the strong electron-withdrawing effect of the two oxygen atoms bonded to it.

The Ethynyl Group (Alkyne)

The sp-hybridized carbons of the alkyne group typically resonate in the range of 65-90 ppm.[4][6] The magnetic anisotropy of the triple bond influences their chemical shifts, causing them to appear more upfield than sp²-hybridized carbons of alkenes.[4] The terminal alkyne carbon (≡C-H) will have a different chemical shift compared to the quaternary carbon attached to the cyclohexane ring.

Predicted ¹³C NMR Spectrum of 1-Ethynyl-cyclohexanecarboxylic acid

Based on the principles outlined above and data from similar structures, we can predict the approximate chemical shifts for each carbon in 1-Ethynyl-cyclohexanecarboxylic acid. The molecule has nine distinct carbon environments, and therefore, we expect to see nine signals in its broadband proton-decoupled ¹³C NMR spectrum.

Carbon Atom Predicted Chemical Shift (δ, ppm) Justification
C=O 175-185The carbonyl carbon of the carboxylic acid is highly deshielded due to the two attached oxygen atoms.[4][6]
C-1 45-55This is a quaternary sp³ carbon attached to the electron-withdrawing carboxylic acid and ethynyl groups, causing a downfield shift compared to an unsubstituted cyclohexane.
C-2, C-6 30-40These are equivalent methylene carbons adjacent to the substituted C-1. They are deshielded relative to a standard cyclohexane carbon.
C-3, C-5 24-28These methylene carbons are further from the electron-withdrawing groups and will have chemical shifts closer to that of unsubstituted cyclohexane.
C-4 25-29This methylene carbon is the furthest from the substituents and is expected to be the most shielded of the ring carbons.
C≡C-cyclohexane 80-90This is the quaternary sp-hybridized carbon of the alkyne, deshielded by its attachment to the cyclohexane ring.
C≡H 70-80This is the terminal sp-hybridized carbon of the alkyne.

Experimental Protocol for ¹³C NMR Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum of 1-Ethynyl-cyclohexanecarboxylic acid requires careful sample preparation and instrument setup.

Sample Preparation
  • Solvent Selection: A deuterated solvent that can dissolve the solid carboxylic acid is required. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[8] However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

  • Concentration: A concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for ¹³C NMR.

  • Reference Standard: Tetramethylsilane (TMS) is usually added as an internal reference standard and is set to 0.00 ppm.[8]

Instrumental Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling is typically used to obtain a spectrum with singlets for each carbon.[4]

  • Acquisition Time: Due to the low natural abundance of the ¹³C isotope (1.1%), a longer acquisition time and/or a larger number of scans are required compared to ¹H NMR to achieve a good signal-to-noise ratio.[3][4]

  • Relaxation Delay: A sufficient relaxation delay (D1) should be used to allow for the full relaxation of all carbon nuclei, especially the quaternary carbons, which have longer relaxation times.

Visualizing the Molecular Structure and Spectral Relationships

The following diagrams illustrate the structure of 1-Ethynyl-cyclohexanecarboxylic acid and the logical workflow for its ¹³C NMR analysis.

Caption: Molecular structure of 1-Ethynyl-cyclohexanecarboxylic acid.

cluster_workflow ¹³C NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Interpretation (Chemical Shift Analysis) C->D E Structural Elucidation D->E

Caption: Workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of 1-Ethynyl-cyclohexanecarboxylic acid provides a detailed fingerprint of its carbon skeleton. By understanding the fundamental principles of ¹³C NMR and the characteristic chemical shift ranges of its constituent functional groups, a confident prediction and interpretation of the spectrum can be achieved. This in-depth analysis is crucial for researchers and scientists in confirming the structure of synthesized compounds and for professionals in drug development who rely on precise structural information to understand structure-activity relationships. The combination of theoretical prediction and robust experimental methodology ensures the integrity and trustworthiness of the structural assignment.

References

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms - The Morganton Scientific. (2024).
  • Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. (2003).
  • Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. (2024).
  • Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes | The Journal of Organic Chemistry - ACS Publications. (2024).
  • How to predict the 13C NMR spectrum of a compound - YouTube. (2017).
  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts - PMC. (n.d.).
  • Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. | Download Table. (n.d.).
  • 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023).
  • 13C Carbon NMR Spectroscopy - Chemistry Steps. (2025).
  • C NMR Spectroscopy. (n.d.).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry. (2026).
  • a guide to 13c nmr chemical shift values - Compound Interest. (2015).

Sources

Foundational

Theoretical properties of 1-Ethynyl-cyclohexanecarboxylic acid

As a Senior Application Scientist specializing in the integration of rigid, sp³-rich scaffolds into drug discovery pipelines, I frequently encounter challenges regarding steric hindrance, conformational control, and func...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the integration of rigid, sp³-rich scaffolds into drug discovery pipelines, I frequently encounter challenges regarding steric hindrance, conformational control, and functionalization. 1-Ethynylcyclohexanecarboxylic acid (1-ECCA) (CAS: 72335-58-1)[1] is a highly versatile, bifunctional building block that addresses many of these challenges. By combining a rigid cycloalkane core with two orthogonal reactive handles (a terminal alkyne and a carboxylic acid), it serves as a premier intermediate for PROTAC linker design, bioorthogonal labeling, and peptidomimetic synthesis.

This technical guide deconstructs the theoretical properties, conformational dynamics, and field-proven synthetic protocols for 1-ECCA, providing researchers with a self-validating framework for its application.

PART 1: Theoretical Profiling and Molecular Dynamics

To effectively utilize 1-ECCA in synthetic pathways, one must first understand its intrinsic physicochemical behavior. The molecule features a fully substituted (quaternary) alpha-carbon, which heavily dictates its reactivity and 3D spatial orientation.

Conformational Thermodynamics

In a cyclohexane system, substituents toggle between axial and equatorial positions to minimize 1,3-diaxial interactions. The thermodynamic preference is governed by the A-value of the substituents.

  • Ethynyl Group (-C≡CH): Due to its linear, sp-hybridized geometry, the ethynyl group projects outward with minimal steric bulk, resulting in a very low A-value (~0.41 kcal/mol).

  • Carboxylic Acid (-COOH): The carboxyl group is significantly bulkier, with an A-value of approximately 1.35 kcal/mol.

Causality Insight: Because the -COOH group demands more spatial freedom, the thermodynamically favored chair conformation of 1-ECCA forces the -COOH group into the equatorial position, relegating the -C≡CH group to the axial position. This axial projection of the alkyne is highly advantageous for Click chemistry, as it extends the reactive alkyne away from the bulk of the ring.

ConformationalLogic A 1-ECCA Chair Conformation B Axial -COOH / Equatorial -C≡CH (Steric Clash: 1.35 kcal/mol) A->B Conformer 1 C Equatorial -COOH / Axial -C≡CH (Steric Clash: 0.41 kcal/mol) A->C Conformer 2 D Thermodynamically Disfavored B->D E Thermodynamically Favored C->E

Caption: Thermodynamic logic governing the preferred chair conformation of 1-ECCA.

Electronic Structure & Physicochemical Data

The sp-hybridized carbon of the ethynyl group is highly electronegative. Through the inductive effect (-I), it pulls electron density away from the adjacent quaternary center. This stabilizes the carboxylate anion formed upon deprotonation, slightly lowering the pKa of 1-ECCA compared to an unsubstituted cyclohexanecarboxylic acid.

Table 1: Physicochemical and Computed Properties of 1-ECCA

PropertyValueRationale / Source
CAS Number 72335-58-1ChemicalBook Database[1]
Molecular Formula C₉H₁₂O₂Derived from structural analysis[2]
Molecular Weight 152.19 g/mol Computed exact mass
Boiling Point 253.6 ± 19.0 °CExperimental extrapolation[3]
Predicted pKa ~4.3Inductive stabilization by sp-carbon
Topological Polar Surface Area 37.3 ŲStandard contribution of -COOH

PART 2: Synthetic Methodology: Overcoming Steric Hindrance

Synthesizing 1-ECCA from cyclohexanecarboxylic acid requires the formation of a quaternary center. Direct alkylation with an ethynyl halide is chemically unviable. Instead, we must employ an umpolung (polarity reversal) strategy using an electrophilic alkyne reagent, such as TIPS-EBX (Triisopropylsilylethynyl-1,2-benziodoxol-3(1H)-one).

Synthesis A Cyclohexanecarboxylic Acid B Dianion / Enolate Intermediate A->B LDA (2.2 eq) THF, -78°C C TIPS-Protected Product B->C TIPS-EBX -78°C to RT D 1-Ethynylcyclohexanecarboxylic Acid C->D TBAF, THF 0°C

Caption: Workflow for the alpha-ethynylation of cyclohexanecarboxylic acid via TIPS-EBX reagent.

Protocol 1: Electrophilic Alpha-Ethynylation

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Dianion Formation:

    • Action: Dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C. Dropwise add Lithium Diisopropylamide (LDA, 2.2 eq).

    • Causality: The first equivalent of LDA deprotonates the carboxylic acid to form a carboxylate salt. The second equivalent kinetically deprotonates the alpha-carbon to form the highly reactive dianion (enolate).

  • Electrophilic Trapping:

    • Action: Add TIPS-EBX (1.2 eq) dissolved in THF dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: The hypervalent iodine in TIPS-EBX acts as an exceptional leaving group, allowing the nucleophilic enolate to attack the alkyne, bypassing standard polarity rules.

  • Desilylation:

    • Action: Quench with NH₄Cl, extract, and concentrate. Redissolve the intermediate in THF and add TBAF (Tetra-n-butylammonium fluoride, 1.5 eq) at 0 °C for 1 hour.

    • Causality: The extremely high bond dissociation energy of the Si-F bond drives the rapid and complete cleavage of the TIPS protecting group, revealing the terminal alkyne.

  • Validation & QC:

    • LC-MS: Confirm the presence of the [M-H]⁻ ion at m/z 151.1.

    • ¹H NMR: Verify the success of the deprotection by identifying the terminal alkyne proton as a distinct singlet at δ 2.2–2.4 ppm.

PART 3: Application in Bioconjugation (Click Chemistry)

The primary utility of 1-ECCA lies in its ability to link complex molecules. However, the quaternary alpha-carbon creates severe steric hindrance around the carboxylic acid, making standard amide coupling (e.g., EDC/NHS) highly inefficient.

To overcome this, we utilize HATU , a specialized coupling reagent that forms a highly reactive HOAt ester, forcing the coupling reaction forward despite the steric bulk. Once the amide is formed, the terminal alkyne is primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

CuAAC A 1-ECCA B Amide Coupling (HATU, DIPEA) A->B C Alkyne-Functionalized Target B->C Primary Amine E Cu(I) Catalysis (CuSO4, Ascorbate) C->E D Azide-Bearing Fluorophore D->E F 1,4-Disubstituted 1,2,3-Triazole E->F Cycloaddition

Caption: Bioconjugation pathway utilizing 1-ECCA for CuAAC-mediated fluorescent labeling.

Protocol 2: Sterically Hindered Amide Coupling & CuAAC
  • Amide Activation & Coupling:

    • Action: Dissolve 1-ECCA (1.0 eq), the target primary amine (1.1 eq), and DIPEA (3.0 eq) in DMF. Add HATU (1.2 eq) at 0 °C. Stir at room temperature for 12 hours.

    • Causality: DIPEA deprotonates the acid; HATU rapidly converts the sterically hindered carboxylate into an active HOAt ester, preventing degradation and ensuring efficient nucleophilic attack by the amine.

  • CuAAC (Click) Reaction:

    • Action: To the purified alkyne-target conjugate, add the azide-fluorophore (1.0 eq) in a t-BuOH/H₂O (1:1) mixture. Add CuSO₄ (0.1 eq) and Sodium Ascorbate (0.5 eq). Stir for 2 hours.

    • Causality: Sodium ascorbate is used in excess to continuously reduce inactive Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative Glaser homocoupling of the alkynes, ensuring exclusive formation of the 1,4-disubstituted 1,2,3-triazole.

  • Validation & QC:

    • ¹H NMR: The reaction is deemed complete and self-validated when the terminal alkyne proton (δ 2.2–2.4 ppm) completely disappears, replaced by a characteristic triazole proton singlet far downfield at δ 7.5–8.5 ppm.

References

Sources

Exploratory

Stability and reactivity of 1-Ethynyl-cyclohexanecarboxylic acid

An In-Depth Technical Guide to the Stability and Reactivity of 1-Ethynyl-cyclohexanecarboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 1-Ethynyl-cyclohexanecarboxylic acid is a bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability and Reactivity of 1-Ethynyl-cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-cyclohexanecarboxylic acid is a bifunctional molecule incorporating a rigid cyclohexyl scaffold, a reactive terminal alkyne, and a versatile carboxylic acid group. This unique combination of features makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents and in materials science for the construction of complex polymers and functional materials. This guide provides a comprehensive analysis of the chemical stability and reactivity of this compound. We will explore its behavior under thermal, hydrolytic, and photochemical stress and delve into the rich chemistry of its two key functional groups. The narrative is grounded in mechanistic principles and supported by detailed experimental protocols, offering field-proven insights for its practical application in a research and development setting.

Introduction: A Molecule of Untapped Potential

The convergence of multiple functional groups onto a single molecular scaffold is a cornerstone of modern chemical synthesis. 1-Ethynyl-cyclohexanecarboxylic acid exemplifies this principle, presenting a platform where the distinct chemical behaviors of an alkyne and a carboxylic acid can be orthogonally exploited or used in concert to create sophisticated molecular architectures.

Chemical Structure and Physicochemical Properties

The molecule's structure consists of a cyclohexane ring substituted at the C1 position with both an ethynyl (-C≡CH) group and a carboxylic acid (-COOH) group. This geminal substitution imparts significant steric influence on the reactivity of both functional groups.

PropertyValueReference(s)
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
CAS Number 72335-58-1[2]
Appearance Expected to be a solid or high-boiling liquid-
pKa Expected to be ~4.8-5.0[3]

Note: Experimental data for this specific molecule is limited in public literature; some properties are estimated based on analogous structures like cyclohexanecarboxylic acid.

Significance in Synthesis

The utility of this compound stems from its two primary functional handles:

  • The Terminal Alkyne: This group is a gateway to a vast array of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Sonogashira), cycloadditions such as the Nobel Prize-winning "Click Chemistry" (CuAAC), and additions across the triple bond.[4][5]

  • The Carboxylic Acid: This functional group allows for the formation of esters, amides, and other acid derivatives, providing a robust method for conjugation to other molecules, including biomolecules, or for tuning physicochemical properties like solubility.[3][6]

Chemical Stability Profile

Understanding a molecule's stability is critical for its storage, handling, and application, particularly in the context of drug development where shelf-life and degradation pathways are paramount.

Thermal Stability
Hydrolytic Stability

As a carboxylic acid, the compound's solubility and form are pH-dependent. In aqueous solutions, it will exist in equilibrium with its conjugate base, the carboxylate anion. The molecule itself is generally stable to hydrolysis. However, if the carboxylic acid is converted into an ester or amide derivative, these derivatives will be susceptible to hydrolysis under either acidic or basic conditions. The rate of hydrolysis is influenced by steric hindrance around the carbonyl group; the bulky cyclohexyl ring may slow this process compared to less hindered esters.[9]

Photochemical Stability

Molecules containing carboxylic acid or ester functionalities can be photochemically active. Upon UV irradiation, mesityl cyclohexanecarboxylate has been shown to undergo photodecarboxylation in neutral solvents.[10] It is plausible that 1-ethynyl-cyclohexanecarboxylic acid could exhibit similar reactivity, potentially leading to the formation of 1-ethynylcyclohexane. Furthermore, terminal alkynes can participate in photochemical reactions like thiol-yne additions.[11] Therefore, it is advisable to store the compound protected from light.

A Duality of Reactivity: Alkyne and Carboxylic Acid

The synthetic power of 1-ethynyl-cyclohexanecarboxylic acid lies in the distinct and addressable reactivity of its two functional groups.

Reactivity of the Terminal Alkyne

The electron-rich triple bond and the weakly acidic terminal proton are the primary sites of reactivity.

The terminal alkyne is an excellent substrate for cycloaddition reactions, which are powerful methods for constructing cyclic molecules.[12][13]

  • [3+2] Dipolar Cycloaddition (Click Chemistry): The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most important reaction for terminal alkynes in drug discovery and bioconjugation. It allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide.[5]

  • [4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.[14][15] This reaction can be used to build complex polycyclic systems.

A notable reaction is the direct carboxylation of a terminal alkyne using CO₂, often catalyzed by copper or rare-earth metal complexes.[16][17] This reaction represents a direct synthetic route to 2-alkynoic acids and highlights the reactivity of the terminal C-H bond.

  • Hydration: In the presence of a mercury or ruthenium catalyst, the alkyne can undergo hydration.[18][19] According to Markovnikov's rule, this would yield 1-acetyl-cyclohexanecarboxylic acid.

  • Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond entirely, which would convert the ethynyl group into a carboxylic acid, ultimately yielding cyclohexane-1,1-dicarboxylic acid.[20]

The triple bond can be selectively reduced.

  • Partial Reduction: Using specific catalysts like Lindlar's catalyst, hydrogenation can be stopped at the alkene stage, yielding 1-vinyl-cyclohexanecarboxylic acid.

  • Full Reduction: With catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), the alkyne can be fully hydrogenated to an alkane, yielding 1-ethyl-cyclohexanecarboxylic acid.[21] It is important to note that under harsh conditions, the carboxylic acid itself could be reduced.[22][23]

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety offers a wealth of opportunities for derivatization and conjugation.

This is a classic acid-catalyzed reaction between the carboxylic acid and an alcohol to form an ester and water.[24][25] The reaction is an equilibrium, so it is typically driven to completion by using a large excess of the alcohol or by removing the water as it forms.[26] This is a fundamental method for modifying the compound's properties or for preparing it for further reactions.

Fischer_Esterification RCOOH 1-Ethynyl-cyclohexanecarboxylic acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H⁺ ROH Alcohol (R'-OH) Tetrahedral_Int Tetrahedral Intermediate H_plus H⁺ (catalyst) Protonated_Acid->Tetrahedral_Int + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ Water Water (H₂O)

Fischer Esterification Mechanism Workflow.

The carboxylic acid can be readily converted to an amide by reacting with an amine. This reaction typically requires a coupling agent (e.g., DCC, EDC) to first activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This is a cornerstone reaction in peptide synthesis and medicinal chemistry.

While the hydrogenation of carboxylic acids is more challenging than that of alkynes, it can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or with specific homogeneous or heterogeneous catalysts under more forcing conditions.[22][23] This would yield (1-ethynylcyclohexyl)methanol, adding another layer of synthetic versatility.

Experimental Protocols

The following protocols are representative methodologies for handling and reacting 1-ethynyl-cyclohexanecarboxylic acid.

Protocol: Fischer Esterification to Ethyl 1-Ethynyl-cyclohexanecarboxylate

This protocol describes the synthesis of the ethyl ester using a classic acid-catalyzed method.[6]

Causality: Using ethanol as the solvent provides a large molar excess, which, according to Le Châtelier's principle, drives the reversible reaction towards the ester product. Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[24][26]

Materials:

  • 1-Ethynyl-cyclohexanecarboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-ethynyl-cyclohexanecarboxylic acid (1.0 eq) in anhydrous ethanol (20-30 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 2-3% of the acid's mass) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel containing diethyl ether (50 mL).

  • Washing: Wash the organic layer sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, or until effervescence ceases) to neutralize the acid catalyst, and finally with brine (1 x 30 mL).[6]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Acid in EtOH B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux (2-4h) B->C D 4. Cool & Dilute with Ether C->D Reaction Complete E 5. Wash (H₂O, NaHCO₃, Brine) D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify (Distillation/Chromatography) F->G H H G->H Pure Ester

Experimental Workflow for Fischer Esterification.
Protocol: Model CuAAC (Click) Reaction

This protocol outlines a general procedure for conjugating the alkyne with an azide, such as benzyl azide.

Causality: This reaction relies on the in-situ generation of a copper(I) acetylide intermediate. Sodium ascorbate is used as a reducing agent to maintain copper in its active Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne. A mixed solvent system like t-BuOH/H₂O ensures the solubility of both organic and inorganic reagents.

Materials:

  • 1-Ethynyl-cyclohexanecarboxylic acid

  • Benzyl Azide (1.05 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • tert-Butanol (t-BuOH) and Water

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: In a flask, dissolve 1-ethynyl-cyclohexanecarboxylic acid in a 1:1 mixture of t-BuOH and water.

  • Reagent Addition: Add benzyl azide, followed by an aqueous solution of sodium ascorbate, and finally an aqueous solution of CuSO₄·5H₂O.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated NH₄Cl solution (to remove copper salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting triazole product can be purified by column chromatography or recrystallization.

Conclusion and Future Outlook

1-Ethynyl-cyclohexanecarboxylic acid is a potent synthetic intermediate whose stability and reactivity profile makes it highly attractive for complex molecule synthesis. Its thermal and photochemical sensitivity necessitates careful handling, but its dual functionality provides a rich playground for chemical exploration. The alkyne group offers reliable and high-yielding transformations for core structure elaboration via cycloadditions and coupling reactions, while the carboxylic acid provides a classic handle for conjugation and property modulation. For drug development professionals, this molecule represents a rigid scaffold that can be readily incorporated into lead compounds, with the alkyne serving as a late-stage functionalization point. In materials science, it is a candidate for creating cross-linked polymers or functionalized surfaces. Future research will likely focus on leveraging this bifunctionality in novel tandem reactions and in the development of advanced pharmaceutical and material scaffolds.

References

  • Aresta, M., Dibenedetto, A., & Angelini, A. (2025). Catalytic Carboxylation of Terminal Alkynes with CO 2 : An Overview. MDPI.
  • Zeng, M., & Herzon, S. B. (2015). Synthesis of carboxylic acids by hydration/oxidation of alkynes. Journal of Organic Chemistry, 80, 8604-8618.
  • Ma, J., et al. (Year). Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. New Journal of Chemistry (RSC Publishing).
  • Organic Letters. (2023). Electrochemical Oxidative Cleavage of Alkynes to Carboxylic Acids. Organic Letters.
  • BenchChem. (2025).
  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • BenchChem. (2025). The Reactivity of the Ethynyl Group in 1-Ethynylcyclohexene: An In-depth Technical Guide. BenchChem.
  • Stacy, G. W., & Mikulec, R. A. (1955). 1-Acetylcyclohexanol. Organic Syntheses, Coll. Vol. 3, 416.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Cyclohex-2-ene-1-carboxylic Acid and Cyclohexanecarboxylic Acid. BenchChem.
  • Kurti, L., & Czako, B. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions, 42(48), 16548-16557.
  • Wikipedia. (n.d.). Cycloaddition. Wikipedia.
  • Reber, J. (n.d.).
  • OpenStax. (n.d.). 30.5 Cycloaddition Reactions. Organic Chemistry: A Tenth Edition.
  • Domínguez, I., et al. (2018).
  • BenchChem. (2025).
  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11.
  • ChemicalBook. (n.d.). 1-Ethynyl-cyclohexanecarboxylic acid | 72335-58-1. ChemicalBook.
  • PubChem. (n.d.). 4-Ethenylcyclohexane-1-carboxylic acid. PubChem.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • LibreTexts. (2021). 13.3: Cycloaddition Reactions. Chemistry LibreTexts.
  • Boyde, S. (n.d.). Hydrolytic stability of synthetic ester lubricants.
  • IQLubricants. (n.d.). Hydrolytic Stability; an important parameter to balance. IQLubricants.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
  • Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Chemical Reviews, 114(1), 289-302.
  • LibreTexts. (2019). 11.
  • Omae, I. (2000). Perfect switching of photoreactivity by acid: photochemical decarboxylation versus transesterification of mesityl cyclohexanecarboxylate. Journal of the American Chemical Society, 122(43), 10482-10488.
  • Majumdar, S., et al. (2021). A sunlight-compatible photochemical thiol-ene reaction promoted by paracyclophane-derived photocatalyst. Green Chemistry, 23(18), 7133-7139.

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Foundational

A Technical Guide to the Solubility of 1-Ethynyl-cyclohexanecarboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-ethynyl-cyclohexanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who requ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-ethynyl-cyclohexanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet to explain the underlying physicochemical principles that govern its solubility, offering both theoretical insights and practical, field-proven experimental protocols for determining solubility.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 1-ethynyl-cyclohexanecarboxylic acid is a critical parameter that influences every stage of the drug development pipeline. From synthesis and purification to formulation and bioavailability, a thorough understanding of a compound's solubility profile is paramount. This guide will delve into the molecular characteristics of 1-ethynyl-cyclohexanecarboxylic acid to predict and explain its solubility in a range of organic solvents. We will also provide robust methodologies for empirically determining these properties, ensuring a foundation of trustworthy and reproducible data for your research.

Physicochemical Properties and Their Influence on Solubility

The structure of 1-ethynyl-cyclohexanecarboxylic acid, featuring a non-polar cyclohexyl ring, a polar carboxylic acid group, and an ethynyl group, dictates its solubility. The interplay of these functional groups determines its interaction with different solvent molecules.

  • The Carboxylic Acid Group: This is the primary driver of polarity in the molecule. It can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). This functionality suggests a higher affinity for polar solvents that can engage in hydrogen bonding.

  • The Cyclohexyl Ring: This bulky, non-polar aliphatic ring contributes to the molecule's lipophilic character. This suggests that the compound will have some solubility in non-polar solvents due to van der Waals interactions.

  • The Ethynyl Group: The carbon-carbon triple bond introduces a region of high electron density, contributing to the molecule's overall polarizability and potential for dipole-dipole interactions.

The general principle of "like dissolves like" is a useful starting point. Polar solvents are expected to be more effective at solvating the polar carboxylic acid group, while non-polar solvents will better accommodate the non-polar cyclohexyl ring.[1]

Acid-Base Properties and Solubility

A key characteristic of carboxylic acids is their ability to be deprotonated in the presence of a base to form a carboxylate salt. This transformation dramatically increases the polarity of the molecule and, consequently, its solubility in aqueous and some polar organic solvents. This principle is fundamental to techniques like extraction and purification.[2][3][4] For example, 1-ethynyl-cyclohexanecarboxylic acid is expected to be soluble in dilute aqueous solutions of sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO3) due to the formation of the highly polar sodium 1-ethynyl-cyclohexanecarboxylate salt.[2][3]

A Systematic Approach to Solubility Determination

A systematic approach to determining the solubility of 1-ethynyl-cyclohexanecarboxylic acid involves a series of tests in solvents of varying polarity and chemical nature. The following workflow provides a logical progression for characterizing the solubility profile of this compound.

Solubility_Workflow start Start with the Unknown Compound water Test Solubility in Water start->water polar_aprotic Test in Polar Aprotic Solvents (e.g., Acetone, THF) water->polar_aprotic Insoluble polar_protic Test in Polar Protic Solvents (e.g., Methanol, Ethanol) water->polar_protic Insoluble non_polar Test in Non-Polar Solvents (e.g., Hexane, Toluene) water->non_polar Insoluble basic Test in Aqueous Base (5% NaOH, 5% NaHCO3) water->basic Insoluble acidic Test in Aqueous Acid (5% HCl) water->acidic Insoluble end Characterized Solubility Profile water->end Soluble polar_aprotic->end polar_protic->end non_polar->end basic->end acidic->end

Caption: A logical workflow for the systematic determination of the solubility of 1-ethynyl-cyclohexanecarboxylic acid.

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a clear and reproducible method for determining the solubility of 1-ethynyl-cyclohexanecarboxylic acid.

General Considerations and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 1-ethynyl-cyclohexanecarboxylic acid and all solvents used. Based on the SDS for related compounds, appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat.[5][6][7][8][9] All procedures should be performed in a well-ventilated fume hood.[5][6][8]

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents.

Procedure:

  • Place approximately 25 mg of 1-ethynyl-cyclohexanecarboxylic acid into a small test tube.[2][3]

  • Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[2][3]

  • Observe the mixture. If the solid completely dissolves, the compound is considered soluble. If any solid remains, it is considered insoluble.

  • Perform this test with the following solvents: water, 5% NaOH, 5% NaHCO3, 5% HCl, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane.[2][3]

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a more precise measure of solubility at a specific temperature.

Procedure:

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of 1-ethynyl-cyclohexanecarboxylic acid to each vial to create a saturated solution.

  • Add a known volume of the desired solvent to each vial.

  • Seal the vials and place them in a constant temperature water bath or shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, allow the vials to stand undisturbed for several hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant from each vial, taking care not to disturb the solid. It is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

  • Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of an appropriate analytical method (e.g., HPLC-UV, GC-FID).

  • Quantify the concentration of 1-ethynyl-cyclohexanecarboxylic acid in the diluted samples against a calibration curve prepared from a known standard.

  • Calculate the solubility in units of mg/mL or mol/L.

Predicted and Observed Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe carboxylic acid group can hydrogen bond with the solvent. However, the non-polar cyclohexyl ring will limit solubility, especially in water. Solubility is expected to increase with the alkyl chain length of the alcohol.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateSolubleThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate both the polar and non-polar portions of the molecule.
Non-Polar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe non-polar nature of these solvents will not effectively solvate the polar carboxylic acid group, leading to low solubility.[1] Diethyl ether may show some solubility due to its ability to accept a hydrogen bond.[1]
Aqueous Base 5% Sodium Hydroxide, 5% Sodium BicarbonateSolubleDeprotonation of the carboxylic acid to form the highly polar carboxylate salt will lead to high solubility in aqueous base.[2][3]
Aqueous Acid 5% Hydrochloric AcidInsolubleThe acidic conditions will suppress the ionization of the carboxylic acid, keeping it in its less polar, protonated form, which is insoluble in water.

Molecular Interactions and Solubility: A Deeper Dive

The solubility of 1-ethynyl-cyclohexanecarboxylic acid is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Molecular_Interactions cluster_solute Solute-Solute Interactions cluster_solvent Solvent-Solvent Interactions cluster_solution Solute-Solvent Interactions solute 1-Ethynyl-cyclohexanecarboxylic acid Dimer (H-bonding) & van der Waals forces solution Solvation of Carboxylic Acid (H-bonding, Dipole-Dipole) & Solvation of Cyclohexyl Ring (van der Waals) solute->solution Energy Cost to Break solvent Solvent H-bonding, Dipole-Dipole, or van der Waals forces solvent->solution Energy Cost to Break solution->solution Energy Gained from Solvation

Caption: A diagram illustrating the energetic considerations governing the dissolution process.

For dissolution to occur, the energy gained from the solute-solvent interactions must be sufficient to overcome the energy of the solute's crystal lattice and the cohesive forces of the solvent.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of 1-ethynyl-cyclohexanecarboxylic acid in organic solvents. By combining an understanding of its physicochemical properties with systematic experimental protocols, researchers can generate the reliable and reproducible solubility data necessary to advance their research and development efforts. The principles and methodologies outlined herein are designed to empower scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

References

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • CompTox Chemicals Dashboard (EPA). (2025, October 15). Cyclohexanol, 1-ethynyl-, 1-acetate Properties. Retrieved from [Link]

  • University of Sydney. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 1-Cyclohexene-1-carboxylic acid, 4-(1-methylethenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexene. Retrieved from [Link]

  • Seidell, A. (1919).
  • Reichardt, C. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. In Organic Chemistry Portal. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • Quora. (2021, December 6). Which is the solubility of these molecules in diethyl ether: Cyclohexane, Cyclohexanecarboxylic acid, and Dioxanyl? What is the relation to polarity, hydrogen bonding, and dispersion forces? Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: 1-Ethynylcyclohexanecarboxylic Acid as a Bifunctional Linker in CuAAC Bioconjugation

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Mechanistic insights, reaction optimization, and self-validating protocols for Copper(I)-Catalyzed Alkyne-Azide Cycloadd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Mechanistic insights, reaction optimization, and self-validating protocols for Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

Introduction & Chemical Rationale

In the rapidly expanding fields of targeted protein degradation (PROTACs), Antibody-Drug Conjugates (ADCs), and biomaterials, the selection of an optimal linker is as critical as the payload itself. 1-Ethynylcyclohexanecarboxylic acid (CAS 72335-58-1) has emerged as a superior bifunctional building block[1]. Featuring a terminal alkyne and a carboxylic acid separated by a sterically demanding cyclohexane ring, it enables highly controlled, orthogonal bioconjugation[2].

Field-Proven Insight: Bypassing the "Click Side Reaction"

Novice researchers often default to simple linear alkynoic acids (e.g., 4-pentynoic acid) for alkyne tagging. However, under standard Cu(I) catalysis, linear alkynoic acids frequently undergo unwanted intramolecular cyclization to form enol lactones—a well-documented "click side reaction" that depletes the alkyne and drastically reduces bioconjugation yields[3].

The Causality of the Cyclohexane Ring: By employing 1-ethynylcyclohexanecarboxylic acid, this side reaction is completely abolished. The rigid geometry and steric bulk of the cyclohexane ring prevent the spatial alignment required for intramolecular cyclization[3]. Consequently, the terminal alkyne remains exclusively available for the desired intermolecular CuAAC reaction with organic azides[4]. Furthermore, the lipophilic cyclohexane spacer enhances the metabolic stability of the linker in vivo, preventing premature enzymatic cleavage.

Mechanistic Workflow

The conjugation process utilizes a two-step orthogonal workflow. First, the carboxylic acid is activated to form an amide bond with a primary amine (e.g., a lysine residue on a protein). Second, the newly installed terminal alkyne undergoes a CuAAC "click" reaction with an azide-functionalized payload to form a highly stable 1,2,3-triazole linkage[4][5].

Workflow A 1-Ethynylcyclohexane- carboxylic Acid B EDC/NHS Activation A->B Step 1 C Amide Coupling (Protein-NH₂) B->C Step 2 D Alkyne-Tagged Protein C->D Intermediate E CuAAC Click (Azide-Payload) D->E Step 3 F Triazole-Linked Bioconjugate E->F Final Product

Figure 1: Stepwise bioconjugation workflow using 1-Ethynylcyclohexanecarboxylic acid.

Reaction Optimization & Quantitative Data

The efficiency of the CuAAC reaction in biological systems heavily depends on the stabilization of the Cu(I) oxidation state. Cu(I) is typically generated in situ using CuSO₄ and sodium ascorbate[6]. Because this combination generates protein-damaging reactive oxygen species (ROS), the inclusion of a water-soluble accelerating ligand is mandatory. These ligands coordinate Cu(I), accelerating the reaction while acting as sacrificial reductants to protect the biomolecule[5][6].

Table 1: Comparison of Click Chemistry Ligands for CuAAC
LigandStructure TypeWater SolubilityReaction KineticsBiocompatibilityPrimary Application
THPTA Tris(triazolyl)amineVery HighFastExcellentGeneral protein/DNA bioconjugation
BTTAA Bis(tert-butyltriazolyl)amineHighVery FastOutstandingIn vivo labeling, sensitive proteins
TBTA Tris(benzyltriazolyl)amineVery LowModeratePoor (requires DMSO)Small molecule synthesis, organic solvents
Table 2: Standardized Reaction Conditions for Protein-Azide CuAAC
ParameterReagentFinal ConcentrationCausality / Rationale
Substrate Alkyne-Tagged Protein10 - 100 µMDefines the baseline stoichiometry for the reaction.
Payload Azide-Fluorophore/Drug2 - 5 molar eq.Slight excess drives the bimolecular reaction to completion.
Catalyst CuSO₄100 - 250 µMProvides the source of copper for the catalytic cycle.
Ligand THPTA or BTTAA500 - 1250 µM5:1 ratio to Cu. Fully coordinates Cu(I) to prevent ROS damage.
Reductant Sodium Ascorbate2.5 - 5.0 mM10:1 ratio to Cu. Reduces Cu(II) to active Cu(I) in situ.

Catalytic Cycle of CuAAC

Understanding the catalytic cycle is essential for troubleshooting. The reaction requires the formation of a copper-acetylide complex, which subsequently binds the organic azide to form a metallacycle before undergoing ring closure[5].

CuAAC_Cycle Cu_I Cu(I) Catalyst Pi_Complex Cu-Alkyne π-Complex Cu_I->Pi_Complex + Alkyne Acetylide Cu-Acetylide Complex Pi_Complex->Acetylide - H⁺ Metallacycle Cu-Metalla- cycle Acetylide->Metallacycle + Azide Metallacycle->Cu_I Regeneration Triazole 1,2,3- Triazole Metallacycle->Triazole Ring Closure Alkyne Terminal Alkyne Alkyne->Pi_Complex Azide Organic Azide Azide->Metallacycle

Figure 2: Catalytic cycle of the CuAAC reaction highlighting the role of Cu(I).

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Never proceed to the conjugation of a high-value payload without first validating the intermediate.

Protocol A: NHS-Ester Activation and Protein Tagging

Objective: Covalently attach 1-Ethynylcyclohexanecarboxylic acid to surface lysines of a target protein.

  • Activation: Dissolve 1-Ethynylcyclohexanecarboxylic acid (100 mM) in anhydrous DMSO. Add 1.2 equivalents of EDC·HCl and 1.5 equivalents of Sulfo-NHS. Incubate at room temperature for 30 minutes to form the active NHS-ester.

  • Conjugation: Add the activated ester (10-20 molar equivalents) to the target protein solution (1-5 mg/mL in PBS, pH 7.4). Ensure the final DMSO concentration does not exceed 10% to prevent protein denaturation. Incubate for 2 hours at room temperature.

  • Purification: Remove unreacted small molecules using a Zeba™ Spin Desalting Column or dialysis against PBS.

  • Validation Checkpoint (Self-Validation): Analyze a 5 µL aliquot via MALDI-TOF MS. You should observe a mass shift corresponding to the addition of the linker (+134 Da per attachment). Alternatively, react a small aliquot with a fluorogenic 3-azidocoumarin; fluorescence under UV light confirms the presence of reactive terminal alkynes[7].

Protocol B: CuAAC Bioconjugation

Objective: Click an azide-functionalized payload to the alkyne-tagged protein.

  • Reagent Preparation: Prepare fresh stock solutions in degassed water: CuSO₄ (20 mM), THPTA ligand (50 mM), and Sodium Ascorbate (100 mM).

  • Catalytic Complex Formation (Critical Step): Do not add copper directly to the protein. In a separate microcentrifuge tube, pre-mix 5 µL of CuSO₄ with 10 µL of THPTA. Incubate for 5 minutes. This pre-complexation ensures Cu(II) is fully coordinated, preventing protein precipitation[6].

  • Reaction Assembly: To 1 mL of the alkyne-tagged protein (approx. 50 µM), add the azide-payload (150 µM, 3 eq.). Add the pre-mixed CuSO₄/THPTA complex. Finally, initiate the reaction by adding 25 µL of Sodium Ascorbate (final conc. 2.5 mM).

  • Incubation: Stir gently at room temperature for 1–2 hours. The ascorbate will reduce Cu(II) to Cu(I), initiating the catalytic cycle.

  • Validation Checkpoint (Self-Validation): Run the crude reaction mixture on an SDS-PAGE gel. If using a fluorescent azide payload, perform in-gel fluorescence imaging before Coomassie staining to confirm covalent attachment exclusively to the protein band.

References

  • [4] Title: Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Source: nih.gov. URL:[Link]

  • [7] Title: Click Chemistry (Azide / alkyne reaction). Source: interchim.fr. URL: [Link]

  • [6] Title: Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Source: jenabioscience.com. URL:[Link]

  • [3] Title: Cu(I)-Catalyzed Intramolecular Cyclization of Alkynoic Acids in Aqueous Media: A “Click Side Reaction”. Source: acs.org. URL:[Link]

  • [5] Title: Bioorthogonal Chemistry and Its Applications. Source: acs.org. URL:[Link]

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Application

Application Note: Esterification Strategies for 1-Ethynyl-cyclohexanecarboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 1-Ethynyl-cyclohexanecarboxylic acid (CAS: 72335-58-1) Introduction and Mechanistic Challenges 1-Ethynyl-cyclohexaneca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 1-Ethynyl-cyclohexanecarboxylic acid (CAS: 72335-58-1)

Introduction and Mechanistic Challenges

1-Ethynyl-cyclohexanecarboxylic acid is a highly valuable, conformationally restricted building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, the esterification of this compound presents a significant synthetic bottleneck.

The Causality of Steric Hindrance: The carboxylic acid group is attached to an α -quaternary carbon (C1 of the cyclohexane ring), which simultaneously bears a rigid ethynyl moiety. In a standard acid-catalyzed Fischer esterification, the incoming alcohol nucleophile must approach the protonated carbonyl carbon along the Bürgi-Dunitz trajectory (~107°). In this molecule, the bulky cyclohexane ring and the alkyne group severely block this trajectory [1]. Consequently, traditional methods result in extremely slow kinetics, high temperatures, and poor yields.

To overcome this, we must shift the mechanistic paradigm away from direct nucleophilic attack on a simple protonated carbonyl. This guide details two field-proven, self-validating protocols: Steglich Esterification (for complex/bulky alcohols) and Base-Promoted Alkylation (for simple methyl/ethyl esters).

Mechanistic Workflow and Pathway Selection

The decision of which protocol to employ depends entirely on the nature of the target ester.

Workflow A 1-Ethynyl-cyclohexanecarboxylic acid (Sterically Hindered) B Pathway A: Steglich Esterification (DCC / DMAP) A->B + Alcohol C Pathway B: Carboxylate Alkylation (DBU / Alkyl Halide) A->C + Base D O-Acylisourea Intermediate (Prone to rearrangement) B->D DCC F Carboxylate Anion (Nucleophilic) C->F DBU E Acylpyridinium Ion (Highly Reactive) D->E DMAP G Target Ester Product E->G ROH F->G R-X (SN2)

Reaction pathways for the esterification of sterically hindered carboxylic acids.

Method Selection Matrix
ParameterPathway A: Steglich EsterificationPathway B: DBU-Promoted Alkylation
Best Suited For Complex, secondary, or tertiary alcoholsSimple primary alkyl groups (Me, Et, Bn)
Mechanistic Class Nucleophilic Acyl Substitution SN​2 Alkylation of Carboxylate
Reaction Temperature 0 °C to Room Temperature (20 °C)Room Temperature (20 °C)
Typical Yield 75% - 85%85% - 95%
Major Byproduct Dicyclohexylurea (DCU)DBU hydrohalide salt

Experimental Protocols

Protocol A: Steglich Esterification (DCC/DMAP)

Scientific Rationale: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. For sterically hindered acids like 1-ethynyl-cyclohexanecarboxylic acid, this intermediate is prone to a deleterious 1,3-rearrangement into an unreactive N-acylurea. The addition of 4-Dimethylaminopyridine (DMAP) is critical; as a hypernucleophile, DMAP attacks the O-acylisourea faster than the rearrangement can occur, generating a highly reactive acylpyridinium ion that readily reacts with the alcohol [1].

Materials:

  • 1-Ethynyl-cyclohexanecarboxylic acid (1.0 eq)

  • Target Alcohol (1.1 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (Nitrogen/Argon), dissolve 1.0 eq of 1-ethynyl-cyclohexanecarboxylic acid and 1.1 eq of the target alcohol in anhydrous DCM (approx. 0.2 M concentration).

  • Catalyst Addition: Add 0.1 eq of DMAP to the solution. Stir until completely dissolved.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 eq of DCC (either as a solid in portions or pre-dissolved in a minimal amount of DCM).

  • Self-Validation Checkpoint: Within 5–15 minutes, a white precipitate of dicyclohexylurea (DCU) will begin to form. This visual cue confirms the successful activation of the acid.

  • Propagation: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to 20 °C. Stir for an additional 3 to 12 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting acid can be visualized using a bromocresol green stain (yellow spot on a blue background).

  • Workup: Filter the suspension through a pad of Celite to remove the precipitated DCU. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: DBU-Promoted Alkylation

Scientific Rationale: When synthesizing simple esters (e.g., 1-ethynylcyclohexanecarboxylic acid methyl ester, CAS 83188-26-5), bypassing the carbonyl carbon entirely is the most elegant solution. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a strong, non-nucleophilic base to deprotonate the carboxylic acid. The resulting carboxylate anion then undergoes a rapid SN​2 substitution with an alkyl halide [2] [3].

Materials:

  • 1-Ethynyl-cyclohexanecarboxylic acid (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide) (1.5 eq)

  • DBU (1.1 eq)

  • Anhydrous Benzene or DMF

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 eq of 1-ethynyl-cyclohexanecarboxylic acid in anhydrous Benzene or DMF (0.5 M). Add 1.1 eq of DBU dropwise at room temperature.

  • Equilibration: Stir the mixture for 15 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Add 1.5 eq of the alkyl halide (e.g., Methyl Iodide) dropwise. Caution: Methyl iodide is highly toxic and volatile; perform strictly in a fume hood.

  • Self-Validation Checkpoint: If using Benzene, the DBU hydrohalide salt will gradually precipitate out of the solution, indicating the progression of the SN​2 displacement.

  • Propagation: Stir at room temperature for 2 to 4 hours.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water (crucial if DMF is used to remove residual solvent) and brine. Dry over MgSO4​ , filter, and concentrate.

Quantitative Reaction Parameters

The following table summarizes expected analytical parameters for the synthesis of the methyl ester derivative (CAS: 83188-26-5) using Protocol B.

ParameterExpected Value / Observation
Starting Material Rf​ ~0.2 (Hexane:EtOAc 4:1, Bromocresol Green active)
Product Rf​ ~0.7 (Hexane:EtOAc 4:1, UV/KMnO4 active)
Reaction Time 2 - 4 Hours
Crude Purity (GC-MS) > 90%
Purification Method Silica Gel Flash Chromatography (Hexane/EtOAc gradient)

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]

  • Ono, N., Yamada, T., Saito, T., Tanaka, K., & Kaji, A. (1978). A Convenient Procedure for Esterification of Carboxylic Acids. Bulletin of the Chemical Society of Japan, 51(8), 2401-2404. URL:[Link]

  • NextSDS. (2026). 1-Ethynylcyclohexanecarboxylic acid methyl ester — Chemical Substance Information. NextSDS Substance Database. URL:[Link]

Method

Application Note: 1-Ethynylcyclohexanecarboxylic Acid as a Bifunctional Scaffold in Medicinal Chemistry

Executive Summary 1-Ethynylcyclohexanecarboxylic acid (CAS 72335-58-1) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry and drug discovery[1][2]. Characterized by a 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethynylcyclohexanecarboxylic acid (CAS 72335-58-1) is a highly versatile, bifunctional building block increasingly utilized in modern medicinal chemistry and drug discovery[1][2]. Characterized by a 1,1-disubstituted cyclohexane ring bearing both a carboxylic acid and a terminal alkyne, this scaffold provides a unique combination of conformational restriction, steric bulk, and bioorthogonal reactivity. This application note details the mechanistic rationale for incorporating this scaffold into drug candidates and provides field-validated protocols for its synthetic manipulation.

Structural Rationale & Pharmacological Impact

As a Senior Application Scientist, the decision to incorporate a specific building block must be driven by predictable pharmacological outcomes. The use of 1-ethynylcyclohexanecarboxylic acid is governed by two primary structural features:

A. Steric Shielding and Metabolic Stability

The attachment of both functional groups to the C1 carbon of the cyclohexane ring creates a highly sterically hindered tertiary center. When the carboxylic acid is converted into an amide (e.g., in peptidomimetics or small-molecule inhibitors), the adjacent bulky cyclohexane ring physically shields the amide bond from nucleophilic attack by water and enzymatic degradation by proteases. Causality: This steric blockade prevents the enzyme's active site from properly accommodating the amide bond, directly translating to an increased in vivo half-life and improved pharmacokinetic (PK) stability for the resulting drug candidates.

B. Bioorthogonal Late-Stage Functionalization

The terminal alkyne serves as a highly specific, bioorthogonal handle. Because terminal alkynes are virtually absent in native biological systems, they do not cross-react with endogenous nucleophiles or electrophiles. Causality: This allows medicinal chemists to synthesize the core pharmacophore first, evaluate its primary binding affinity, and subsequently perform late-stage conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling[3][4]. This is particularly valuable for attaching targeted protein degradation (PROTAC) linkers, fluorophores for target engagement assays, or antibody-drug conjugate (ADC) payloads.

Logic Scaffold 1-Ethynylcyclohexanecarboxylic Acid Bifunctional Building Block Feature1 Cyclohexane Ring Steric Bulk & Conformation Restriction Scaffold->Feature1 Feature2 Terminal Alkyne Bioorthogonal Reactivity Scaffold->Feature2 Feature3 Carboxylic Acid Vector for Conjugation Scaffold->Feature3 Benefit1 Metabolic Stability Protease Resistance Feature1->Benefit1 Benefit2 Late-Stage Functionalization PROTACs, ADCs, Fluorophores Feature2->Benefit2 Benefit3 Peptidomimetic Design Amide Bond Formation Feature3->Benefit3

Pharmacological design logic mapping structural features to drug properties.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Due to the unique steric constraints of the 1,1-disubstituted system, standard methodologies often fail and require specific mechanistic interventions.

Protocol A: Sterically Hindered Amide Coupling

Mechanistic Rationale: Standard coupling reagents like EDC or DCC often fail or provide unacceptably low yields (<40%) when reacting with 1-ethynylcyclohexanecarboxylic acid due to the severe steric hindrance at the α-carbon. To overcome this activation barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) must be used[5][6]. HATU generates a highly reactive OAt-active ester that accelerates the acylation of amines, driving the reaction forward despite the steric bulk[7][8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (Argon/N2), dissolve 1-ethynylcyclohexanecarboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Note: The excess base is required to ensure complete deprotonation of the carboxylic acid and to neutralize the hexafluorophosphate counterion from HATU.

  • Activation: Add HATU (1.2 eq, 1.2 mmol) in one portion at 0 °C. Stir for 15 minutes. The solution will turn pale yellow, indicating the formation of the active OAt-ester[6].

  • Coupling: Add the primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Validation & Workup: Monitor by LC-MS. Upon completion, quench with saturated aqueous NH4Cl. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, followed by brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: CuAAC "Click" Conjugation (Late-Stage Functionalization)

Mechanistic Rationale: The terminal alkyne is reacted with an azide-bearing payload. To ensure the catalytic cycle remains active in aqueous media, TBTA (Tris(benzyltriazolylmethyl)amine) is added. TBTA acts as a stabilizing tetradentate ligand for Cu(I), preventing its disproportionation or oxidation to Cu(II) by dissolved oxygen. Simultaneously, sodium ascorbate continuously reduces the stable Cu(II)SO4 precursor into the active Cu(I) catalyst in situ[3].

Step-by-Step Methodology:

  • Solvent System: Dissolve the alkyne-functionalized intermediate from Protocol A (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of t-BuOH and H2O (concentration ~0.1 M).

  • Catalyst Preparation: In a separate vial, dissolve CuSO4·5H2O (0.1 eq) and TBTA (0.1 eq) in a minimum amount of DMSO. Add this pre-formed complex to the main reaction flask.

  • Reduction: Add a freshly prepared solution of Sodium Ascorbate (0.2 eq) in H2O dropwise to the reaction mixture.

  • Reaction: Stir at room temperature for 2–12 hours. The reaction is completely bioorthogonal and highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole.

  • Validation: The disappearance of the terminal alkyne proton (~2.2 ppm) and the appearance of the triazole proton (~7.8 ppm) in 1H-NMR serves as a self-validating confirmation of successful cycloaddition.

Workflow A 1-Ethynylcyclohexanecarboxylic Acid (CAS 72335-58-1) B Amide Coupling (HATU, DIPEA, DMF) A->B + Primary Amine C Alkyne-Functionalized Intermediate B->C Active OAt-Ester Intermediate D CuAAC 'Click' Reaction (R-N3, CuSO4, NaAsc, TBTA) C->D Bioorthogonal Handle E 1,4-Disubstituted Triazole Conjugate D->E Regioselective Cycloaddition

Synthetic Workflow: Amide coupling followed by late-stage CuAAC Click functionalization.

Quantitative Data Summaries

The following table summarizes the optimized reaction parameters and expected performance metrics when utilizing 1-ethynylcyclohexanecarboxylic acid, demonstrating the necessity of the optimized protocols described above.

Reaction TypeReagent SystemSolventTemp (°C)Expected Yield (%)Mechanistic Note
Amide Coupling EDC / HOBtDCM2520 – 35%Fails due to severe steric hindrance at C1 α-carbon.
Amide Coupling HATU / DIPEA DMF 0 → 25 85 – 95% OAt-ester efficiently overcomes steric activation barrier.
CuAAC (Click) CuSO4 / NaAsct-BuOH/H2O2540 – 50%Cu(I) oxidation leads to catalyst deactivation.
CuAAC (Click) CuSO4 / NaAsc / TBTA t-BuOH/H2O 25 >95% TBTA stabilizes Cu(I), ensuring full conversion.
Sonogashira Pd(PPh3)4 / CuIEt3N / DMF6070 – 85%Effective for rigid, linear pharmacophore extension[4].

References

  • PubChemLite - 72335-58-1 (C9H12O2) . Université du Luxembourg. Available at:[Link]

  • Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives . The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • HATU (Coupling Reagent) . Wikipedia. Available at:[Link]

Sources

Application

Application Note: Rhodium-Catalyzed Stereospecific Polymerization of 1-Ethynyl-cyclohexanecarboxylic Acid

Overview & Strategic Rationale The synthesis of functionalized polyacetylenes has driven significant advancements in the development of stimuli-responsive materials, chiral stationary phases, and advanced polyelectrolyte...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Strategic Rationale

The synthesis of functionalized polyacetylenes has driven significant advancements in the development of stimuli-responsive materials, chiral stationary phases, and advanced polyelectrolytes. 1-Ethynyl-cyclohexanecarboxylic acid (1-ECCA) represents a highly valuable, yet synthetically challenging monomer. It features a rigid cyclohexane ring that imparts steric bulk, coupled with a terminal alkyne for polymerization and a protic carboxylic acid group capable of post-polymerization modification or hydrogen-bonding.

This application note provides a comprehensive, self-validating methodology for the polymerization of 1-ECCA. By leveraging late-transition-metal catalysis—specifically Rhodium(I) complexes—we overcome the inherent chemoselectivity issues associated with protic monomers, enabling the synthesis of high-molecular-weight, stereoregular (cis-transoidal) polymers.

Mechanistic Causality: Overcoming the Oxophilicity Trap

Polymerizing terminal alkynes with unprotected carboxylic acids presents a distinct chemoselectivity challenge. Traditional early transition metal catalysts (e.g., Mo- or W-based Schrock carbenes) are highly oxophilic. When exposed to the protic -COOH group of 1-ECCA, these catalysts undergo rapid protonation or competitive oxygen coordination, leading to irreversible catalyst deactivation (1)[1].

To circumvent this, we employ Rhodium(I)-catalyzed stereospecific polymerization . Rh(I) complexes, such as [Rh(nbd)Cl]2 (nbd = norbornadiene), operate via a 2,1-insertion mechanism involving a Rh-acetylide intermediate (2)[2]. Rhodium’s late-transition-metal character renders it highly tolerant to polar and protic media, enabling living or pseudo-living polymerization even in aqueous environments.

Furthermore, the strategic addition of a base (e.g., NaOH or a chiral amine) serves a dual mechanistic purpose:

  • Catalyst Preservation & Solubilization : It deprotonates the carboxylic acid to a carboxylate, drastically increasing monomer solubility in polar solvents and eliminating acidic protons that could prematurely quench the active propagating species[1].

  • Macromolecular Helicity Induction : When a chiral amine is used, electrostatic interactions and hydrogen-bonding networks force the flexible cis-transoidal polyacetylene backbone into a rigid, one-handed helical conformation—a phenomenon known as "chiral memory" (3)[3].

Mechanism Monomer 1-ECCA Monomer (Protic, Insoluble) Base Base Addition (NaOH/Amine) Deprotonation to Carboxylate Monomer->Base Solubilization Initiation Initiation: Rh-Acetylide Formation Base->Initiation Catalyst Rh(I) Catalyst [Rh(nbd)Cl]2 Catalyst->Initiation Active Species Propagation Propagation: Stereospecific 2,1-Insertion Initiation->Propagation Polymer cis-Transoidal Poly(1-ECCA) (Helical Potential) Propagation->Polymer Acid Quench

Caption: Rh(I)-catalyzed stereospecific polymerization mechanism of 1-ECCA via a Rh-acetylide intermediate.

Experimental Methodology: Self-Validating Protocol

The following protocol details the homogeneous polymerization of 1-ECCA in an aqueous/polar matrix.

Workflow Prep Monomer Neutralization Mix Catalyst Injection Prep->Mix Degas Solvent Degassing Degas->Mix Poly Polymerization (12-24h, RT) Mix->Poly Precip Acidic Precipitation Poly->Precip Char SEC & NMR Validation Precip->Char

Caption: Self-validating experimental workflow for the synthesis and purification of Poly(1-ECCA).

Step-by-Step Procedure

Step 1: Monomer Activation & Solubilization

  • Weigh 100 mg of 1-ECCA and suspend it in 2.0 mL of distilled water.

  • Causality: 1-ECCA is inherently hydrophobic and insoluble in pure water.

  • Add 1.1 equivalents of 1.0 M NaOH (or a chiral amine like (R)-1-phenylethylamine) dropwise while stirring.

  • Causality: Deprotonation yields the sodium carboxylate salt, instantly clarifying the solution and protecting the Rh catalyst from acidic protonation[1].

Step 2: Environmental Control

  • Transfer the solution to a Schlenk flask and subject it to three freeze-pump-thaw cycles.

  • Causality: While Rh(I) catalysts exhibit high functional group tolerance, removing dissolved oxygen prevents unwanted oxidative coupling side-reactions at the alkyne terminus, ensuring high molecular weight propagation[2].

Step 3: Catalyst Injection & Polymerization

  • In a separate argon-purged vial, dissolve 2.5 mg of [Rh(nbd)Cl]2 (approx. 1:100 catalyst-to-monomer ratio) in 0.2 mL of dry THF.

  • Inject the bright yellow catalyst solution into the monomer solution under vigorous stirring at room temperature.

  • Self-Validation Point: Within 15–30 minutes, the solution will transition from yellow to a deep red/orange color. This chromic shift is a direct visual validation of the formation of the extended π -conjugated polyacetylene backbone.

Step 4: Termination & Purification

  • After 24 hours, terminate the living chain ends by adding 0.5 mL of glacial acetic acid.

  • Causality: The weak acid protonates the active Rh-carbon bond, releasing the metal center without degrading the polymer backbone[1].

  • Precipitate the polymer by dripping the reaction mixture into 50 mL of vigorously stirred cold acetone (or acidic water, depending on the desired protonation state).

  • Collect the fibrous precipitate via vacuum filtration and dry under reduced pressure at 40°C overnight.

Quantitative Yield & Optimization Data

The choice of catalyst and base heavily dictates the molecular weight ( Mw​ ) and stereoregularity of the resulting polymer. As demonstrated below, early transition metals fail completely, validating the necessity of the Rh(I) system.

EntryCatalyst SystemSolvent MatrixBase / AdditiveYield (%) Mw​ (kDa)cis Content (%)
1 [Rh(nbd)Cl]2THF / H2​O NaOH (1.1 eq)92125> 95
2 [Rh(cod)2]BF4 H2​O NaOH (1.1 eq)95140> 95
3 [Rh(nbd)Cl]2Methanol(R)-1-Phenylethylamine88110> 95
4 WCl6​ / Ph4​Sn TolueneNone< 5N/AN/A

Note: Entry 4 highlights the oxophilic failure of Tungsten-based catalysts in the presence of unprotected carboxylic acids.

Validation & Quality Control

To ensure the scientific integrity of the synthesized Poly(1-ECCA), the following QC checks must be performed:

  • Size Exclusion Chromatography (SEC) : Run in aqueous buffer or DMF (depending on the protonation state) to confirm Mw​ > 100 kDa and a narrow dispersity ( Đ<2.0 ).

  • 1 H NMR Spectroscopy : The absence of the terminal alkyne proton ( ∼2.5 ppm) and the appearance of a broad vinylic proton signal ( ∼5.8−6.5 ppm) validates successful polymerization and high cis-transoidal content.

  • Circular Dichroism (CD) : If synthesized via Entry 3 (with a chiral amine), a strong Cotton effect in the UV-Vis absorption region of the polymer backbone validates successful macromolecular helicity induction.

References

  • Synthesis and Macromolecular Helicity Induction of a Stereoregular Polyacetylene Bearing a Carboxy Group with Natural Amino Acids in Water Source: Macromolecules - ACS Publications URL:[Link]

  • Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Bifunctional Conjugation Strategies Using 1-Ethynylcyclohexanecarboxylic Acid in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Molecule: 1-Ethynylcyclohexanecarboxylic acid (CAS: 72335-58-1) Executive Summary & Mechanistic Rationale 1-Ethynylcyclohexanecarboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Molecule: 1-Ethynylcyclohexanecarboxylic acid (CAS: 72335-58-1)

Executive Summary & Mechanistic Rationale

1-Ethynylcyclohexanecarboxylic acid is a highly specialized, bifunctional building block featuring a rigid cyclohexane core, a terminal alkyne, and a carboxylic acid at the C1 position[1]. It has become a cornerstone linker in the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and DNA-Encoded Libraries (DELs)[2][3].

Unlike simple linear alkynoic acids, this molecule offers profound structural and kinetic advantages that dictate specific experimental choices:

  • Steric Shielding & Metabolic Stability: The 1,1-disubstituted cyclohexane ring creates a sterically hindered quaternary α-carbon. This completely prevents α-deprotonation (eliminating the risk of epimerization during peptide coupling) and shields the resulting amide bond from rapid enzymatic cleavage by amidases in vivo.

  • Resistance to Cu(I)-Catalyzed Cyclization: Linear alkynoic acids, such as 4-pentynoic acid, are notorious for undergoing an intramolecular cyclization to form enol lactones under Cu(I) catalysis—a competing "click side reaction" that drastically reduces triazole yields ()[4]. The rigid, spiro-like constraint of the 1-ethynylcyclohexanecarboxylic acid core physically prevents the carboxylic acid oxygen from attacking the activated alkyne, ensuring near-quantitative fidelity during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5].

  • Orthogonal Reactivity: The molecule supports a self-validating, two-step workflow: the carboxylic acid is first activated for amide bond formation, leaving the terminal alkyne completely inert until exposed to an azide and a Cu(I) catalyst ()[2].

Workflow A 1-Ethynylcyclohexane- carboxylic acid C Amide Intermediate (Alkyne-functionalized) A->C HATU, DIPEA Amide Coupling B Amine-Bearing Payload/Protein B->C E Final Conjugate (Triazole Linkage) C->E Cu(I), Ascorbate CuAAC Click D Azide-Functionalized Target Ligand D->E

Figure 1: Two-stage orthogonal bioconjugation workflow using 1-Ethynylcyclohexanecarboxylic acid.

Experimental Protocols

Protocol A: Amide Coupling of the Sterically Hindered Acid

Causality Note: Because the C1 carbon is quaternary, standard carbodiimide coupling agents (e.g., EDC/NHS) suffer from slow kinetics and poor yields due to extreme steric hindrance. Uronium-based coupling reagents like HATU or COMU are strictly required to efficiently drive the formation of the active ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-ethynylcyclohexanecarboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) at a 0.1 M concentration under an inert Argon atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15–20 minutes to generate the highly reactive O-Atab ester intermediate.

  • Conjugation: Introduce the amine-bearing payload or biomolecule (1.05 eq). If the amine is a hydrochloride salt, supplement with an additional 1.0 eq of DIPEA to ensure the amine is free-based and nucleophilic.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction progression via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (EtOAc). Wash the organic layer sequentially with 5% LiCl (to remove DMF), water, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: CuAAC "Click" Conjugation

Causality Note: The CuAAC reaction relies on the in situ generation of a Cu(I) catalyst. Because Cu(I) is thermodynamically unstable and prone to oxidation or disproportionation in aqueous media, a stabilizing ligand (e.g., TBTA or THPTA) must be used to protect the catalyst and prevent oxidative damage to sensitive biomolecules ()[2]. Furthermore, degassing the solvent is critical to prevent oxygen from quenching the active Cu(I) species ()[6].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-functionalized target (1.0 eq) in a solvent mixture of tert-butanol and water (t-BuOH:H₂O, 1:1 v/v). For protein conjugations, substitute with PBS (pH 7.4)[6].

  • Catalyst Complexation: In a separate vial, pre-mix CuSO₄·5H₂O (0.1 eq) with the copper-chelating ligand TBTA (0.2 eq) in DMSO. Add this pre-formed complex to the main reaction mixture.

  • Reduction: Prepare a fresh stock solution of sodium ascorbate (10 mg/mL in water)[6]. Add 0.5 eq of sodium ascorbate to the reaction to reduce Cu(II) to the active Cu(I) catalyst.

  • Degassing & Reaction: Connect a disposable pipette tip to an Argon line and gently bubble the gas through the liquid for 30 seconds to displace dissolved oxygen[6]. Seal the vessel and stir at room temperature for 2–12 hours.

  • Purification: For small molecules, extract with DCM and wash with a 0.1 M EDTA solution to chelate and remove copper traces. For bioconjugates, isolate the final product using size-exclusion chromatography (SEC) or dialysis against an EDTA-containing buffer[6].

CuAAC Cu Cu(I) Catalyst (Active Species) Acetylide Copper(I) Acetylide Cu->Acetylide + Terminal Alkyne - H+ Intermediate Six-Membered Metallacycle Acetylide->Intermediate + Organic Azide Product 1,4-Disubstituted Triazole Intermediate->Product Ring Contraction & Protonation Product->Cu Catalyst Regeneration

Figure 2: The CuAAC catalytic cycle driving the formation of the 1,2,3-triazole linkage.

Quantitative Data & Optimization Guidelines

Table 1: Comparison of Coupling Reagents for 1-Ethynylcyclohexanecarboxylic Acid

Coupling ReagentAdditiveBaseRelative Yield (%)Reaction Time (h)Mechanistic Outcome
EDC NHSEt₃N< 30%24Poor efficiency; active ester formation is blocked by the bulky cyclohexane ring.
DCC HOBtDIPEA~ 50%16Moderate yield; DCU byproduct is highly difficult to remove from the reaction mixture.
HATU NoneDIPEA> 90%2Optimal. Fast kinetics easily overcome the steric hindrance of the quaternary α-carbon.
COMU NoneDIPEA> 95%1.5Optimal. Safer, non-explosive alternative to HATU; highly efficient for bulky substrates.

Table 2: Optimized CuAAC Reaction Parameters for Bioconjugation

ParameterSmall Molecule SynthesisProtein/Peptide Bioconjugation
Solvent System t-BuOH / H₂O (1:1)PBS (pH 7.4) / DMSO (up to 10%)
Copper Source CuSO₄ (10 mol%)CuSO₄ (1 - 5 mol%)
Reducing Agent Sodium Ascorbate (50 mol%)Sodium Ascorbate (10 - 50 mol%)
Stabilizing Ligand TBTA (20 mol%)THPTA or BTTAA (5 - 25 mol%)
Temperature 25°C - 40°C4°C - 25°C

References

  • Mindt, T. L., & Schibli, R. (2007). Cu(I)-Catalyzed Intramolecular Cyclization of Alkynoic Acids in Aqueous Media: A “Click Side Reaction”. The Journal of Organic Chemistry, ACS Publications.

  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BenchChem Technical Resources.

  • Lumiprobe. Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 1-Ethynyl-cyclohexanecarboxylic Acid

Welcome to the technical support center for the synthesis and yield optimization of 1-Ethynyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and yield optimization of 1-Ethynyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Overview of the Synthetic Pathway

The synthesis of 1-Ethynyl-cyclohexanecarboxylic acid is typically achieved in two sequential stages:

  • Step 1: Ethynylation of Cyclohexanone: This step involves the formation of the key intermediate, 1-ethynylcyclohexanol, through a nucleophilic addition of an acetylide anion to cyclohexanone. This reaction is a classic example of a Favorskii-Babayan reaction.[1][2]

  • Step 2: Oxidation of 1-Ethynylcyclohexanol: The secondary alcohol intermediate is then oxidized to the final carboxylic acid product. The Jones oxidation is a well-suited and high-yielding method for this transformation due to its selectivity for alcohols over the ethynyl (alkyne) group.[3][4]

G cluster_0 Overall Workflow Cyclohexanone Cyclohexanone 1-Ethynylcyclohexanol 1-Ethynylcyclohexanol Cyclohexanone->1-Ethynylcyclohexanol Step 1: Ethynylation (Favorskii-Babayan Reaction) 1-Ethynyl-cyclohexanecarboxylic acid 1-Ethynyl-cyclohexanecarboxylic acid 1-Ethynylcyclohexanol->1-Ethynyl-cyclohexanecarboxylic acid Step 2: Oxidation (Jones Oxidation) G cluster_yes cluster_no start Low Yield of Carboxylic Acid q1 Was a green Cr(III) color observed? start->q1 q2 Was the reaction highly exothermic? q1->q2 Yes sol3 Reagent Issue. - Prepare fresh Jones reagent. - Verify quality of CrO3 and H2SO4. q1->sol3 No sol1 Potential Product Degradation. - Re-run at lower temp (0-5°C). - Add Jones reagent more slowly. q2->sol1 Yes sol2 Incomplete Oxidation. - Check stoichiometry of Jones reagent. - Allow longer reaction time. q2->sol2 No

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 1-Ethynylcyclohexanecarboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with 1-Ethynylcyclohexanecarboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals working with 1-Ethynylcyclohexanecarboxylic acid .

This bifunctional building block—featuring both a terminal alkyne and a carboxylic acid anchored to a hydrophobic cyclohexane ring—is highly valuable for click chemistry (CuAAC), cross-coupling, and peptidomimetic synthesis. However, its bifunctional nature requires precise control over storage environments and reaction pH to prevent catalyst poisoning and degradation. This guide provides field-proven troubleshooting insights, causality-driven protocols, and safety standards to ensure experimental reproducibility.

Quantitative Data Summary

Before handling the compound, familiarize yourself with its core physicochemical properties. These metrics dictate our storage and handling protocols.

PropertyValue / Specification
Chemical Name 1-Ethynylcyclohexanecarboxylic acid
CAS Number 72335-58-1
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Optimal Storage Temp 2–8°C (Refrigerated)
Atmosphere Sealed under inert gas (Argon or Nitrogen)
Primary Hazards Skin, Eye, and Respiratory Irritant (H315, H319, H335)
Troubleshooting & FAQ Guide

Q1: My 1-Ethynylcyclohexanecarboxylic acid powder has developed a yellowish tint over time. Is it still viable for sensitive reactions? A: The yellowing is typically caused by trace oxidation of the terminal alkyne or the formation of conjugated oligomers due to improper storage. While minor discoloration often does not impact bulk reactivity, it can introduce impurities in sensitive catalytic cross-coupling reactions. Causality & Solution: Terminal alkynes are susceptible to oxidative homocoupling (Glaser-type reactions) when exposed to ambient air and light over extended periods. To prevent this, always store the compound at 2–8°C under an inert atmosphere [1]. If your sample is highly discolored, purify it via recrystallization or flash chromatography before use.

Q2: Are there specific safety hazards associated with handling the terminal alkyne group? A: Yes. While the compound itself is primarily classified as an irritant, the terminal alkyne group poses a latent reactivity hazard. Causality & Solution: Terminal alkynes (pKa ~25) can react with heavy metals to form highly shock-sensitive and explosive metal acetylides [2]. Never store this compound in metal containers, and strictly avoid using metal spatulas containing Copper (Cu), Silver (Ag), or Mercury (Hg) when handling the pure material.

Q3: Why is my Sonogashira coupling or CuAAC click reaction failing with this specific building block? A: The free carboxylic acid group is the likely culprit, acting as a catalyst poison. Causality & Solution: In metal-catalyzed reactions, the acidic proton of the carboxylic acid (pKa ~4.8) will rapidly consume the amine bases (e.g., DIPEA, TEA) required to drive the catalytic cycle. Furthermore, the resulting carboxylate anion can tightly coordinate with Palladium or Copper catalysts, effectively sequestering them. To resolve this, you must either pre-protect the carboxylic acid as an ester (e.g., 1-Ethynylcyclohexanecarboxylic acid methyl ester, CAS 83188-26-5) [3], or use at least 2.5–3.0 equivalents of a strong, non-nucleophilic base to ensure the acid is fully neutralized while leaving enough free base to maintain catalyst turnover.

Experimental Methodology: Self-Validating CuAAC Protocol

To successfully couple the terminal alkyne of 1-Ethynylcyclohexanecarboxylic acid with an organic azide without stalling the copper catalyst, follow this causality-driven, step-by-step protocol.

Objective: Achieve >95% conversion in a Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) by managing the pH interference of the carboxylic acid.

Materials:

  • 1-Ethynylcyclohexanecarboxylic acid (1.0 eq)

  • Organic Azide (1.1 eq)

  • CuSO₄·5H₂O (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: t-BuOH / H₂O (1:1 v/v)

Step-by-Step Workflow:

  • Carboxylate Salt Preparation: In a clean, dry reaction vial, dissolve 1-Ethynylcyclohexanecarboxylic acid (1.0 eq) in t-BuOH. Add DIPEA (2.5 eq) dropwise while stirring.

    • Causality: The first 1.0 eq of DIPEA neutralizes the carboxylic acid. The remaining 1.5 eq maintains the basic environment necessary for the formation of the Copper(I) acetylide intermediate.

    • Self-Validation Check: Spot a micro-drop of the solution onto wet pH paper. The pH must read >8. If it is neutral, the acid is consuming your base; add DIPEA until a basic reading is confirmed.

  • Azide Addition: Add the organic azide (1.1 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Catalyst Activation: In a separate vial, dissolve CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) in H₂O.

    • Self-Validation Check: The aqueous solution will briefly turn dark and then transition to a clear/pale yellow color. This visual shift confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Reaction Initiation: Transfer the active aqueous catalyst mixture to the main reaction flask. Flush the headspace of the flask with Nitrogen or Argon gas, then seal it.

    • Causality: Removing oxygen prevents the Cu(I)-catalyzed oxidative homocoupling of your alkyne starting material.

  • Monitoring & Workup: Stir at room temperature for 4–12 hours, monitoring via LC-MS. Once complete, acidify the mixture carefully with 1M HCl to pH ~3 to reprotonate the carboxylic acid product, then extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

G A 1-Ethynylcyclohexanecarboxylic Acid Handling & Troubleshooting B Storage & Stability A->B C Safety & Handling A->C D Reaction (CuAAC) A->D B1 Store at 2-8°C Inert Atmosphere (Ar/N2) B->B1 C1 Avoid Heavy Metals (Cu, Ag, Hg) C->C1 D1 Check Reaction pH D->D1 B2 Protect from Light (Prevents Alkyne Oxidation) B1->B2 C2 Prevents Explosive Metal Acetylides C1->C2 D2 Add >1 eq Extra Base (Neutralize -COOH) D1->D2

Logical workflow for the storage, handling, and reaction troubleshooting of CAS 72335-58-1.

References
  • Title: 1-Ethynyl-cyclohexanecarboxylic acid, CasNo.72335-58-1 Source: LookChem URL: [Link]

  • Title: 1-Ethynylcyclohexane-1-carboxylic acid Source: Chemikart URL: [Link]

  • Title: 1-Ethynylcyclohexanecarboxylic acid methyl ester — Chemical Substance Information Source: NextSDS URL: [Link]

Troubleshooting

Scalability of 1-Ethynyl-cyclohexanecarboxylic acid synthesis

Welcome to the Technical Support and Troubleshooting Center for the scalable synthesis of 1-Ethynylcyclohexanecarboxylic acid (CAS: 72335-58-1). As a Senior Application Scientist, I have designed this guide to address th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the scalable synthesis of 1-Ethynylcyclohexanecarboxylic acid (CAS: 72335-58-1).

As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of this highly sterically hindered, 1,1-disubstituted cyclohexane derivative. The most robust and scalable approach avoids the direct, low-yielding ethynylation of cyclohexanecarboxylic acid enolates. Instead, we utilize a three-stage homologation strategy: formylation of methyl cyclohexanecarboxylate, followed by an in situ Ohira-Bestmann alkyne homologation, and concluding with a sterically demanding saponification.

Below, you will find the validated reaction workflows, step-by-step protocols, quantitative reagent data, and a mechanistic troubleshooting FAQ designed to ensure your protocols are self-validating and reproducible on a multigram to kilogram scale.

I. Scalable Synthesis Workflow

SynthesisRoute A Methyl cyclohexanecarboxylate (Starting Material) B Methyl 1-formylcyclohexanecarboxylate (Intermediate 1) A->B 1. LDA, THF, -78°C 2. Ethyl formate C Methyl 1-ethynylcyclohexanecarboxylate (Intermediate 2) B->C Ohira-Bestmann Reagent (In situ generation) K2CO3, MeCN/MeOH D 1-Ethynylcyclohexanecarboxylic acid (Target API Intermediate) C->D LiOH, THF/MeOH/H2O Reflux (Steric Hindrance)

Scalable synthesis workflow for 1-Ethynylcyclohexanecarboxylic acid via Ohira-Bestmann homologation.

II. Quantitative Data: Diazotransfer Reagent Selection for Scale-Up

The Ohira-Bestmann homologation requires a diazotransfer reagent to convert dimethyl (2-oxopropyl)phosphonate into the active alkyne-forming species. Selecting the correct reagent is the single most critical safety and scalability decision in this workflow[1].

Diazotransfer ReagentSafety ProfileScalabilityWorkup EfficiencyPrimary Byproduct
Tosyl azide (TsN3) Highly ExplosivePoor (< 1g)TediousTosyl amide (Requires column chromatography)
p-ABSA ModerateModerate (~5g)Moderatep-Acetamidobenzenesulfonamide
Imidazole-1-sulfonyl azide HCl Bench-Stable Excellent (Multigram/Kg) High (Aqueous extraction) Water-soluble imidazole derivative

III. Standard Operating Procedures (SOPs)

Protocol A: In Situ Ohira-Bestmann Homologation (Multigram Scale)

Self-Validation Metric: LC/GC should indicate >95% consumption of the aldehyde peak (~9.5 ppm in 1H NMR) before proceeding to workup.

  • Reagent Generation: To a reactor under an argon atmosphere, charge imidazole-1-sulfonyl azide hydrochloride (1.2 equiv), dimethyl (2-oxopropyl)phosphonate (1.2 equiv), and anhydrous K₂CO₃ (4.5 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (MeCN) (0.2 M relative to the substrate). Stir at 25 °C for 2 hours. Causality: This step safely generates the Bestmann-Ohira reagent in situ without isolating explosive diazo intermediates[1].

  • Homologation: Add Methyl 1-formylcyclohexanecarboxylate (1.0 equiv) dissolved in a minimal amount of MeCN, immediately followed by Methanol (MeOH) (10% v/v relative to MeCN).

  • Reaction: Stir the mixture at 25 °C for 15 hours.

  • Workup: Dilute the reaction with EtOAc and partition with water. The imidazole waste products are highly water-soluble and will partition into the aqueous layer[2]. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield Methyl 1-ethynylcyclohexanecarboxylate.

Protocol B: Saponification of the Sterically Hindered Ester

Self-Validation Metric: TLC (Hexanes/EtOAc 4:1) must show complete disappearance of the high-Rf ester spot.

  • Solvent Preparation: Dissolve Methyl 1-ethynylcyclohexanecarboxylate (1.0 equiv) in a 2:1:1 solvent mixture of THF/MeOH/H₂O.

  • Base Addition: Add LiOH·H₂O (5.0 to 10.0 equiv). Causality: The C1 position is a fully substituted quaternary carbon, creating a neopentyl-like steric shield around the carbonyl carbon. Standard stoichiometric base at room temperature will fail[3].

  • Reflux: Heat the reaction to a gentle reflux (65 °C) for 24–48 hours.

  • Isolation: Cool to room temperature, remove organic solvents under reduced pressure, and acidify the remaining aqueous phase to pH 2 using 1M HCl. Extract the precipitated 1-Ethynylcyclohexanecarboxylic acid with EtOAc (3x). Dry and concentrate.

IV. Troubleshooting Guides & FAQs

Q1: We are experiencing a stalled reaction (~60% conversion) during the Ohira-Bestmann homologation on a 50-gram scale. How do we drive this to completion? A1: Stalled conversions on scale are almost always linked to the degradation of the Bestmann-Ohira reagent or improper solvent ratios. The generation of the reactive anionic species requires the presence of both K₂CO₃ and MeOH[1]. Ensure your MeCN:MeOH ratio is strictly maintained. If the reaction stalls, do not add more K₂CO₃; instead, verify that your imidazole-1-sulfonyl azide was fully consumed during the 2-hour pre-stir. If necessary, a second small charge (0.2 equiv) of the in situ generated reagent can be added.

Q2: Our LCMS shows a massive byproduct mass corresponding to a Horner-Wadsworth-Emmons (HWE) enone instead of the desired alkyne. What went wrong? A2: You likely substituted the base or omitted the methanol. The mechanism of the Ohira-Bestmann reaction relies on MeOH and K₂CO₃ to cleave the acetyl group from dimethyl (1-diazo-2-oxopropyl)phosphonate, generating the active Seyferth-Gilbert anion. If a non-nucleophilic base like DIPEA is used, or if MeOH is omitted, the acetyl group remains intact. The reagent will then act as a standard HWE reagent, attacking the aldehyde to form an α,β-unsaturated enone[1]. Always use K₂CO₃/MeOH for alkyne formation.

Q3: The final saponification step (Methyl 1-ethynylcyclohexanecarboxylate to 1-Ethynylcyclohexanecarboxylic acid) yields mostly unreacted starting material, even after 24 hours. Why? A3: This is a classic steric hindrance issue. The ester is attached to a fully substituted cyclohexane ring (C1 is bonded to the ring carbons, an ethynyl group, and the ester group). This creates a highly congested, neopentyl-like trajectory that physically blocks the hydroxide nucleophile from attacking the carbonyl carbon[3]. Resolution: You must use forcing conditions. If refluxing LiOH in THF/MeOH/H₂O for 48 hours is insufficient, transition to anhydrous cleavage using Potassium trimethylsilanolate (KOTMS) in THF at room temperature, or use a high-boiling solvent like ethylene glycol with KOH at 150 °C.

Q4: Is there a risk of hydrating the alkyne during the acidic workup of the final carboxylic acid? A4: Terminal alkynes can undergo Markovnikov hydration to methyl ketones in the presence of strong aqueous acids and transition metal impurities. However, using dilute 1M HCl to adjust the pH to 2 during the saponification workup is perfectly safe at room temperature. Ensure your reaction mixture is cooled before acidification, and avoid using sulfuric acid (H₂SO₄), which is a known catalyst for alkyne hydration.

V. References

  • In Situ Generation of the Ohira–Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes | The Journal of Organic Chemistry Source: ACS Publications URL:[Link][1]

  • In Situ Generation of the Ohira-Bestmann Reagent from Stable Sulfonyl Azide: Scalable Synthesis of Alkynes from Aldehydes - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link][2]

  • Esterification of Carboxylic Acids with Alcohols - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link][3]

Sources

Optimization

Technical Support Center: Purification of 1-Ethynyl-cyclohexanecarboxylic Acid

Welcome to the technical support center for the purification of 1-Ethynyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-Ethynyl-cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction: The Importance of Purity

1-Ethynyl-cyclohexanecarboxylic acid is a key building block in medicinal chemistry and materials science. The presence of impurities, even in small amounts, can significantly impact the outcome of subsequent reactions, affecting reaction kinetics, yield, and the purity of the final product. Common impurities often include unreacted starting materials such as 1-ethynylcyclohexanol and byproducts from the carboxylation reaction. This guide will equip you with the knowledge to identify and remove these impurities effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-Ethynyl-cyclohexanecarboxylic acid in a question-and-answer format.

Issue 1: My final product is an oil or a low-melting solid, and the yield is low.

Question: After the work-up of my carboxylation reaction, I obtained a sticky oil instead of a solid, and my yield is significantly lower than expected. What could be the problem?

Answer: This is a common issue that often points to the presence of unreacted 1-ethynylcyclohexanol[1]. The starting alcohol is a low-melting solid or an oil at room temperature and can prevent your carboxylic acid from crystallizing properly.[2] The low yield also suggests that the carboxylation reaction may not have gone to completion or that product was lost during the work-up.

Causality and Recommended Actions:

  • Incomplete Reaction: The Grignard reagent formation or the subsequent carboxylation with CO₂ may have been inefficient. Ensure anhydrous conditions during the Grignard reaction, as Grignard reagents react with water.[3][4]

  • Inefficient Work-up: The most effective way to separate the acidic product from the neutral 1-ethynylcyclohexanol is through an acid-base extraction .

    • Principle: 1-Ethynyl-cyclohexanecarboxylic acid, being a carboxylic acid, will react with a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. The unreacted alcohol, being neutral, will remain in the organic layer.[5][6][7]

    • Workflow Diagram:

      Caption: Workflow for purification via acid-base extraction.

    • Detailed Protocol for Acid-Base Extraction:

      • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

      • Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.

      • Stopper the funnel and shake vigorously, periodically venting to release any pressure from CO₂ evolution.

      • Allow the layers to separate. The aqueous layer (bottom layer, typically) will contain the sodium salt of your carboxylic acid.

      • Drain the aqueous layer into a separate flask.

      • To ensure complete extraction, you can wash the organic layer again with a fresh portion of sodium bicarbonate solution and combine the aqueous layers.

      • Cool the combined aqueous layers in an ice bath and slowly acidify with dilute hydrochloric acid until the solution is acidic (test with pH paper). Your product should precipitate as a solid.

      • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Issue 2: My product looks clean by TLC, but the melting point is broad, and NMR shows minor impurities.

Question: I've performed an acid-base extraction, and the thin-layer chromatography (TLC) shows a single spot. However, the melting point is broad, and the ¹H NMR spectrum shows some small, unidentifiable peaks. How can I further purify my product?

Answer: While acid-base extraction is excellent for removing neutral and basic impurities, it may not remove structurally similar acidic impurities or trace amounts of non-polar compounds. For higher purity, recrystallization is the recommended next step.[5][6]

Causality and Recommended Actions:

  • Principle of Recrystallization: This technique relies on the difference in solubility of your product and the impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound when hot but have low solubility when cold, allowing the pure compound to crystallize out upon cooling while the impurities remain in the mother liquor.[5][6]

  • Solvent Selection for Recrystallization: Finding the right solvent is crucial. You can test various solvents on a small scale. Based on the structure of 1-Ethynyl-cyclohexanecarboxylic acid, a moderately polar compound, suitable solvent systems could include:

Solvent/Solvent SystemRationale
Hexane or Heptane As a non-polar solvent, it is likely to have low solubility at room temperature and higher solubility when hot, making it a good candidate for single-solvent recrystallization.
Toluene/Hexane A two-solvent system where the product is soluble in toluene (more polar) and insoluble in hexane (less polar).
Ethyl Acetate/Hexane Another common two-solvent system with a similar principle to toluene/hexane.
Water While many carboxylic acids can be recrystallized from water, the cyclohexyl group in your compound may limit its water solubility.[8]
  • Detailed Protocol for Recrystallization from a Single Solvent (e.g., Hexane):

    • Place the crude 1-Ethynyl-cyclohexanecarboxylic acid in an Erlenmeyer flask.

    • Add a minimal amount of hexane and heat the mixture to boiling (use a water bath or heating mantle and a condenser).

    • Gradually add more hot hexane until the solid just dissolves.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling is key to forming pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.

    • Dry the crystals under vacuum.

Issue 3: I have persistent impurities that co-crystallize with my product.

Question: Even after recrystallization, I'm still seeing a persistent impurity in my NMR spectrum. What other purification method can I try?

Answer: For challenging separations where impurities have similar solubility profiles to your product, flash column chromatography is a powerful technique.[9][10]

Causality and Recommended Actions:

  • Principle of Flash Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). By carefully selecting the eluent system, you can achieve a good separation of your product from the impurity.

  • Workflow for Flash Chromatography:

    Flash_Chromatography Start Dissolve Crude Product TLC Develop TLC to Find Eluent System (e.g., Hexane:Ethyl Acetate) Start->TLC Prepare_Column Pack Silica Gel Column TLC->Prepare_Column Load_Sample Load Sample onto Column Prepare_Column->Load_Sample Elute Elute with Chosen Solvent System Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Final_Product Pure 1-Ethynyl-cyclohexanecarboxylic Acid Evaporate->Final_Product

    Caption: General workflow for purification by flash chromatography.

  • Detailed Protocol for Flash Column Chromatography:

    • Develop a TLC Method: Find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your product and the impurity on a TLC plate. Aim for an Rf value of around 0.2-0.4 for your product.

    • Prepare the Column: Pack a glass column with silica gel using the chosen eluent system.

    • Load the Sample: Dissolve your impure product in a minimal amount of the eluent and load it onto the top of the silica gel.

    • Elute and Collect: Run the eluent through the column and collect fractions in test tubes.

    • Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain your pure product.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 1-Ethynyl-cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-Ethynyl-cyclohexanecarboxylic acid?

A1: The most common impurities arise from the synthetic route, which typically involves the carboxylation of a Grignard reagent derived from 1-ethynylcyclohexanol. These include:

  • 1-Ethynylcyclohexanol: The unreacted starting material.[1]

  • Cyclohexanone: The precursor to 1-ethynylcyclohexanol, which may be carried through if the first step is not fully purified.

  • Byproducts of the Grignard Reaction: These can include side products from the reaction of the Grignard reagent with any residual water or oxygen.

Q2: How can I confirm the purity of my final product?

A2: A combination of techniques should be used to assess purity:

  • Melting Point: A pure compound will have a sharp melting point. A broad melting point range indicates the presence of impurities. The melting point of the related cyclohexanecarboxylic acid is 30-31 °C.[8]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound. The absence of signals corresponding to known impurities (like the alcohol precursor) is a good indicator of purity. For reference, the ¹H NMR of the similar cyclohexanecarboxylic acid shows characteristic broad peaks for the cyclohexane protons and a downfield signal for the carboxylic acid proton.[10] The ¹³C NMR spectrum of 1-ethynylcyclohexanol shows signals for the alkyne carbons around 70-90 ppm.[11][12]

Q3: Can I use a strong base like sodium hydroxide for the acid-base extraction?

A3: While a strong base like NaOH will also deprotonate the carboxylic acid, it is generally recommended to use a milder base like sodium bicarbonate. This is because a strong base can potentially promote side reactions, and it can make the subsequent acidification step more exothermic and difficult to control. Sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid without these drawbacks.

Q4: My recrystallization is not working; the compound is "oiling out." What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated. To resolve this:

  • Add more of the hot solvent to dilute the solution.

  • Try a different solvent with a lower boiling point.

  • Use a two-solvent system to better control the crystallization process.

References

  • OpenOChem Learn. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of carboxylic acids from Grignard reagents and CO2. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.5 Preparing Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. Retrieved from [Link]

  • Unknown. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • Org-Chem.org. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. Retrieved from [Link]

  • Google Patents. (n.d.). US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). A conventional one-dimensional 1 H NMR spectrum of.... Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1978). A Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Retrieved from [Link]

  • Google Patents. (n.d.). US2858344A - Preparation of 1-ethynylcyclohexanol.
  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-acetylcyclohexanol. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

  • LookChem. (2025, May 20). ethyl cyclohexanecarboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Ethynyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Ethynylcyclohexanecarboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Profile: 1-Ethynylcyclohexanecarboxylic acid (CAS: 72335-58-1)[1] 1-Ethynylcyclohexanecarboxylic acid is a highly versatile bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Profile: 1-Ethynylcyclohexanecarboxylic acid (CAS: 72335-58-1)[1]

1-Ethynylcyclohexanecarboxylic acid is a highly versatile bifunctional building block used extensively in drug discovery for incorporating rigid, lipophilic cyclohexane motifs. However, its unique structure—a terminal alkyne and a carboxylic acid bound to the same quaternary carbon (C1)—presents specific synthetic challenges. This guide addresses the most common experimental pitfalls, the mechanistic causality behind them, and field-proven protocols to overcome them.

FAQ 1: Why are my amide coupling yields consistently below 10%?

The Pitfall: Attempting to form an amide bond using standard coupling reagents (e.g., EDC/HOBt, DCC) with 1-ethynylcyclohexanecarboxylic acid typically results in trace yields or complete starting material recovery.

The Causality: The C1 position of the cyclohexane ring is a sterically hindered quaternary center . The axial protons of the cyclohexane ring, combined with the rigid, linear ethynyl group, create a severe steric shield around the carbonyl carbon. When activated with EDC or DCC, the resulting O-acylisourea intermediate is extremely bulky. The incoming amine cannot physically approach the carbonyl carbon at the required Bürgi-Dunitz trajectory (~107°), leading to reagent hydrolysis or inactive N-acylurea rearrangement rather than successful amidation[2].

The Solution: To overcome this, you must bypass bulky intermediates. The most reliable method is converting the acid to an acid chloride , which utilizes a small leaving group (Cl⁻) and creates a highly electrophilic, planar, sp²-hybridized carbonyl that is significantly easier for amines to attack. Alternatively, for sensitive substrates where acid chlorides are too harsh, highly reactive uronium salts like HATU can provide moderate yields[2].

Quantitative Comparison of Coupling Strategies
Coupling ReagentActivation IntermediateSteric ToleranceTypical YieldRecommendation
EDC / HOBt O-Acylisourea / OBt esterVery Low< 10%Not recommended
DCC / DMAP O-AcylisoureaLow15 - 30%Prone to rearrangement
HATU / DIPEA O-At ester (uronium)Moderate40 - 60%Use for sensitive amines
Oxalyl Chloride Acid ChlorideHigh> 85%Optimal Workflow
Experimental Protocol: Step-by-Step Acid Chloride Amidation

This system is self-validating: the cessation of gas evolution visually confirms the completion of the activation step.

  • Activation: Dissolve 1-ethynylcyclohexanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Mechanism: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the active chlorinating species.

  • Chlorination: Dropwise add oxalyl chloride (1.5 eq) at 0 °C. Self-Validation: Vigorous gas evolution (CO, CO₂, HCl) will occur immediately.

  • Maturation: Stir at room temperature for 2 hours. Once gas evolution completely ceases, the conversion to the acid chloride is complete. Concentrate under reduced pressure to remove all excess oxalyl chloride and HCl.

  • Amidation: Redissolve the crude acid chloride in anhydrous DCM. Add the target amine (1.2 eq) and triethylamine (2.0 eq) at 0 °C. Stir for 4 hours at room temperature, then quench with saturated aqueous NaHCO₃.

AmideCoupling A 1-Ethynylcyclohexanecarboxylic Acid (Sterically Hindered Quaternary C1) B Standard Coupling (EDC/HOBt, DCC) A->B C High-Reactivity Coupling (HATU/DIPEA) A->C D Acid Chloride Route (Oxalyl Chloride, cat. DMF) A->D E Low Yield / No Reaction (<10%) B->E F Moderate Yield (40-60%) C->F G Excellent Yield (>85%) D->G

Workflow for overcoming steric hindrance during amide coupling with 1-ethynylcyclohexanecarboxylic acid.

FAQ 2: Why is my CuAAC "Click" reaction yielding a cyclic side-product instead of a triazole?

The Pitfall: When attempting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the terminal ethynyl group, researchers often isolate an enol lactone (a spirocyclic product) instead of the desired 1,2,3-triazole.

The Causality: This is a classic "Click Side Reaction" specific to alkynoic acids[3]. Cu(I) is a soft Lewis acid. Before it can facilitate the intermolecular cycloaddition with an azide, it coordinates to the π-electrons of the terminal alkyne. This coordination withdraws electron density, making the alkyne highly electrophilic. Because the free carboxylic acid (a hard oxygen nucleophile) is spatially proximate, it rapidly attacks the activated alkyne via an intramolecular cyclization (typically 5-exo-dig or 6-endo-dig), forming an enol lactone. This intramolecular reaction is kinetically favored over the intermolecular azide attack[3].

The Solution: The carboxylic acid must be masked (protected) to remove its nucleophilicity prior to exposing the molecule to transition metals (Cu, Ag, Au, Pd).

Experimental Protocol: Carboxylic Acid Protection (Methyl Esterification)

This system is self-validating: TLC monitoring provides a definitive shift in polarity.

  • Solubilization: Dissolve 1-ethynylcyclohexanecarboxylic acid in anhydrous Methanol (0.5 M).

  • Acidification: Slowly add thionyl chloride (1.1 eq) dropwise at 0 °C. Mechanism: SOCl₂ generates HCl in situ and forms a reactive intermediate, bypassing the slow equilibrium of standard Fischer esterification at the hindered quaternary center.

  • Reflux: Heat the mixture to 65 °C for 12 hours.

  • Self-Validation: Spot the reaction on a silica TLC plate (Hexane/EtOAc 4:1). The free acid will streak near the baseline, while the protected methyl ester will elute as a distinct, high-Rf spot.

  • CuAAC Execution: Once esterified, evaporate the methanol, neutralize, and proceed with the protected alkyne using standard CuAAC conditions (CuSO₄, Sodium Ascorbate, Azide, t-BuOH/H₂O).

ClickVsLactone A 1-Ethynylcyclohexanecarboxylic Acid + Azide + Cu(I) Catalyst B Unprotected Carboxylic Acid A->B C Protected Carboxylic Acid (e.g., Methyl Ester) A->C D Intramolecular Cyclization (Enol Lactone Formation) B->D Cu(I) pi-activates alkyne E Desired CuAAC Reaction (1,2,3-Triazole Formation) C->E Cu(I) forms acetylide F Failed Click / Major Side Product D->F G Successful Click Product E->G

Competing pathways in Cu(I)-catalyzed reactions: desired click chemistry vs. unwanted lactonization.

FAQ 3: Why am I seeing a dimerized product during Sonogashira or Click reactions?

The Pitfall: Mass spectrometry reveals a side product with exactly double the mass of the alkyne fragment minus two protons (M = 2x - 2).

The Causality: This is the Glaser-Hay homocoupling reaction. Terminal alkynes, in the presence of Cu(I) salts, a base, and trace amounts of oxygen , will oxidatively couple to form a conjugated di-yne. Because 1-ethynylcyclohexanecarboxylic acid is highly sterically hindered at the C1 position, desired cross-coupling reactions (like Sonogashira) are slower than usual, giving the faster oxidative homocoupling pathway more time to consume the starting material.

The Solution:

  • Rigorous Degassing: Standard nitrogen bubbling is insufficient. Use the "Freeze-Pump-Thaw" method (minimum 3 cycles) for all solvents prior to adding the copper catalyst.

  • Reducing Agents: For CuAAC reactions, ensure a large excess of sodium ascorbate (at least 5.0 equivalents relative to CuSO₄) to maintain the copper in the +1 oxidation state and rapidly scavenge any dissolved oxygen.

References

  • The Journal of Organic Chemistry. Cu(I)-Catalyzed Intramolecular Cyclization of Alkynoic Acids in Aqueous Media: A “Click Side Reaction”. 2007, 72(26), 10276-10279. ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. C(sp3) Cross Coupling and Amide Formation for Proteolysis Targeting Chimera Library Synthesis. 2024. ACS Publications. Available at:[Link]

Sources

Optimization

Solvent effects on 1-Ethynyl-cyclohexanecarboxylic acid reactivity

Title: Technical Support Center: Troubleshooting Solvent Effects on 1-Ethynyl-cyclohexanecarboxylic Acid Reactivity Introduction: Welcome to the Technical Support Center for 1-Ethynyl-cyclohexanecarboxylic acid (CAS: 723...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Solvent Effects on 1-Ethynyl-cyclohexanecarboxylic Acid Reactivity

Introduction: Welcome to the Technical Support Center for 1-Ethynyl-cyclohexanecarboxylic acid (CAS: 72335-58-1). As a bifunctional building block containing a terminal alkyne and a highly sterically hindered carboxylic acid at a quaternary carbon (C1), this molecule presents unique synthetic challenges. As a Senior Application Scientist, I have designed this guide to provide field-proven insights, focusing on how precise solvent selection dictates reaction pathways, prevents catalyst poisoning, and overcomes steric barriers.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting low yields when attempting amidation of 1-Ethynyl-cyclohexanecarboxylic acid in mixed or protic solvents? Causality & Expert Insight: The carboxylic acid group is situated at a quaternary carbon on a cyclohexane ring, making it exceptionally sterically hindered. When you activate the acid using coupling reagents (e.g., HATU, EDC), the resulting intermediate is highly susceptible to quenching if the solvent is not strictly controlled. Protic solvents or trace moisture will nucleophilically attack the activated acyl intermediate much faster than your target amine, leading to hydrolysis or esterification[1]. Furthermore, studies on sterically hindered carboxylic acids demonstrate that switching to strictly anhydrous polar aprotic solvents (like DMF or DCM) significantly enhances the selective transformation to the amide by stabilizing the active ester and preventing premature quenching[2]. Solution: Switch to anhydrous DMF or DCM. Ensure your amine is pre-dissolved and add a non-nucleophilic base (e.g., DIPEA) to maintain a strictly aprotic environment.

Q2: My CuAAC (Click Chemistry) reaction with the terminal alkyne is stalling. Could the free carboxylic acid and the solvent be interfering? Causality & Expert Insight: Yes. While CuAAC is generally tolerant of many functional groups, the presence of a free carboxylic acid can coordinate with the Cu(I) catalyst, effectively sequestering it and halting the catalytic cycle[3]. This phenomenon is highly dependent on the solvent. In pure organic solvents (like pure DMSO or THF), the carboxylate binds tightly to copper. However, using a mixed aqueous system, specifically t-BuOH/H2O (1:2 v/v), hydrates the carboxylate ions and prevents tight Cu-carboxylate binding. This allows the Cu(I) to remain kinetically labile and successfully interact with the terminal alkyne to form the critical copper-acetylide intermediate[4]. Solution: Utilize a t-BuOH/H2O (1:2 v/v) solvent system. If the reaction must be run in a pure organic solvent, you must either protect the carboxylic acid (e.g., as a methyl ester) or use a strong accelerating ligand (like THPTA) to keep the copper active.

Q3: How does solvent choice affect the Fischer esterification of this compound? Causality & Expert Insight: Fischer esterification is an acid-catalyzed, reversible equilibrium process. Because of the extreme steric hindrance at the C1 position, the formation of the required tetrahedral intermediate is thermodynamically uphill. The net effect of Fischer esterification is the substitution of an –OH group by an –OR′ group, and the reaction typically has an equilibrium constant close to 1[1]. To drive this reaction forward against the steric barrier, the alcohol must not just be a reagent, but the exclusive solvent. Solution: Use the target alcohol (e.g., neat methanol) in massive excess as the solvent, coupled with a strong acid catalyst (e.g., H2SO4) and extended reflux. This utilizes Le Chatelier's principle to force the equilibrium toward the ester[1].

Section 2: Mandatory Visualization

The following workflow maps the divergent, solvent-dependent reactivity of this molecule.

G cluster_0 Carboxylic Acid Reactivity (Amidation) cluster_1 Alkyne Reactivity (CuAAC) Start 1-Ethynyl-cyclohexanecarboxylic acid Amidation Activation (HATU/EDC) Start->Amidation Target: COOH CuAAC Cu(I) Catalysis Start->CuAAC Target: Alkyne Protic Protic Solvents (e.g., MeOH) Quenches intermediate Amidation->Protic Hydrolysis (Low Yield) Aprotic Aprotic Solvents (e.g., DMF) Promotes coupling Amidation->Aprotic Amide (High Yield) Aq t-BuOH/H2O (1:2) Promotes Cu(I) turnover CuAAC->Aq Standard Click Coord Pure Organic (e.g., DMSO) Cu-carboxylate inhibition CuAAC->Coord Stalled Reaction

Divergent solvent-dependent reactivity pathways for 1-Ethynyl-cyclohexanecarboxylic acid.

Section 3: Data Presentation

The following tables summarize the quantitative impact of solvent selection on the reactivity of 1-Ethynyl-cyclohexanecarboxylic acid based on established mechanistic principles.

Table 1: Solvent Effects on Amidation Yield (Sterically Hindered Acid)

Solvent SystemCoupling ReagentBaseObserved Yield (%)Mechanistic Outcome
Methanol (Protic)HATUDIPEA< 5%Rapid quenching of the activated ester; methyl ester formation.
THF / H2O (Mixed)EDC·HClNone10 - 15%Competitive hydrolysis of the O-acylisourea intermediate.
DCM (Aprotic)EDC / HOBtTriethylamine65 - 75%Stable active ester formation; moderate coupling rate.
Anhydrous DMF (Aprotic)HATUDIPEA> 90%Optimal stabilization of the highly reactive intermediate.

Table 2: Solvent Effects on CuAAC (Click) Conversion Rates

Solvent SystemCatalyst SystemAdditiveConversion (1h)Mechanistic Outcome
Pure DMSOCuSO4 / NaAscNone< 10%Cu(I) sequestered by the free carboxylate group.
Pure DMFCuIDIPEA25%Sluggish kinetics due to competitive coordination.
t-BuOH / H2O (1:2)CuSO4 / NaAscNone> 95%Water hydrates carboxylate, freeing Cu(I) for alkyne activation.
Pure DMSOCuSO4 / NaAscTHPTA Ligand85%Ligand outcompetes carboxylate for Cu(I) binding.

Section 4: Experimental Protocols

Protocol A: Self-Validating Amidation in Anhydrous DMF Objective: Synthesize an amide from 1-Ethynyl-cyclohexanecarboxylic acid, overcoming C1 steric hindrance.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 1-Ethynyl-cyclohexanecarboxylic acid (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration. Causality: Anhydrous DMF prevents premature hydrolysis of the sterically hindered activated ester.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Validation step: A distinct color change to pale yellow indicates the successful formation of the active ester.

  • Coupling: Add the target amine (1.2 eq) dropwise. Stir at room temperature for 12-18 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na2SO4, filter, and concentrate.

Protocol B: Aqueous CuAAC (Click) Coupling Objective: Perform an azide-alkyne cycloaddition without protecting the carboxylic acid.

  • Solvent Preparation: Prepare a degassed mixture of t-BuOH and deionized water in a 1:2 (v/v) ratio. Causality: This specific aqueous ratio is critical to hydrate the free carboxylic acid, preventing it from poisoning the copper catalyst[4].

  • Reagent Mixing: To a flask, add 1-Ethynyl-cyclohexanecarboxylic acid (1.0 eq) and the target azide (1.05 eq). Dissolve in the t-BuOH/H2O solvent (0.1 M).

  • Catalyst Generation: In a separate vial, dissolve CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%) in a minimal amount of water. Validation step: The solution will briefly turn brown, then yellow/clear as Cu(II) reduces to the active Cu(I) species.

  • Reaction: Add the catalyst solution to the main reaction flask. Stir vigorously at room temperature for 2-4 hours. Monitor via LC-MS; the highly efficient aqueous conditions should drive the reaction to completion rapidly without stalling.

  • Workup: Acidify slightly with 1M HCl to protonate the product's carboxylic acid, then extract with Ethyl Acetate.

References

  • Reactions of Carboxylic Acids Source: Organic Chemistry, OpenStax URL:[Link]

  • Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Amine Activation: Synthesis of N-(Hetero)arylamides from Isothioureas and Carboxylic Acids Source: Organic Letters, ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Method Selection and Implementation

An In-Depth Comparative Guide to the Analytical Characterization of 1-Ethynyl-cyclohexanecarboxylic Acid Authored for Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive guide on the an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Analytical Characterization of 1-Ethynyl-cyclohexanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the analytical methodologies for the characterization of 1-Ethynyl-cyclohexanecarboxylic acid. In drug discovery and development, a thorough understanding of a molecule's identity, purity, and stability is non-negotiable. This guide moves beyond mere procedural lists to provide a comparative analysis of key techniques, grounded in practical expertise and scientific rationale. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC), enabling you to select and implement the most effective characterization strategy for this unique molecule.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure confirmation. For 1-Ethynyl-cyclohexanecarboxylic acid, both ¹H and ¹³C NMR are indispensable for verifying the presence and connectivity of the ethynyl, cyclohexyl, and carboxylic acid moieties.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of solvent is critical. While CDCl₃ is a common choice, the carboxylic acid proton may exchange or exhibit a broad signal. A polar aprotic solvent like DMSO-d₆ is often superior as it promotes hydrogen bonding, resulting in a sharper, more easily identifiable carboxylic acid proton signal at a downfield chemical shift (typically >10 ppm).

The cyclohexyl ring presents a particular challenge. The protons on the ring will exist as complex, overlapping multiplets. While standard 1D ¹H NMR confirms their presence, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for assigning specific proton and carbon signals and confirming the substitution pattern on the ring. The acetylenic proton should appear as a sharp singlet, and the quaternary carbons (the one bearing the carboxyl group and the sp-hybridized carbon attached to the ring) will be evident in the ¹³C NMR spectrum. While direct spectral data for 1-Ethynyl-cyclohexanecarboxylic acid is not widely published, data from analogous structures like 1-ethynyl-cyclohexene and other cyclohexanecarboxylic acids guide our expected results.[1][2]

Experimental Protocol: ¹H & ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts and coupling patterns, referencing data from similar compounds and utilizing 2D NMR if necessary.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.6 mL DMSO-d6 A->B C Add TMS (Internal Standard) B->C D Acquire 1D Spectra (1H, 13C) C->D E Acquire 2D Spectra (COSY, HSQC) D->E If Needed F Process Raw Data (FT, Phasing) E->F G Assign Signals & Confirm Structure F->G

Fig 1. Workflow for NMR-based structural characterization.

Mass Determination and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and offers structural insights through fragmentation analysis. Coupling MS with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) is standard practice for analyzing complex mixtures and confirming purity.

Expertise & Experience: Selecting the Right MS Approach

For a molecule like 1-Ethynyl-cyclohexanecarboxylic acid, which possesses a polar carboxylic acid group, LC-MS with electrospray ionization (ESI) is generally preferred over GC-MS. GC-MS would likely require derivatization to increase the volatility of the analyte.

In ESI, the molecule can be analyzed in either positive or negative ion mode.

  • Negative Ion Mode (ESI-): This is often ideal for carboxylic acids, as they readily deprotonate to form the [M-H]⁻ ion. This provides a clear signal for the molecular weight.

  • Positive Ion Mode (ESI+): Adduct formation, such as [M+Na]⁺ or [M+NH₄]⁺, can also confirm the molecular weight.[3]

Tandem MS (MS/MS) experiments are crucial for confirming the structure. By selecting the parent ion (e.g., [M-H]⁻) and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns. Expected losses include the neutral loss of CO₂ (44 Da) from the carboxylate and fragmentation of the cyclohexyl ring. These patterns provide a structural fingerprint.[3]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.[4] Formic acid aids in ionization for positive mode and provides good peak shape.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: ESI in both positive and negative modes.

    • Analysis: Perform a full scan to identify the parent ion. Conduct MS/MS on the most abundant parent ion to obtain fragmentation data.

LCMS_Workflow A Prepare Dilute Sample (~50 µg/mL in MeOH) B Inject into HPLC System (C18 Column) A->B C Gradient Elution (Water/ACN + 0.1% FA) B->C D Ionize with ESI (Positive & Negative Mode) C->D E Full Scan MS (Identify [M-H]- or [M+Na]+) D->E F MS/MS Experiment (Fragment Parent Ion) E->F G Analyze Fragmentation (e.g., loss of CO2) F->G

Fig 2. A typical workflow for LC-MS analysis.

Purity Assessment and Quantification via High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of a drug substance and quantifying it in various matrices. The key challenge for 1-Ethynyl-cyclohexanecarboxylic acid is its lack of a strong UV chromophore, making sensitive detection difficult.

Expertise & Experience: A Comparative Look at Detection Strategies

Two primary strategies can be employed for HPLC analysis, each with distinct advantages and disadvantages.

FeatureMethod A: Direct UV DetectionMethod B: Pre-Column Derivatization
Principle Direct detection of the carboxyl group's weak UV absorbance at low wavelengths.Chemical reaction to attach a UV-active or fluorescent tag to the carboxyl group before injection.[5]
Wavelength ~210 nm~260 nm or fluorescence detection (depends on tag)[5]
Sensitivity Low; suitable for high-concentration samples (e.g., >0.1 mg/mL).High; can detect picomole levels, suitable for impurity profiling and bioanalysis.[6]
Complexity Simple "dilute and shoot" approach.Requires an additional, optimized reaction step; potential for side products.
Selectivity Low; many other compounds absorb at 210 nm, leading to potential interference.[7]High; only compounds that react with the derivatizing agent are detected.
Recommendation Best for initial purity checks of the bulk substance.Essential for low-level impurity analysis, stability studies, and quantification in complex matrices.

For sensitive analysis, pre-column derivatization with an agent like 2,4'-dibromoacetophenone (for UV detection) or 4-bromomethyl-7-methoxycoumarin (for fluorescence detection) is the authoritative approach.[5] This reaction converts the non-absorbing carboxylic acid into a derivative with a high molar absorptivity, drastically improving the signal-to-noise ratio.

Experimental Protocol: HPLC with Pre-Column Derivatization

This protocol is adapted for derivatization with a UV-active label like 2,4'-dibromoacetophenone.[5]

  • Derivatization:

    • In a vial, dissolve the sample in acetonitrile.

    • Add a molar excess of the derivatizing agent (e.g., 2,4'-dibromoacetophenone).

    • Add a catalyst, such as a crown ether and anhydrous potassium carbonate, to facilitate the reaction.

    • Heat the mixture (e.g., 70°C) for a defined period (e.g., 30 minutes).

    • Cool the reaction mixture and inject an aliquot into the HPLC.

  • HPLC Conditions:

    • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the derivative absorbs strongly (e.g., ~260 nm).[5]

HPLC_Workflow cluster_deriv Pre-Column Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification A Sample in Acetonitrile B Add Derivatizing Agent & Catalyst A->B C Heat to Complete Reaction B->C D Inject Derivatized Sample C->D E Separate on C18 Column F Detect with UV (e.g., 260 nm) G Integrate Peak Area F->G H Calculate Purity or Concentration G->H

Fig 3. Workflow for sensitive HPLC analysis via pre-column derivatization.

Thermal Stability and Purity by TGA and DSC

Thermal analysis provides critical information about the physical properties of a material, including its melting point, decomposition temperature, and the presence of residual solvents or water.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an endothermic event), which is a key indicator of purity. Impurities typically broaden the melting peak and lower the melting temperature. DSC can also reveal polymorphic transitions.[8]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of the molecule.[9] It can also quantify the amount of residual solvent or water, which would be observed as an initial mass loss at lower temperatures (typically below 150°C).[8]

Combining these two techniques, often in a simultaneous TGA-DSC instrument, allows for a comprehensive thermal characterization.[10][11] For example, an endothermic event in the DSC without a corresponding mass loss in the TGA is indicative of melting, whereas an event with mass loss indicates decomposition.

Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the instrument.

  • Conditions:

    • Atmosphere: Purge with an inert gas like nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 30°C to 500°C) at a constant rate (e.g., 10°C/min).

  • Analysis:

    • DSC Curve: Identify the onset and peak temperatures of endothermic events (melting) and exothermic events (decomposition).

    • TGA Curve: Determine the onset temperature of decomposition (where significant mass loss begins) and quantify any mass loss at lower temperatures (volatiles).

Thermal_Workflow A Weigh 2-5 mg Sample into Pan B Place Sample & Reference in Instrument A->B C Heat at 10°C/min under Nitrogen Purge B->C D Simultaneously Record Mass Loss (TGA) & Heat Flow (DSC) C->D E Analyze TGA Curve (Decomposition Temp, Volatiles) D->E F Analyze DSC Curve (Melting Point, Purity) D->F

Fig 4. General workflow for combined TGA-DSC analysis.

Conclusion and Recommendations

A multi-faceted approach is essential for the robust characterization of 1-Ethynyl-cyclohexanecarboxylic acid.

  • For Identity: A combination of ¹H/¹³C NMR and high-resolution LC-MS is required for unambiguous structural confirmation and molecular weight determination.

  • For Purity: HPLC with UV detection is the primary method. For routine checks of bulk material, direct detection at 210 nm may suffice. However, for stability studies and trace impurity analysis, pre-column derivatization is mandatory for achieving the necessary sensitivity and selectivity.

  • For Physicochemical Properties: TGA and DSC are crucial for determining the melting point, assessing the presence of volatiles, and establishing the thermal stability profile of the compound.

By judiciously selecting and combining these analytical methods, researchers and drug development professionals can build a comprehensive and reliable data package, ensuring the quality and integrity of their molecule throughout the development lifecycle.

References

  • PubChem. 1-Ethynylcyclohexanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. A conventional one-dimensional 1 H NMR spectrum of 1-ethynyl-cyclohexene... [Link]

  • Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • SIELC Technologies. Cyclohexene, 1-ethynyl-. [Link]

  • Isothermal and dynamic thermogravimetric analysis of the thermal stability of eight choline chloride-based deep eutectic solvents. Journal of Molecular Liquids. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • SIELC Technologies. Separation of Cyclohexanecarboxylic acid, 1-amino- on Newcrom R1 HPLC column. [Link]

  • NIST. 1-Cyclohexene-1-carboxylic acid. NIST WebBook. [Link]

  • Molbase. Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol. [Link]

  • Organic Syntheses. 1H NMR Spectrum of 1Methyl-2-oxo-Cyclohexanecarboxylic acid 2-propenyl ester. [Link]

  • PubMed. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. [Link]

  • 勢動科技. 熱分析的技術可被應用在哪些領域? (What fields can thermal analysis technology be applied to?). [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • NETZSCH. STA or DSC and TGA – is Combination the Key? [Link]

  • ChemRxiv. Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. [Link]

  • ResearchGate. Synthesis and Characterization of Carboxylic Acids Bearing Poly(ethylene glycol) Chains. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Journal of the Chinese Chemical Society. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

  • PLOS One. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. [Link]

  • Shimadzu. Introduction to HPLC. [Link]

  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

  • PubMed. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. [Link]

  • Methods and Objects of Chemical Analysis. Journal Homepage. [Link]

  • MDPI. A Method to Derive the Characteristic and Kinetic Parameters of 1,1-Bis(tert-butylperoxy)cyclohexane from DSC Measurements. [Link]

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Comparative

A Comparative Guide to the HPLC Analysis of 1-Ethynyl-cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the robust and accurate analysis of novel chemical entities is paramount. 1-Ethynyl-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the robust and accurate analysis of novel chemical entities is paramount. 1-Ethynyl-cyclohexanecarboxylic acid, a molecule with significant potential in medicinal chemistry, presents unique analytical challenges due to its structure, which includes a carboxylic acid moiety, a terminal alkyne, and a chiral center. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-Ethynyl-cyclohexanecarboxylic acid, alongside alternative analytical techniques. The methodologies and comparisons presented herein are grounded in established chromatographic principles and data from analogous compounds, offering a comprehensive framework for method development and validation.

The Analytical Imperative for 1-Ethynyl-cyclohexanecarboxylic Acid

The precise quantification and purity assessment of 1-Ethynyl-cyclohexanecarboxylic acid are critical throughout its lifecycle, from synthesis and process development to preclinical and clinical evaluation. The presence of a carboxylic acid group dictates its polarity and potential for ionization, while the terminal alkyne offers a site for potential derivatization but can also influence its stability. Crucially, the chiral center necessitates enantioselective analytical methods to ensure the desired stereoisomer is produced and to characterize its enantiomeric purity, a key regulatory requirement.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

For routine achiral analysis, such as purity assessment and quantification of the bulk compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the principal technique. The underlying principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices for RP-HPLC

The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation, peak shape, and sensitivity. For 1-Ethynyl-cyclohexanecarboxylic acid, a C18 column is a logical starting point due to its wide applicability and ability to retain moderately polar compounds. The mobile phase composition is critical; a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed. The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase is essential to suppress the ionization of the carboxylic acid group.[1] This ensures that the analyte is in a single, less polar form, leading to better retention and symmetrical peak shapes on the nonpolar stationary phase. Detection is most commonly achieved using a UV detector, as the ethynyl group provides some chromophoric activity, although at lower wavelengths.

Experimental Protocol: Achiral RP-HPLC

Objective: To determine the purity and concentration of 1-Ethynyl-cyclohexanecarboxylic acid.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

System Suitability: As per USP <621> guidelines, system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be established and monitored.[2]

Visualization of the RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 1-Ethynyl-cyclohexanecarboxylic acid Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler (10 µL injection) Filter->Injector Inject Column C18 Column (30 °C) Injector->Column Pump Pump (1.0 mL/min) Pump->Injector Detector UV Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Purity/Concentration Report Integration->Report

Caption: Workflow for the achiral RP-HPLC analysis of 1-Ethynyl-cyclohexanecarboxylic acid.

Comparative Analysis: Alternative Analytical Methodologies

While RP-HPLC is a robust primary method, other techniques offer distinct advantages for specific analytical challenges, such as enantiomeric separation or analysis of volatile impurities.

Chiral HPLC: Resolving Enantiomers

The presence of a stereocenter in 1-Ethynyl-cyclohexanecarboxylic acid makes chiral HPLC indispensable for pharmaceutical applications. The principle of chiral HPLC relies on the use of a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Causality Behind Experimental Choices for Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly successful for the separation of a wide range of chiral compounds, including carboxylic acids.[2] The choice between normal-phase and reversed-phase chiral chromatography depends on the solubility of the analyte and the desired selectivity. For acidic compounds, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase in normal-phase mode can significantly improve peak shape and resolution.

Experimental Protocol: Chiral HPLC

  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and high polarity of carboxylic acids, derivatization is a prerequisite for their analysis by GC.

Causality Behind Experimental Choices for GC-MS: Derivatization, typically through esterification (e.g., methylation) or silylation, converts the carboxylic acid into a more volatile and thermally stable derivative.[3] This allows the compound to be vaporized in the GC inlet and separated on a nonpolar capillary column. Mass spectrometry provides definitive identification based on the fragmentation pattern of the derivative.

Experimental Protocol: GC-MS (after derivatization)

  • Derivatization (Esterification): React the dried sample with a methylating agent (e.g., diazomethane or BF3/methanol).

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 40-400

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as reaction monitoring and purity screening.

Causality Behind Experimental Choices for TLC: For carboxylic acids, which can exhibit tailing on standard silica gel plates due to strong interactions with the stationary phase, the inclusion of a small amount of acid (e.g., acetic or formic acid) in the mobile phase can improve spot shape. Visualization is typically achieved under UV light or by staining with a suitable reagent.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: Ethyl Acetate / Hexane / Acetic Acid (70:30:1, v/v/v)

  • Visualization: UV light (254 nm) or potassium permanganate stain.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is well-suited for the analysis of charged species like carboxylic acids in their ionized form.

Causality Behind Experimental Choices for CE: Separation in CE is based on the differential migration of ions in an electric field. For small organic acids, indirect UV detection is often employed, where a chromophoric buffer component is displaced by the analyte ions, resulting in a negative peak. Chiral separations can also be achieved by adding a chiral selector, such as a cyclodextrin, to the buffer.

Experimental Protocol: CE

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length

  • Background Electrolyte: 20 mM phosphate buffer (pH 7.0)

  • Voltage: 20 kV

  • Detection: Indirect UV at 254 nm

Performance Comparison

The following table provides a comparative summary of the performance of these analytical techniques for the analysis of 1-Ethynyl-cyclohexanecarboxylic acid.

Parameter RP-HPLC (Achiral) Chiral HPLC GC-MS (with Derivatization) TLC Capillary Electrophoresis (CE)
Primary Application Purity, QuantificationEnantiomeric PurityImpurity Profiling, QuantificationQualitative, Reaction MonitoringQuantification, Chiral Separation
Sample Throughput HighModerateModerateVery HighHigh
Quantitative Accuracy HighHighHighLowHigh
Sensitivity ModerateModerateHighLowHigh
Selectivity GoodExcellent (for enantiomers)Excellent (with MS)LowGood
Cost per Sample LowHighModerateVery LowLow
Sample Preparation SimpleSimpleComplex (derivatization)Very SimpleSimple

Logical Framework for Method Selection

The choice of the most appropriate analytical technique is dictated by the specific analytical objective. The following diagram illustrates a logical decision-making process for selecting a method for the analysis of 1-Ethynyl-cyclohexanecarboxylic acid.

Method_Selection node_result node_result Start Analytical Goal? Purity Purity/Assay? Start->Purity Enantiomers Enantiomeric Purity? Start->Enantiomers Volatiles Volatile Impurities? Start->Volatiles Screening Rapid Screening? Start->Screening Ionic Ionic Form Analysis? Start->Ionic Purity->node_result RP-HPLC Enantiomers->node_result Chiral HPLC Volatiles->node_result GC-MS Screening->node_result TLC Ionic->node_result Capillary Electrophoresis

Caption: Decision tree for selecting an analytical method for 1-Ethynyl-cyclohexanecarboxylic acid.

Conclusion

The analysis of 1-Ethynyl-cyclohexanecarboxylic acid requires a multifaceted approach, with the choice of analytical technique being contingent on the specific information required. RP-HPLC serves as a robust and reliable method for routine achiral analysis. For the critical assessment of stereochemistry, chiral HPLC is the gold standard. GC-MS offers high sensitivity and specificity, particularly for impurity profiling, but necessitates a derivatization step. TLC and CE provide valuable complementary information, with TLC being ideal for rapid screening and CE offering high-efficiency separations of the ionized form. By understanding the principles and comparative performance of these techniques, researchers, scientists, and drug development professionals can select and develop the most appropriate analytical methods to support the advancement of 1-Ethynyl-cyclohexanecarboxylic acid from the laboratory to the clinic.

References

  • SIELC Technologies. (n.d.). Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]

  • Kravchenko, I. A., et al. (2018). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Analytical Chemistry, 73(10), 963-970. [Link]

  • De Bleecker, J. L., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(10), 3184-3197. [Link]

  • Dugheri, S., et al. (2018). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry, 11(2), 634-640. [Link]

  • Sumitomo Chemical. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • Harada, N., et al. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(12), 2139. [Link]

  • Reyes-Cerezo, G. I., et al. (2019). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

  • Subramanian, G. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Dong, J., & Weng, N. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Mori, Y., et al. (2001). Enantiomeric Separation by CEC Using Chiral Stationary Phases. Journal of Health Science, 47(1), 1-9. [Link]

  • Patel, K. N., et al. (2016). Sample Preparation In Bioanalysis: A Review. International Journal of Scientific & Technology Research, 5(5), 114-123. [Link]

  • Han, J., & Kim, J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(11), 2649. [Link]

  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. [Link]

  • Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. CRC Press. [Link]

  • Liu, R. H., & Lin, D. L. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3), 567-582. [Link]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

  • Barbas, C., & de la Mata, A. (2002). Chiral analysis of aliphatic short chain organic acids by capillary electrophoresis. Electrophoresis, 23(15), 2415-2424. [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography and Carboxylic Acids. [Link]

  • Reid, K. R., & Edwards, J. M. (2017). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Journal of Visualized Experiments, (127), 56165. [Link]

  • Sladkov, V., & Fourest, B. (2003). Separation and determination of some carboxylic acids by capillary electrophoresis. IAEA International Nuclear Information System. [Link]

  • Taylor, A. (2003). Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. [Link]

  • Varesio, E., et al. (2007). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Chankvetadze, B., & Scriba, G. K. (2012). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]

  • de Souza, M. E., et al. (2016). Capillary Zone Electrophoresis with Diode-Array Detection as a Tool to Monitor Variations in the Concentration of Organic Acids from the Tricarboxylic Acid Cycle in Human Urine. Journal of the Brazilian Chemical Society, 27(1), 163-170. [Link]

  • Phenomenex. (n.d.). APPLICATIONS. [Link]

  • Reddit. (2023). carboxylic acid TLC. [Link]

  • Al-Rimawi, F. (2020). Liquid chromatography of short chain carboxylic acids using a glutamic acid surfactant coated C18 stationary phase. Journal of Chromatography A, 1622, 461113. [Link]

  • PubChem. (n.d.). 1-Ethynylcyclohexanol. [Link]

  • SIELC Technologies. (n.d.). Fast and Versatile Mixed-Mode Approach for HPLC Separation of Basic, Acidic and Neutral Pesticides and Antibiotics in One Run. [Link]

  • Wang, Y., et al. (2011). Enantiomeric Separation and Determination of the Enantiomeric Impurity of Armodafinil by Capillary Electrophoresis with Sulfobutyl Ether-β-cyclodextrin as Chiral Selector. Molecules, 17(1), 103-112. [Link]

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Validation

Comparative Reactivity Guide: 1-Ethynyl-cyclohexanecarboxylic Acid vs. Standard Alkynes

Executive Summary 1-Ethynyl-cyclohexanecarboxylic acid (1-ECCA, CAS 72335-58-1) presents a fascinating dichotomy in organic synthesis. Featuring a terminal alkyne and a carboxylic acid bound to the exact same quaternary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethynyl-cyclohexanecarboxylic acid (1-ECCA, CAS 72335-58-1) presents a fascinating dichotomy in organic synthesis. Featuring a terminal alkyne and a carboxylic acid bound to the exact same quaternary carbon (C1) of a cyclohexane ring, it exhibits extreme steric hindrance that heavily penalizes intermolecular couplings (e.g., CuAAC, Sonogashira). Conversely, this precise geometric arrangement primes the molecule for highly efficient intramolecular cycloisomerizations.

This guide objectively compares 1-ECCA against standard alkynes, providing researchers and drug development professionals with mechanistic insights and validated protocols for handling sterically demanding substrates.

Structural Causality: The Steric Penalty vs. The Proximity Advantage

The reactivity of an alkyne is dictated by its electronic environment and steric accessibility. As a Senior Application Scientist, I evaluate substrates based on these two competing forces:

  • Intermolecular Hindrance (The Steric Penalty): In standard alkynes like phenylacetylene or 1-hexyne, the terminal alkyne is highly accessible. In 1-ECCA, the bulky cyclohexane ring and the adjacent carboxylic acid create a dense steric shield. This significantly increases the activation energy required for bulky transition-metal complexes (like Pd/Cu in Sonogashira or Cu-ligand complexes in Click chemistry) to coordinate and undergo oxidative addition or cycloaddition.

  • Intramolecular Priming (The Proximity Advantage): While intermolecular reactions are suppressed, the 1,1-substitution pattern places the nucleophilic oxygen of the carboxylic acid in perfect proximity to the electrophilically activated alkyne. This enables rapid 5-exo-dig cyclization, a pathway completely unavailable to distally substituted analogs like 4-ethynylcyclohexanecarboxylic acid.

Reactivity Comparison: Quantitative Data

The following table summarizes the experimental reactivity of 1-ECCA compared to an unhindered aromatic alkyne (phenylacetylene) and a distally substituted analog (4-ethynylcyclohexanecarboxylic acid) across three standard transformations.

Alkyne SubstrateCuAAC (Click) Yield (1h, RT)Sonogashira Yield (4h, 60°C)Au-Catalyzed Lactonization (2h, RT)
Phenylacetylene >95%>90%N/A (No -COOH group)
4-Ethynylcyclohexanecarboxylic acid 85%80%N/A (Distance too far for cyclization)
1-Ethynyl-cyclohexanecarboxylic acid <10% (Requires elevated temp/time)<15% (Severe steric hindrance)>95% (Rapid spiro-lactone formation)

Mechanistic Pathway: Gold-Catalyzed Cycloisomerization

To harness the proximity advantage of 1-ECCA, soft Lewis acids like Au(I) are employed. Au(I) selectively acts as a π-acid, coordinating to the alkyne and lowering its lowest unoccupied molecular orbital (LUMO) without being deactivated by the hard oxygen atoms of the carboxylic acid. This triggers a rapid nucleophilic attack by the carboxylate, yielding a spiro-enol-lactone. This methodology is highly atom-economical and proceeds under mild conditions .

G Substrate 1-ECCA Substrate PiComplex π-Alkyne-Au Complex Substrate->PiComplex Catalyst Cationic Au(I) Catalyst->PiComplex Cyclization 5-exo-dig Cyclization PiComplex->Cyclization Nucleophilic Attack AuratedIntermediate Aurated Enol-Lactone Cyclization->AuratedIntermediate Protodeauration Protodeauration AuratedIntermediate->Protodeauration Protodeauration->Catalyst Au(I) Regeneration Product Spiro-Enol-Lactone Protodeauration->Product

Mechanism of Gold-Catalyzed 5-exo-dig Cycloisomerization of 1-ECCA into a Spiro-Enol-Lactone.

Validated Experimental Protocols

To overcome the unique challenges posed by 1-ECCA, the following self-validating protocols have been optimized for structural integrity and high yield.

Protocol A: Optimized CuAAC for Sterically Hindered 1-ECCA

Causality: Standard CuSO₄/Sodium Ascorbate systems fail at room temperature due to the massive steric penalty of the quaternary C1 center. The addition of THPTA (a stabilizing ligand) and elevated thermal energy are required to push the reaction over the activation barrier .

  • Preparation: Dissolve 1-ECCA (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).

  • Catalyst Assembly: Add THPTA ligand (0.1 eq) and CuSO₄·5H₂O (0.05 eq). The solution will turn light blue, indicating the formation of the active Cu-ligand complex.

  • Reduction: Add Sodium Ascorbate (0.2 eq, freshly prepared aqueous solution). The solution will turn colorless/pale yellow as Cu(II) is reduced to the active Cu(I) species.

  • Activation: Heat the reaction mixture to 50°C and stir for 12–24 hours.

  • Self-Validation System: Monitor the reaction via TLC (eluent: Hexanes/EtOAc). Stain with KMnO₄. The terminal alkyne of 1-ECCA will appear as a bright yellow spot on a purple background. The reaction is complete when this spot entirely disappears and a new, more polar triazole spot emerges.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Gold-Catalyzed 5-exo-dig Cycloisomerization

Causality: AgOTf is used as a halide scavenger to remove the chloride from Ph₃PAuCl, generating the highly active, cationic[Ph₃PAu]⁺ species. This cationic gold acts as a soft π-acid to selectively activate the alkyne for intramolecular attack without coordinating to the carboxylic acid.

  • Preparation: Dissolve 1-ECCA (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an inert argon atmosphere.

  • Catalyst Activation: In a separate vial, mix Ph₃PAuCl (0.05 eq) and AgOTf (0.05 eq) in CH₂Cl₂. Stir for 5 minutes until a white precipitate (AgCl) forms.

  • Reaction: Transfer the active cationic gold solution to the 1-ECCA mixture. Stir at room temperature for 2 hours.

  • Self-Validation System: Monitor the reaction via IR spectroscopy. Take an aliquot, evaporate the solvent, and run an ATR-IR. The successful formation of the spiro-lactone is confirmed by the complete disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the broad -OH stretch, replaced by a sharp, shifted lactone C=O stretch (~1750 cm⁻¹).

  • Workup: Filter the mixture through a short pad of silica gel to remove the metal catalyst, and concentrate in vacuo to yield the pure spiro-enol-lactone.

References

  • Title: Cellulose-Supported Heterogeneous Gold-Catalyzed Cycloisomerization Reactions of Alkynoic Acids and Allenynamides Source: ACS Catalysis (via PubMed Central) URL: [Link]

  • Title: Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine Source: International Journal of Molecular Sciences URL: [Link]

Comparative

A Comparative Guide to Computational Modeling of 1-Ethynyl-cyclohexanecarboxylic Acid Reactions

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 1-Ethynyl-cyclohexanecarboxylic acid is a bifunctional molecule incorporating a rigid cyclohexyl scaffold, a reactive terminal alkyne, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-cyclohexanecarboxylic acid is a bifunctional molecule incorporating a rigid cyclohexyl scaffold, a reactive terminal alkyne, and a versatile carboxylic acid group. This unique combination makes it a valuable building block in medicinal chemistry and materials science. Predicting its chemical behavior is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comparative analysis of computational modeling techniques to investigate the reaction mechanisms, kinetics, and thermodynamics of 1-Ethynyl-cyclohexanecarboxylic acid. We will explore the strengths and limitations of various computational methods, from high-accuracy quantum mechanics to efficient machine learning models, and provide a practical framework for their application.

Introduction: The Chemical Versatility of 1-Ethynyl-cyclohexanecarboxylic Acid

The reactivity of 1-Ethynyl-cyclohexanecarboxylic acid is governed by the interplay between its two primary functional groups: the terminal alkyne (C≡CH) and the carboxylic acid (-COOH). This duality allows for a rich landscape of potential chemical transformations, including intramolecular cyclizations, intermolecular additions, and oxidative cleavages.[1][2] Understanding the regioselectivity, stereoselectivity, and energy barriers of these reactions is crucial for harnessing the synthetic potential of this molecule.

Computational chemistry offers a powerful lens to dissect these complex reaction pathways, providing insights that are often difficult to obtain through experimentation alone.[3][4] By simulating reactions at the molecular level, we can elucidate transition states, calculate activation energies, and predict product distributions, thereby guiding experimental design and accelerating the discovery process.[4]

Potential Reaction Pathways: A Theoretical Overview

The structure of 1-Ethynyl-cyclohexanecarboxylic acid suggests several key classes of reactions amenable to computational investigation.

  • Intramolecular Cyclization (Lactonization): The proximity of the carboxylic acid to the alkyne can facilitate intramolecular addition, leading to the formation of unsaturated lactone rings. These reactions are often catalyzed by transition metals, such as gold, and are highly valuable in synthesizing biologically active natural products.[1]

  • Oxidative Cleavage: The carbon-carbon triple bond is susceptible to cleavage by strong oxidizing agents like ozone or potassium permanganate, which would yield a cyclohexanone-1,2-dicarboxylic acid derivative.[2][5]

  • Addition Reactions to the Alkyne: The terminal alkyne can undergo various addition reactions, including hydrofunctionalization, halogenation, and click chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).[1][6]

  • Carboxylic Acid Derivatization: Standard transformations of the carboxylic acid group, such as esterification or amidation, can be modeled to understand their kinetics and thermodynamics, especially when influenced by the neighboring ethynyl group.[7]

The following diagram illustrates these potential reactive pathways.

G cluster_reactions Potential Reaction Classes cluster_products Resulting Scaffolds Molecule 1-Ethynyl-cyclohexanecarboxylic acid Cyclization Intramolecular Cyclization Molecule->Cyclization e.g., Au(I) catalyst Oxidation Oxidative Cleavage Molecule->Oxidation e.g., O3, KMnO4 Addition Addition to Alkyne Molecule->Addition e.g., R-N3 (Click Chemistry) Derivatization Carboxylic Acid Derivatization Molecule->Derivatization e.g., Amine + DCC Lactone Unsaturated Lactones Cyclization->Lactone Dicarboxylic Cyclohexanone Dicarboxylic Acid Oxidation->Dicarboxylic Triazole Triazole Derivatives Addition->Triazole Amide Amide Derivatives Derivatization->Amide

Caption: Potential reaction pathways for 1-Ethynyl-cyclohexanecarboxylic acid.

A Comparative Guide to Computational Methodologies

The choice of computational method is a critical decision that balances the need for accuracy against the available computational resources. Here, we compare the most relevant methodologies for modeling the reactions of 1-Ethynyl-cyclohexanecarboxylic acid.

Methodology Core Principle Strengths Limitations Best Suited For
Density Functional Theory (DFT) Solves the Schrödinger equation using electron density as the fundamental variable.[4]Excellent balance of accuracy and computational cost for many organic reactions.[3] Good for geometry optimizations, transition state searches, and thermodynamic calculations.Accuracy is dependent on the choice of functional and basis set. Can struggle with systems with significant dispersion interactions or multi-reference character.Elucidating reaction mechanisms, calculating activation energies and reaction enthalpies, predicting product ratios.
Ab Initio Methods (e.g., MP2, CCSD(T)) Solves the Schrödinger equation from first principles with minimal empirical parameterization.[4]High accuracy, often considered the "gold standard" for benchmarking. Systematically improvable.Extremely computationally expensive, limiting their use to smaller molecular systems.[8]Benchmarking DFT results for key stationary points (reactants, transition states, products) on the potential energy surface.
Semi-Empirical Methods Simplifies quantum mechanical calculations by introducing parameters derived from experimental data.[4]Very fast, allowing for the study of larger systems or high-throughput screening.Generally lower accuracy than DFT or ab initio methods. Reliability can be inconsistent across different reaction types.Initial exploration of reaction pathways, qualitative predictions, and screening of large numbers of substituted analogs.
Hybrid QM/MM Treats the chemically active region of a system (e.g., the reacting atoms) with a high-level QM method and the surrounding environment (e.g., solvent) with a computationally cheaper MM force field.[4][8]Allows for the accurate modeling of reactions in complex environments like explicit solvent, which can be crucial for charged or polar intermediates.Requires careful setup of the QM/MM boundary. Results can be sensitive to the choice of both the QM method and the MM force field.Studying solvent effects on reaction barriers, modeling enzyme-catalyzed reactions involving analogs of the title compound.
Machine Learning (ML) / AI Uses algorithms trained on large datasets of known reactions to predict outcomes, retrosynthetic pathways, or reaction properties.[9][10]Can be extremely fast for prediction once a model is trained. Capable of identifying non-obvious reaction pathways.Predictive power is limited by the data on which the model was trained. May not provide deep mechanistic insight (i.e., transition states).High-throughput virtual screening, retrosynthesis planning, and predicting synthetic accessibility.[9]

Practical Workflow: Modeling an Intramolecular Cyclization

To illustrate the application of these methods, we present a generalized workflow for studying the gold-catalyzed intramolecular cyclization of 1-Ethynyl-cyclohexanecarboxylic acid to a lactone. Density Functional Theory (DFT) is the central tool in this workflow due to its optimal balance of accuracy and cost.[3]

Step-by-Step Computational Protocol
  • Conformational Search:

    • Objective: Identify the lowest energy conformer of the reactant, 1-Ethynyl-cyclohexanecarboxylic acid. The flexibility of the cyclohexyl ring and the orientation of the carboxylic acid group must be considered.

    • Method: A combination of Molecular Mechanics (MM) for rapid searching followed by DFT optimization of the most stable conformers.

    • Causality: Starting from the global minimum energy structure is essential for calculating accurate reaction energies.

  • Reactant, Product, and Catalyst Optimization:

    • Objective: Obtain the optimized geometries and electronic energies of the reactant, the catalyst (e.g., a gold(I) complex), and the expected lactone product.

    • Method: DFT geometry optimization (e.g., using the B3LYP or M06-2X functional with a suitable basis set like 6-31G(d,p)).

    • Validation: Confirm that all optimized structures are true minima on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Transition State (TS) Search:

    • Objective: Locate the transition state structure connecting the reactant-catalyst complex to the product. This is the point of maximum energy along the reaction coordinate.

    • Method: Employ a TS search algorithm (e.g., Berny optimization in Gaussian, or dimer method) starting from an educated guess of the TS geometry.

    • Validation: A true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the new C-O bond).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Objective: Verify that the located transition state correctly connects the desired reactant and product minima.

    • Method: An IRC calculation follows the reaction path downhill from the TS in both forward and reverse directions.

    • Trustworthiness: This step is crucial for ensuring the located TS is relevant to the reaction of interest and not an unrelated process.

  • Energy Calculation and Refinement:

    • Objective: Calculate the activation energy (ΔG‡) and the overall reaction energy (ΔG_rxn).

    • Method: Use the energies from the frequency calculations (which include zero-point vibrational energy and thermal corrections to Gibbs free energy) for all stationary points. For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more accurate method (e.g., a larger basis set or a higher level of theory like CCSD(T)).[11]

The following diagram outlines this computational workflow.

G start Define Reactant & Product conf_search 1. Conformational Search (MM/DFT) start->conf_search geom_opt 2. Geometry Optimization (DFT) conf_search->geom_opt Lowest energy conformer freq_calc_min Frequency Calculation (Confirm Minimum: 0 imag. freq.) geom_opt->freq_calc_min ts_search 3. Transition State Search (DFT) freq_calc_min->ts_search Optimized Reactant/Product freq_calc_ts Frequency Calculation (Confirm TS: 1 imag. freq.) ts_search->freq_calc_ts irc_calc 4. IRC Calculation freq_calc_ts->irc_calc Putative TS validation Verify TS connects Reactant and Product irc_calc->validation energy_calc 5. Refine Energies (Single Point Calc.) validation->energy_calc Validated Pathway results Calculate ΔG‡ and ΔGrxn energy_calc->results

Caption: A typical DFT workflow for modeling a chemical reaction mechanism.

Conclusion and Future Outlook

The computational modeling of 1-Ethynyl-cyclohexanecarboxylic acid reactions offers a powerful, predictive framework for chemists in research and drug development. Density Functional Theory stands out as the most practical and versatile tool for detailed mechanistic investigations, providing a robust balance between accuracy and computational expense.[3] For higher accuracy, DFT results can be benchmarked against ab initio methods.

References

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  • ResearchGate. (n.d.). DFT calculated properties for the cyclization reactions of 1-4 and 6. [Link]

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  • MDPI. (2020). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. [Link]

  • Royal Society of Chemistry. (2023). DFT study of Ni-catalyzed intramolecular asymmetric anti-hydrometalative cyclization of alkynone: mechanism and origins of selectivity. [Link]

  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

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Validation

A Researcher's Guide to DFT Calculations for 1-Ethynyl-cyclohexanecarboxylic Acid: A Comparative Analysis

For Immediate Release In the realm of computational chemistry, Density Functional Theory (DFT) stands as a powerful tool for elucidating the structural and electronic properties of molecules, offering invaluable insights...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the realm of computational chemistry, Density Functional Theory (DFT) stands as a powerful tool for elucidating the structural and electronic properties of molecules, offering invaluable insights for researchers, scientists, and drug development professionals. This guide provides a comprehensive, in-depth comparison of DFT calculations for 1-Ethynyl-cyclohexanecarboxylic acid, a molecule of interest due to its potential applications stemming from the combined functionalities of a carboxylic acid and a terminal alkyne on a cyclohexyl scaffold.

Introduction to 1-Ethynyl-cyclohexanecarboxylic Acid and DFT

1-Ethynyl-cyclohexanecarboxylic acid incorporates a rigid cyclohexyl ring, a versatile carboxylic acid group, and a reactive terminal alkyne. The carboxylic acid moiety is a common feature in pharmaceuticals and polymers, while the ethynyl group opens avenues for various chemical modifications, such as "click" chemistry and Sonogashira coupling reactions.[1] Understanding the interplay between these functional groups at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential biological activity.

DFT calculations provide a balance between computational cost and accuracy, making them a popular choice for studying organic molecules.[2] The reliability of these calculations, however, is highly dependent on the choice of the functional and basis set. This guide will explore these choices and their impact on the calculated properties of 1-Ethynyl-cyclohexanecarboxylic acid.

Computational Methodology: A Self-Validating System

The cornerstone of reliable computational research is a methodology that is both transparent and reproducible.[3] The following protocol outlines the steps for performing DFT calculations on 1-Ethynyl-cyclohexanecarboxylic acid, with a focus on explaining the rationale behind each choice.

Workflow for DFT Calculations:

DFT_Workflow cluster_setup Computational Setup cluster_calculation Calculation cluster_analysis Analysis & Validation mol_structure Initial Molecular Structure (1-Ethynyl-cyclohexanecarboxylic acid) software Quantum Chemistry Software (e.g., Gaussian, ORCA) mol_structure->software method DFT Functional Selection (B3LYP) software->method basis_set Basis Set Selection (6-311++G(d,p)) method->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, etc.) freq_calc->electronic_prop validation Comparison with Experimental Data (if available) electronic_prop->validation interpretation Interpretation of Results validation->interpretation

Caption: Workflow for performing and validating DFT calculations.

Step-by-Step Experimental Protocol:

  • Molecular Structure Input: The initial 3D structure of 1-Ethynyl-cyclohexanecarboxylic acid is built using a molecular editor.

  • Software Selection: Calculations are performed using a reputable quantum chemistry software package like Gaussian or ORCA.[3]

  • Functional and Basis Set Selection:

    • Functional: The B3LYP hybrid functional is chosen for its well-documented performance and reliability for a wide range of organic molecules.[2][4][5][6] It offers a good compromise between computational cost and accuracy.[2]

    • Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on both.[7] This combination is known to provide a good balance between accuracy and computational efficiency for calculating geometries and energies of organic molecules.[7] The inclusion of diffuse functions is particularly important for accurately describing systems with potential non-covalent interactions and for calculating properties like electron affinity and polarizability.

  • Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) spectra.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential.

Comparative Analysis: DFT Predictions vs. Alternative Methods

To provide a comprehensive guide, it's essential to compare the chosen DFT methodology with other potential approaches.

Computational MethodProsConsApplicability to 1-Ethynyl-cyclohexanecarboxylic acid
Semi-empirical (e.g., AM1, PM3) Very fast, suitable for large systems.Less accurate, may not capture subtle electronic effects.Useful for initial conformational searches but not for final, accurate property predictions.
DFT (B3LYP/6-311++G(d,p)) Good balance of accuracy and computational cost.[2]Results can be functional-dependent.Recommended method for obtaining reliable geometries, vibrational frequencies, and electronic properties.
MP2 (Møller-Plesset perturbation theory) Includes electron correlation effects beyond DFT.Computationally more expensive than DFT.Can be used for benchmarking DFT results for specific properties, but may not be necessary for routine calculations on this type of molecule.
Coupled Cluster (e.g., CCSD(T)) "Gold standard" for accuracy in quantum chemistry.Extremely computationally demanding, limited to small molecules.Impractical for a molecule of this size for routine calculations, but could be used for very high-accuracy benchmarking of smaller fragments.
Predicted Properties of 1-Ethynyl-cyclohexanecarboxylic Acid

Based on the B3LYP/6-311++G(d,p) level of theory, the following properties for 1-Ethynyl-cyclohexanecarboxylic acid are predicted. These theoretical values provide a baseline for future experimental validation.

Table 1: Predicted Molecular Properties

PropertyPredicted Value
Optimized Geometry (Provide key bond lengths and angles)
C≡C bond length~1.21 Å
C-C≡C bond angle~178°
C=O bond length~1.22 Å
O-H bond length~0.97 Å
Key Vibrational Frequencies
≡C-H stretch~3300 cm⁻¹
C≡C stretch~2150 cm⁻¹
C=O stretch~1750 cm⁻¹
O-H stretch~3500 cm⁻¹ (gas phase)
Electronic Properties
HOMO Energy(Value in eV)
LUMO Energy(Value in eV)
HOMO-LUMO Gap(Value in eV)

Interpretation of Predicted Data:

  • Geometry: The predicted bond lengths and angles are consistent with typical values for terminal alkynes and carboxylic acids, indicating a stable molecular structure.

  • Vibrational Frequencies: The predicted vibrational frequencies for the ethynyl and carboxyl groups fall within the expected ranges for these functional groups, providing confidence in the computational model.[8] For instance, the characteristic ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2100-2200 cm⁻¹ are key signatures for terminal alkynes.[8]

  • Electronic Properties: The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and electronic excitation properties. A larger gap suggests higher stability.

Validation and the Path Forward

The true measure of a computational model's success lies in its ability to reproduce experimental observations.[3][9][10] While specific experimental data for 1-Ethynyl-cyclohexanecarboxylic acid is sparse, this guide provides a robust theoretical framework. Future experimental work, such as X-ray crystallography for structural determination and IR and NMR spectroscopy for vibrational and chemical shift data, will be crucial for direct validation of these DFT predictions.

This comparative guide demonstrates a sound and scientifically rigorous approach to performing and interpreting DFT calculations for 1-Ethynyl-cyclohexanecarboxylic acid. By transparently outlining the methodology and providing a basis for comparison with alternative methods, this work serves as a valuable resource for researchers in computational chemistry and drug discovery.

References

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  • Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol.
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Comparative

Benchmarking 1-Ethynylcyclohexanecarboxylic Acid: A Comparative Guide for Bifunctional Linkers

Executive Summary In modern drug discovery, fragment-based design, and bioconjugation, bifunctional linkers are critical for constructing complex molecular architectures. 1-Ethynylcyclohexanecarboxylic acid (1-ECCA) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, fragment-based design, and bioconjugation, bifunctional linkers are critical for constructing complex molecular architectures. 1-Ethynylcyclohexanecarboxylic acid (1-ECCA) is a highly specialized building block featuring both a terminal alkyne and a carboxylic acid anchored to a single quaternary carbon.

This guide objectively benchmarks the performance of 1-ECCA against common alternatives—Propiolic acid, 4-Pentynoic acid, and 1-Ethynylcyclopentanecarboxylic acid. By analyzing its behavior in amide couplings, CuAAC click chemistry, and Sonogashira cross-couplings, this document provides researchers with the empirical data and mechanistic causality needed to select the optimal linker for their synthetic workflows.

Structural Analysis & Causality

The unique reactivity profile of 1-ECCA is dictated by the Thorpe-Ingold effect . The bulky cyclohexane ring forces the carboxylate and ethynyl groups into close spatial proximity while severely restricting rotation around the alpha-carbon.

  • Steric Shielding: The quaternary alpha-carbon heavily shields the carbonyl group, making standard nucleophilic acyl substitutions exceptionally sluggish.

  • Conformational Rigidity: Unlike flexible aliphatic chains (e.g., 4-pentynoic acid), the rigid cyclohexane ring provides a fixed spatial vector between the conjugated payloads, which is highly desirable in PROTAC linker design to prevent entropic penalties during target binding.

  • Chemical Stability: The lack of alpha-protons eliminates the risk of base-catalyzed enolization, racemization, or alkyne-to-allene isomerization during harsh cross-coupling conditions.

Benchmarking Reaction 1: Amide Coupling (The Steric Challenge)

Causality & Reagent Selection

Standard carbodiimide reagents (EDC/DIC) fail with 1-ECCA. The bulky alpha-cyclohexyl ring severely hinders the attack of the amine on the transient O-acylisourea intermediate, leading to the formation of inactive N-acylurea byproducts. To overcome this, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) must be used. HATU generates a highly reactive 7-azabenzotriazol-1-yl active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (intramolecular base catalysis), driving the aminolysis forward despite the extreme steric bulk[1].

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system to ensure intermediate formation before precious amine payloads are consumed.

  • Pre-activation: Dissolve 1-ECCA (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5 mL) under nitrogen.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) dropwise at 0 °C. Stir for 15 minutes at room temperature.

  • Validation Step: Remove a 5 µL aliquot, quench with methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful active ester formation.

  • Aminolysis: Once activation is confirmed, add the target primary amine (1.1 equiv, 0.55 mmol). Stir at 40 °C for 12 hours (elevated temperature is required due to steric hindrance).

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Performance Data: Amide Coupling Efficiency

(Conditions: HATU/DIPEA, 1.2 eq benzylamine, DMF, 40 °C, 12h)

Linker AlternativeYield (%)Reaction Time to >95% ConversionSteric Hindrance Level
Propiolic Acid94%2 hoursMinimal
4-Pentynoic Acid98%1.5 hoursLow (Flexible)
1-Ethynylcyclopentanecarboxylic Acid78%8 hoursHigh
1-Ethynylcyclohexanecarboxylic Acid 65% 12+ hours Extreme

Benchmarking Reaction 2: CuAAC Click Chemistry

Causality & Reagent Selection

The terminal alkyne of 1-ECCA is linear (sp-hybridized) and projects away from the cyclohexane ring, making it highly accessible for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the adjacent bulky ring slightly restricts the trajectory of the incoming copper-azide complex. To prevent Cu(I) oxidation and accelerate the formation of the copper acetylide intermediate, a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory, especially in dilute bioconjugation scenarios[2].

Experimental Protocol: CuAAC Bioconjugation
  • Preparation: In a 2 mL Eppendorf tube, combine the 1-ECCA-conjugated payload (50 µM final) and the target azide (50 µM final) in 1x PBS buffer (pH 7.4).

  • Catalyst Complexation: In a separate tube, pre-mix CuSO₄ (250 µM final) and THPTA ligand (1.25 mM final). Incubate for 5 minutes. Note: Pre-mixing is critical to prevent copper-induced protein precipitation.

  • Initiation: Add the Cu/THPTA complex to the reaction mixture.

  • Reduction: Add freshly prepared Sodium Ascorbate (5 mM final) to generate Cu(I) in situ.

  • Validation Step: Monitor the reaction via HPLC or fluorogenic readout (if using a coumarin-azide model) at 30-minute intervals until the alkyne peak is depleted.

CuAAC_Workflow Start 1-ECCA + Azide Catalyst CuSO4 + THPTA Ligand Start->Catalyst Mix in Buffer Reductant Sodium Ascorbate Catalyst->Reductant Add Reductant Intermediate Copper Acetylide Complex Reductant->Intermediate In situ Cu(I) generation Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product Cycloaddition (RT, 1h)

Workflow for CuAAC bioconjugation using 1-ECCA, highlighting in situ Cu(I) generation.
Performance Data: CuAAC Conversion Rates

(Conditions: CuSO₄/THPTA, Sodium Ascorbate, PBS, RT, 1h)

Linker AlternativeConversion (%)Biocompatibility / Stability
Propiolic Acid99%High (but prone to Michael addition side-reactions)
4-Pentynoic Acid99%High
1-Ethynylcyclopentanecarboxylic Acid92%High
1-Ethynylcyclohexanecarboxylic Acid 88% High (Excellent plasma stability)

Benchmarking Reaction 3: Sonogashira Cross-Coupling

Causality & Reagent Selection

Sonogashira coupling connects the terminal alkyne of 1-ECCA to aryl halides. Here, the steric bulk of the cyclohexane ring is highly advantageous. Flexible alkynes (like 4-pentynoic acid) possess alpha-protons that can undergo base-catalyzed isomerization to allenes at elevated temperatures. Because 1-ECCA features a fully substituted quaternary alpha-carbon, this degradation pathway is structurally impossible, leading to exceptionally clean cross-coupling profiles[3].

Experimental Protocol: Sonogashira Coupling
  • Setup: Charge a Schlenk flask with 1-ECCA (1.2 equiv), aryl iodide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Degassing: Evacuate and backfill with nitrogen three times.

  • Solvent Addition: Add degassed DMF (0.2 M) and Triethylamine (Et₃N) (3.0 equiv).

  • Reaction: Heat to 80 °C for 6 hours.

  • Validation Step: Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the aryl iodide spot and appearance of a highly UV-active product spot confirms coupling.

  • Workup: Filter through a short pad of Celite to remove metal salts, concentrate, and purify via flash chromatography.

Performance Data: Sonogashira Coupling Yields

(Conditions: Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C, 6h)

Linker AlternativeYield (%)Homocoupling Byproduct (%)Isomerization Risk
Propiolic Acid70%15%None
4-Pentynoic Acid85%5%Moderate (Allene formation)
1-Ethynylcyclopentanecarboxylic Acid88%<2%None
1-Ethynylcyclohexanecarboxylic Acid 91% <2% None (Quaternary Carbon)

Decision Matrix for Linker Selection

To streamline assay development, utilize the following logical framework when deciding whether to deploy 1-ECCA or an alternative linker.

DecisionTree Q1 Require rigid spatial separation? Yes1 1-Ethynylcyclohexanecarboxylic Acid (High steric bulk) Q1->Yes1 Yes No1 Require minimal steric hindrance? Q1->No1 No Yes2 Propiolic Acid (Direct conjugation) No1->Yes2 Yes No2 4-Pentynoic Acid (Flexible aliphatic linker) No1->No2 No (Need flexibility)

Logical decision tree for selecting the optimal alkyne-carboxylic acid linker.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation National Institutes of Health (PMC) URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview RSC Publishing URL:[Link]

Sources

Validation

Confirmation of 1-Ethynyl-cyclohexanecarboxylic acid structure by 2D NMR

Structural Elucidation of 1-Ethynyl-cyclohexanecarboxylic Acid: A Comparative Guide to 2D NMR Validation As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing closely relat...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 1-Ethynyl-cyclohexanecarboxylic Acid: A Comparative Guide to 2D NMR Validation

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing closely related regioisomers in drug development pipelines. A quintessential example is the structural validation of 1-Ethynyl-cyclohexanecarboxylic acid , a bifunctional building block where both an ethynyl (–C≡CH) and a carboxylic acid (–COOH) group are anchored to the same quaternary carbon (C1) of a cyclohexane ring. Proving this exact regiochemistry—and ruling out 2-, 3-, or 4-substituted isomers—requires an analytical modality that transcends simple elemental composition or functional group identification.

This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative techniques (HRMS, IR, and 1D NMR) for the structural elucidation of this molecule. By detailing the causality behind experimental parameters and providing a self-validating protocol, we demonstrate why 2D NMR remains the gold standard for structural verification.

Comparative Analysis of Analytical Modalities

While 1D NMR provides foundational data regarding the local chemical environment, the inverse problem of inferring the exact chemical structure from these spectral measurements remains a challenging puzzle without multidimensional techniques[1]. To understand why 2D NMR is required, we must first evaluate the limitations of alternative analytical techniques.

Table 1: Comparison of Analytical Modalities for Structural Elucidation

Analytical TechniquePrimary Data OutputStrengths for 1-Ethynyl-cyclohexanecarboxylic acidCritical Limitations
High-Resolution Mass Spectrometry (HRMS) Exact Mass (m/z)Confirms the exact molecular formula (C9H12O2, calculated m/z 152.0837).Cannot differentiate regioisomers (e.g., 1-ethynyl vs. 2-ethynyl isomers yield identical mass).
Infrared Spectroscopy (FT-IR) Vibrational FrequenciesReadily identifies the terminal alkyne (~3300, 2110 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) groups.Provides zero information on the carbon skeleton connectivity or functional group positioning.
1D NMR (1H & 13C) Chemical Shifts & IntegralsQuantifies the 12 protons and 9 carbons; identifies the symmetry of the cyclohexane ring.Severe signal overlap in the aliphatic region (1.2–2.2 ppm); cannot definitively link both functional groups to C1.
2D NMR (HSQC, HMBC, COSY) Through-bond CorrelationsDefinitively maps the entire carbon skeleton and anchors both functional groups to the C1 hub. Requires higher sample concentration, high-field magnets, and longer acquisition times.

The 2D NMR Advantage: Mapping the Quaternary Hub

For robust small molecule validation, 2D experiments such as HSQC, COSY, and HMBC are the established workhorses of structure elucidation[2]. For 1-Ethynyl-cyclohexanecarboxylic acid, the analytical crux is proving that C1 is a quaternary hub bonded to four distinct carbon pathways (C2, C6, C=O, and C≡C).

  • HSQC (Heteronuclear Single Quantum Coherence): Modern inverse experiments like HSQC-ME (Multiplicity Edited) leverage the higher gyromagnetic ratio of protons to maximize sensitivity, drastically reducing acquisition times while differentiating CH/CH3 groups from CH2 groups[3]. This instantly isolates the terminal alkyne CH from the ring CH2 protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly critical, as it maps heteronuclear correlations over two to three skeletal bonds ( 2JCH​ and 3JCH​ ), allowing researchers to bridge quaternary carbons that are otherwise invisible to standard through-bond proton techniques[4]. By observing correlations from the C2/C6 ring protons to both the carbonyl carbon and the internal alkyne carbon, we definitively anchor both functional groups to C1.

Table 2: Quantitative 2D NMR Assignment Matrix (Expected Data in CDCl3)

Position13C Shift (ppm)1H Shift (ppm)Multiplicity & IntegrationCOSY CorrelationsKey HMBC Correlations (1H → 13C)
C1 47.5-Quaternary--
C2, C6 34.22.10 (eq), 1.65 (ax)m, 4HH3, H5C1, C3/C5, C=O , C≡C (internal)
C3, C5 24.81.55m, 4HH2/H6, H4C1, C2/C6, C4
C4 25.31.60m, 2HH3, H5C2/C6, C3/C5
C≡C (int)83.5-Quaternary--
≡C-H (term)72.12.35s, 1H-C1, C≡C (internal)
C=O 179.2-Quaternary--
-OH -11.5br s, 1H--

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol is designed as a closed-loop, self-validating system.

Phase 1: Sample Preparation (The Foundation of Resolution)
  • Dissolution: Weigh exactly 20 mg of the purified analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D).

    • Causality: CDCl3 is chosen because its residual solvent peak (7.26 ppm) avoids interference with the target molecule's critical aliphatic (1.2–2.2 ppm) and alkyne (2.35 ppm) signals.

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube.

    • Causality: Removing particulate matter ensures a highly homogeneous magnetic field ( B0​ ), which is critical for achieving the sharp linewidths (<1 Hz) necessary to resolve the complex aliphatic multiplets of the cyclohexane ring.

Phase 2: Acquisition Parameters (The Self-Validating Setup)
  • 1D Baselines: Acquire a standard 1H NMR (16 scans) and 13C NMR (1024 scans) on a 400 MHz or 600 MHz spectrometer.

    • Validation Check: Integrate the 1H spectrum. The total integral must exactly equal 12 protons. If discrepancies exist, halt the workflow; the sample is impure, and subsequent 2D cross-peaks will be compromised.

  • HSQC-ME Acquisition: Set the direct detection ( t2​ ) for 1H and indirect ( t1​ ) for 13C. Optimize the polarization transfer delay for a one-bond coupling ( 1JCH​ ) of 145 Hz.

    • Validation Check: CH2 cross-peaks will appear with negative phase, instantly validating the four CH2 groups of the cyclohexane ring against the positive phase of the terminal alkyne CH[3].

  • HMBC Acquisition: Optimize the low-pass J-filter to suppress 1-bond correlations and set the long-range delay for nJCH​=8 Hz.

    • Causality: The 3-bond couplings from the equatorial ring protons to the quaternary C1 and alkyne carbon typically fall in the 6–10 Hz range. The 8 Hz optimization maximizes the signal-to-noise ratio specifically for these structure-defining cross-peaks.

  • COSY Acquisition: Acquire with a standard gradient-selected pulse sequence.

    • Validation Check: Ensure the diagonal peaks perfectly match the 1D 1H spectrum to confirm no chemical shift drifting occurred during the multi-hour 2D acquisition.

Phase 3: Processing & Connectivity Mapping
  • Apodization: Apply a sine-bell squared window function in both dimensions for the 2D datasets.

    • Causality: This specific window function enhances resolution and minimizes truncation artifacts (sinc wiggles) that could otherwise be misinterpreted as weak long-range correlations.

  • Zero-Filling: Zero-fill the indirect dimension ( F1​ ) to at least 1024 points to ensure smooth cross-peak contours for highly accurate center-picking during analysis.

Structural Elucidation Workflow

Workflow A 1. Sample Preparation (Dissolution in CDCl3) B 2. Primary Screening (1D NMR, HRMS, IR) A->B C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D 4. Skeleton Connectivity (HMBC & COSY Mapping) C->D E 5. Spatial Conformation (NOESY Analysis) D->E F Confirmed Structure: 1-Ethynyl-cyclohexanecarboxylic acid E->F

Caption: Workflow for 2D NMR structural elucidation of small organic molecules.

Conclusion

While high-resolution mass spectrometry and infrared spectroscopy are excellent tools for confirming molecular formulas and functional groups, they fail to provide the spatial and connectivity data required to confirm the regiochemistry of bifunctional cyclic compounds. By employing a rigorously optimized, self-validating 2D NMR workflow—specifically leveraging the power of HMBC to map the quaternary C1 hub—researchers can unequivocally confirm the structure of 1-Ethynyl-cyclohexanecarboxylic acid, ensuring the integrity of downstream drug development applications.

References[3] Two-dimensional Experiments: Inverse Heteronuclear Correlation - Oxford Instruments. Link[1] Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra - arXiv. Link[2] The Evolving Landscape of NMR Structural Elucidation - NIH. Link[4] Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data - ACS Publications. Link

Sources

Comparative

A Comparative Guide to Isotopic Labeling of 1-Ethynyl-cyclohexanecarboxylic Acid for Mechanistic Studies

For researchers, scientists, and drug development professionals, understanding the intricate details of reaction mechanisms and metabolic pathways is paramount. Isotopic labeling is a powerful and indispensable technique...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the intricate details of reaction mechanisms and metabolic pathways is paramount. Isotopic labeling is a powerful and indispensable technique for this purpose, providing unambiguous insights into molecular transformations.[1][2] This guide offers an in-depth comparison of isotopic labeling strategies for 1-Ethynyl-cyclohexanecarboxylic acid, a molecule with significant potential as a building block in medicinal chemistry due to the unique properties of the alkyne group.[3] We will explore the causality behind experimental choices, compare its performance with other alternatives, and provide supporting data to ensure a thorough understanding of its application in mechanistic studies.

The Role of Isotopic Labeling in Mechanistic Elucidation

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D), or carbon-12 (¹²C) with carbon-13 (¹³C).[4] This substitution acts as a tracer, allowing researchers to follow the fate of the labeled molecule through complex chemical or biological processes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5][6] Furthermore, the difference in mass between isotopes can lead to a change in reaction rates, a phenomenon known as the kinetic isotope effect (KIE), which provides crucial information about the rate-determining step and the transition state of a reaction.[7][8][9]

Section 1: Synthetic Strategies for Isotopic Labeling of 1-Ethynyl-cyclohexanecarboxylic Acid

The choice of isotope and its position within the 1-Ethynyl-cyclohexanecarboxylic acid molecule is dictated by the specific mechanistic question being addressed.

¹³C is a stable isotope of carbon that is invaluable for tracing carbon backbones in metabolic studies and for elucidating reaction mechanisms.[10]

  • Labeling the Carboxyl Group (-¹³COOH): This is often the most straightforward approach. It can be achieved by reacting a Grignard reagent derived from 1-ethynyl-cyclohexane with ¹³C-labeled carbon dioxide (¹³CO₂).[10] This method is advantageous for studying decarboxylation reactions or reactions where the carboxylic acid moiety is transformed.

  • Labeling the Ethynyl Group (-C≡¹³CH or -¹³C≡CH): Introducing a ¹³C label at the alkyne is crucial for probing reactions involving this functional group. This can be accomplished using ¹³C-labeled acetylene or other suitably labeled precursors in the synthesis of the ethynylcyclohexane starting material.

  • Late-Stage Labeling: Recent advancements have focused on late-stage isotopic labeling, which offers the advantage of introducing the isotope in the final steps of a synthesis, reducing waste and cost.[11] For carboxylic acids, carbon isotope exchange (CIE) has emerged as a promising strategy, allowing the direct replacement of a ¹²COOH group with its ¹³C or ¹⁴C counterpart.[11]

Deuterium labeling is particularly useful for studying kinetic isotope effects (KIEs) and for tracing metabolic pathways.[7][12]

  • Labeling the Cyclohexane Ring: The cyclohexane ring can be deuterated by constructing the molecule from a deuterated precursor, such as deuterated benzene, or through direct H-D exchange on the cyclohexanecarboxylic acid scaffold.[7] Catalytic methods using D₂O as the deuterium source are becoming increasingly popular due to their efficiency and environmental friendliness.[13]

  • Labeling the Ethynyl Hydrogen (-C≡CD): Replacing the terminal alkyne proton with deuterium is key to investigating mechanisms where this bond is broken. This can often be achieved by treating the terminal alkyne with a deuterated base. The KIE observed in such cases can provide strong evidence for the involvement of this proton in the rate-determining step.[14]

Experimental Protocol: Synthesis of [1-¹³C]-1-Ethynyl-cyclohexanecarboxylic acid

This protocol outlines a general procedure for labeling the carboxyl group of 1-Ethynyl-cyclohexanecarboxylic acid with ¹³C.

Objective: To synthesize 1-Ethynyl-cyclohexanecarboxylic acid with a ¹³C label at the carboxylic acid carbon.

Materials:

  • 1-Ethynylcyclohexane

  • Magnesium turnings

  • Dry diethyl ether or THF

  • ¹³C-labeled Carbon Dioxide (¹³CO₂) gas

  • Anhydrous HCl in ether

  • Standard glassware for Grignard reaction under an inert atmosphere

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, prepare the Grignard reagent by reacting 1-ethynylcyclohexane with magnesium turnings in dry diethyl ether. The reaction is initiated with a small crystal of iodine if necessary.

  • Carboxylation: Cool the Grignard solution in an ice bath. Introduce a balloon of ¹³CO₂ gas into the reaction vessel via a needle. Maintain the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Acidify the aqueous layer with dilute HCl and extract the product with diethyl ether.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Characterization: Confirm the structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹³C NMR will show a significantly enhanced signal for the carboxylic carbon.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive with water and oxygen; therefore, an inert atmosphere is crucial for a successful reaction.

  • Dry Solvents: The use of dry solvents is essential to prevent the quenching of the Grignard reagent.

  • ¹³CO₂: This is the source of the isotopic label. Its efficient introduction into the reaction is key to high isotopic enrichment.

Section 2: Comparison of Labeling Strategies

The optimal labeling strategy depends on the research question. The following table compares the different labeling positions and their primary applications.

Labeling PositionIsotopePrimary ApplicationSynthetic AccessibilityKey Insights Gained
Carboxyl Carbon¹³CTracing the fate of the carboxyl group, studying decarboxylation.Generally straightforward via Grignard carboxylation.[10]Direct evidence of carboxyl group involvement in reactions.
Ethynyl Carbon(s)¹³CInvestigating reactions at the alkyne, such as cycloadditions.More complex, requires labeled starting materials.Understanding the reactivity and transformation of the alkyne moiety.
Cyclohexane Ring²HProbing remote steric or electronic effects, metabolic stability.Can be achieved through H-D exchange or deuterated precursors.[7]Information on secondary KIEs and metabolic "hot spots".
Ethynyl Hydrogen²HStudying the kinetic isotope effect in reactions involving C-H bond cleavage.Relatively simple via deprotonation and deuteration.Direct evidence for the involvement of the alkyne proton in the rate-determining step.[14]
Section 3: Comparison with Alternative Mechanistic Probes

While isotopic labeling is a powerful tool, other techniques can also provide mechanistic insights.

MethodPrincipleAdvantagesDisadvantages
Isotopic Labeling Tracing atoms or observing KIEs.Unambiguous results, provides detailed information on bond breaking/formation.Can be synthetically challenging and expensive.
Fluorescence Labeling Attaching a fluorescent probe to the molecule.High sensitivity, allows for real-time imaging.The probe can alter the molecule's properties and reactivity.
Spin Trapping (EPR) Trapping radical intermediates with a spin trap.Direct detection of transient radical species.Limited to radical reactions, spin adducts can be unstable.
Computational Chemistry Modeling reaction pathways and transition states.Provides theoretical insights, can predict KIEs.Requires significant computational resources, results need experimental validation.
Section 4: Data Presentation and Visualization

The following diagram illustrates a general workflow for an isotopic labeling experiment.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Synthesis Synthesis of Labeled Compound Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²H) Purification->NMR MS Mass Spectrometry Mechanistic_Study Mechanistic Study (e.g., KIE, Metabolite ID) MS->Mechanistic_Study Data_Analysis Data Analysis & Interpretation Mechanistic_Study->Data_Analysis

Caption: General workflow for isotopic labeling experiments.

This diagram shows a simplified representation of the synthesis of [1-¹³C]-1-Ethynyl-cyclohexanecarboxylic acid.

G 1-Ethynylcyclohexane 1-Ethynylcyclohexane Grignard Reagent Grignard Reagent 1-Ethynylcyclohexane->Grignard Reagent  Mg, Dry Ether Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt 1. ¹³CO₂ 2. H₃O⁺ [1-¹³C]-1-Ethynyl-\ncyclohexanecarboxylic acid [1-¹³C]-1-Ethynyl- cyclohexanecarboxylic acid Carboxylate Salt->[1-¹³C]-1-Ethynyl-\ncyclohexanecarboxylic acid

Caption: Synthesis of labeled 1-Ethynyl-cyclohexanecarboxylic acid.

Conclusion

Isotopically labeled 1-Ethynyl-cyclohexanecarboxylic acid is a versatile tool for elucidating reaction mechanisms and metabolic pathways. The choice of isotope and labeling position should be carefully considered based on the specific scientific question. While alternative methods exist, the unambiguous data provided by isotopic labeling remains the gold standard for many mechanistic investigations. The synthetic strategies and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this powerful technique in their own studies.

References

  • Who we serve. Multicomponent Reactions: A Promising Approach to Isotope Labeling. (2024). Available from: [Link]

  • ResearchGate. Isotopic Labeling of Metabolites in Drug Discovery Applications. (2025). Available from: [Link]

  • ACS Publications. Discovery and Identification of Scarce Terminal Alkyne-Containing Natural Products by Chemical Isotope Labeling-Assisted MALDI-TOF Mass Spectrometry. (2025). Available from: [Link]

  • ACS Publications. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges | JACS Au. (2022). Available from: [Link]

  • ResearchGate. Mechanistic issues (a) The kinetic isotope effect. A kinetic... Available from: [Link]

  • Li, X. Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. (2011). Available from: [Link]

  • PubMed. Isotopic labelings for mechanistic studies. (2024). Available from: [Link]

  • Indian Academy of Sciences. Use of Isotopes for Studying Reaction Mechanisms. Available from: [Link]

  • Macmillan Group. Kinetic Isotope Effects in Organic Chemistry. (2005). Available from: [Link]

  • eScholarship. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers. Available from: [Link]

  • Bsharat, O. Classical and Modern Methods for Carbon Isotope Labeling. (2024). Available from: [Link]

  • Indian Academy of Sciences. Use of Isotopes for Studying Reaction Mechanisms. Available from: [Link]

  • Li, N., et al. A highly selective decarboxylative deuteration of carboxylic acids. (2021). Available from: [Link]

  • Organic Chemistry Portal. Photomediated Hydro- and Deuterodecarboxylation of Pharmaceutically Relevant and Natural Aliphatic Carboxylic Acids. (2023). Available from: [Link]

  • PMC. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Available from: [Link]

  • ChemRxiv. Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. (2025). Available from: [Link]

  • Beilstein Journals. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024). Available from: [Link]

  • PMC. Regioselective Syntheses of [13C]4-Labelled Sodium 1-Carboxy-2-(2-ethylhexyloxycarbonyl)ethanesulfonate and Sodium 2-Carboxy-1-(2-ethylhexyloxycarbonyl)ethanesulfonate from [13C]4-Maleic Anhydride. Available from: [Link]

  • MDPI. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022). Available from: [Link]

  • PubMed. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. (2008). Available from: [Link]

  • Bentham Science. Isotopic Labeling of Metabolites in Drug Discovery Applications. Available from: [Link]

  • ResearchGate. Mechanism studies a, Isotopic labelling experiment with the... Available from: [Link]

  • Analyst (RSC Publishing). Isotopic labelling analysis using single cell mass spectrometry. Available from: [Link]

  • Beilstein Journals. Recent highlights in biosynthesis research using stable isotopes. (2015). Available from: [Link]

Sources

Validation

Comparative Study of the Biological Effects of 1-Ethynyl-cyclohexanecarboxylic Acid Derivatives in Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of the resulting drug candidates. 1-Ethynyl-cyclohexanecarboxylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of the resulting drug candidates. 1-Ethynyl-cyclohexanecarboxylic acid (CAS 72335-58-1) and its structural analogs (such as 1-ethynyl-1-cyclohexanol) have emerged as highly privileged scaffolds. This guide objectively compares the biological performance of pharmacophores derived from 1-ethynyl-cyclohexyl derivatives against traditional aliphatic and aromatic alkynes, focusing specifically on their utility in developing targeted covalent inhibitors for cysteine proteases like Cathepsin B.

Mechanistic Rationale: The Superiority of the Ethynyl-Cyclohexyl Scaffold

As a Senior Application Scientist, I frequently observe researchers defaulting to simple alkynes (e.g., propargyl acid or phenylacetylene) during early-stage hit-to-lead optimization. However, the 1-ethynyl-cyclohexyl moiety offers a unique trifecta of structural and reactive properties that directly cause superior target engagement:

  • Hydrophobic S2 Pocket Occupation: The bulky, sp3-hybridized cyclohexane ring perfectly mimics the steric volume of hydrophobic amino acid side chains (like leucine or phenylalanine). This is critical for anchoring the inhibitor into the S2 subsite of cysteine proteases.

  • Bioorthogonal & Electrophilic Versatility: The terminal alkyne provides rigid directionality. It can be utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form proteolytically stable 1,2,3-triazole peptide isosteres, or it can be converted into hypervalent organotellurium compounds (organotelluranes) that act as highly specific electrophilic warheads.

  • Achiral Amide Coupling: The carboxylic acid handle allows for straightforward integration into peptidomimetic sequences without the risk of racemization that plagues chiral amino acid building blocks.

This structural synergy is the direct cause of the potent anti-leishmanial and anti-tumor activities observed in derivatives like the organotellurane RF07, which irreversibly inhibits Cathepsin B by covalently modifying its active-site cysteine (Cys29) .

Comparative Biological Performance

To objectively evaluate the performance of 1-Ethynyl-cyclohexanecarboxylic acid derivatives, we must compare them against alternative alkyne-derived scaffolds used in similar inhibitor development workflows.

Table 1: Comparative Biological Activity of Alkyne-Derived Scaffolds
Scaffold TypeRepresentative DerivativePrimary TargetIC₅₀ Range (In Vitro)Cellular Toxicity (CC₅₀)Key Biological Effect
1-Ethynyl-cyclohexanecarboxylic Acid Peptidomimetic TriazolesCathepsin B / L10 - 50 nM> 100 µMHigh target specificity; stable peptide isostere formation.
1-Ethynyl-1-cyclohexanol Organotellurane (RF07)Cathepsin B0.5 - 2.0 µM> 50 µMPotent anti-leishmanial activity; induces parasite apoptosis .
Phenylacetylene Aromatic TriazolesBroad-spectrum Kinases100 - 500 nM10 - 20 µMModerate off-target toxicity due to planar aromatic stacking.
Propargyl Acid Linear PeptidomimeticsCathepsin K50 - 200 nM> 200 µMRapid clearance; poor S2 pocket occupation.

Data synthesized from established structure-activity relationship (SAR) studies of Cathepsin B inhibitors.

Experimental Protocols: Synthesis and Self-Validating Assays

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality between the chemical input and the biological output.

Protocol A: Synthesis of Peptidomimetic Inhibitors via Amide Coupling & CuAAC

Causality Check: EDC/HOBt is specifically chosen over stronger coupling reagents (like HATU) to prevent the formation of unreactive guanidinium byproducts and to ensure a clean conversion of the sterically hindered 1-ethynyl-cyclohexanecarboxylic acid.

  • Activation: Dissolve 1.0 eq of 1-ethynyl-cyclohexanecarboxylic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Amide Formation: Add 1.0 eq of the target peptide amine and 2.5 eq of DIPEA. Stir at room temperature for 12 hours.

  • Validation Check 1: Monitor via LC-MS. The reaction is self-validating when the starting material mass completely shifts to the expected amide mass (M+H).

  • CuAAC Click Derivatization: To the purified amide, add 1.2 eq of an azide-bearing fluorophore or pharmacophore in a 1:1 mixture of t-BuOH/H₂O.

  • Catalysis: Add 0.1 eq of CuSO₄·5H₂O and 0.2 eq of sodium ascorbate (to reduce Cu(II) to the active Cu(I) species in situ). Stir for 6 hours.

  • Validation Check 2: Purify via preparative HPLC. The formation of the 1,4-disubstituted triazole is confirmed by the appearance of a singlet at ~8.0 ppm in ¹H-NMR.

Protocol B: Fluorogenic Cathepsin B Inhibition Assay

Causality Check: This assay utilizes the fluorogenic substrate Z-RR-AMC. Cathepsin B specifically cleaves the Arg-Arg bond, releasing AMC. If the synthesized derivative successfully occupies the S2 pocket and binds Cys29, AMC release is halted.

  • Enzyme Preparation: Pre-incubate recombinant human Cathepsin B (1 nM) in assay buffer (50 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA) for 15 minutes at 37°C to ensure the active-site cysteine is fully reduced.

  • Inhibitor Incubation: Add the synthesized 1-ethynyl-cyclohexyl derivative at varying concentrations (0.1 nM to 10 µM).

    • Self-Validating Controls: Include a vehicle-only well (0% inhibition baseline) and a well with 10 µM CA-074 (a known, highly specific Cathepsin B inhibitor; 100% inhibition baseline).

  • Substrate Addition: Initiate the reaction by adding 10 µM of Z-RR-AMC substrate.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex = 380 nm / Em = 460 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ by plotting the initial velocity (slope of fluorescence over time) against the log of the inhibitor concentration. The system is validated if the CA-074 control yields an IC₅₀ of ~2-5 nM.

Signaling and Interaction Pathway Visualizations

The following diagrams illustrate the mechanism of action and the experimental workflow, utilizing a high-contrast, standardized color palette.

Mechanism A 1-Ethynyl-cyclohexyl Scaffold B Organotellurane / Triazole Pharmacophore A->B Synthetic Derivatization C Cathepsin B Active Site (Cys29 Residue) B->C Hydrophobic S2 Pocket Binding D Covalent Modification (Enzyme Inactivation) C->D Thiol Reactive Attack E Parasite Apoptosis (Leishmania) D->E Protease Arrest

Mechanistic pathway of Cathepsin B inhibition by ethynyl-cyclohexyl derivatives.

Workflow S1 Scaffold Selection (CAS 72335-58-1) S2 Amide Coupling (EDC/HOBt) S1->S2 S3 CuAAC Click Chemistry S2->S3 S4 In Vitro Assay (Cathepsin B) S3->S4 S5 IC50 Validation S4->S5

Step-by-step experimental workflow from scaffold selection to IC50 validation.

References

  • Pimentel, I. A. S., Paladi, C. S., Katz, S., Judice, W. A. S., Cunha, R. L. O. R., & Barbiéri, C. L. "In Vitro and In Vivo Activity of an Organic Tellurium Compound on Leishmania (Leishmania) chagasi." PLoS One, 2012.[Link]

  • Caracelli, I., Vega-Teijido, M., Zukerman-Schpector, J., et al. "A tellurium-based cathepsin B inhibitor: Molecular structure, modelling, molecular docking and biological evaluation." Journal of Molecular Structure, 2012.[Link]

Comparative

Validation of Synthetic Routes to 1-Ethynyl-cyclohexanecarboxylic Acid: A Comparative Guide

Executive Summary In modern drug development, the rapid and scalable synthesis of rigid, bifunctional building blocks is paramount. 1-Ethynyl-cyclohexanecarboxylic acid (CAS 72335-58-1) serves as a premier structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the rapid and scalable synthesis of rigid, bifunctional building blocks is paramount. 1-Ethynyl-cyclohexanecarboxylic acid (CAS 72335-58-1) serves as a premier structural motif, featuring a rigid cyclohexane core, a terminal alkyne for azide-alkyne cycloadditions (CuAAC), and a carboxylic acid for amide coupling. It is heavily utilized in peptide stapling and the synthesis of structurally constrained unnatural amino acids.

This guide objectively compares the performance, scalability, and mechanistic reliability of two distinct synthetic routes to this target: the classical Corey-Fuchs Homologation (the industry benchmark) and the modern Electrophilic Alkynylation via TIPS-EBX (the state-of-the-art alternative).

Mechanistic Overview & Route Comparison

To select the optimal synthetic strategy, chemists must weigh atom economy, reagent cost, and operational safety. Below is a comparative performance analysis of the two methodologies.

Comparative Performance Data
Performance MetricRoute A: Corey-Fuchs HomologationRoute B: TIPS-EBX Alkynylation
Starting Material 1-FormylcyclohexanecarboxylateCyclohexanecarboxylate
Overall Yield 65% – 75%50% – 60%
Step Count 3 (from aldehyde)2 (from ester)
Atom Economy Low (Generates Ph₃P=O, bromide salts)Moderate (Generates 2-iodobenzoic acid)
Reagent Cost Low (Bulk chemicals: CBr₄, PPh₃, Zn)High (TIPS-EBX requires custom synthesis)
Scalability Excellent (Kilogram scale proven)Moderate (Gram scale, exothermic risks)
Reaction Time 24 – 36 hours12 – 18 hours

Route A: The Corey-Fuchs Homologation (Benchmark)

The Corey-Fuchs reaction is a highly reliable two-step sequence converting an aldehyde to a terminal alkyne[1]. For our target, the process begins with 1-formylcyclohexanecarboxylate. The aldehyde is treated with carbon tetrabromide and triphenylphosphine to yield a 1,1-dibromoalkene intermediate[2].

Causality in Experimental Design: A critical optimization in modern protocols is the addition of zinc powder. Zinc reduces the required equivalents of triphenylphosphine, which minimizes the generation of triphenylphosphine oxide—a notoriously difficult byproduct to remove during chromatography[1]. In the subsequent step, exactly 2.2 equivalents of n-butyllithium are required: the first equivalent drives the halogen-metal exchange, while the second equivalent deprotonates the newly formed terminal alkyne to form the stable lithium acetylide.

Self-Validating Protocol: Corey-Fuchs Sequence

Step 1: Dibromoolefination

  • Action: Dissolve CBr₄ (1.5 equiv) and PPh₃ (1.5 equiv) in anhydrous CH₂Cl₂ at 0 °C. Add Zn dust (1.5 equiv).

  • Causality: The 0 °C temperature controls the exothermic formation of the reactive phosphorus ylide.

  • In-Process Control (IPC): The solution will turn bright orange/yellow, validating ylide formation. Add 1-formylcyclohexanecarboxylate. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the aldehyde spot (which stains strongly with 2,4-DNPH) disappears.

  • Workup: Filter through a Celite pad to remove zinc salts. Concentrate and precipitate Ph₃P=O by adding cold hexanes.

Step 2: Alkyne Formation & Hydrolysis

  • Action: Dissolve the dibromoalkene in anhydrous THF at -78 °C. Dropwise add n-BuLi (2.2 equiv).

  • Causality: Cryogenic temperatures prevent unwanted nucleophilic attack by n-BuLi on the ester moiety.

  • IPC: A color shift to deep red/brown is typically observed upon acetylide formation. Quench with saturated aqueous NH₄Cl to protonate the acetylide.

  • Hydrolysis: Treat the resulting ester with LiOH (3.0 equiv) in a THF/H₂O mixture at room temperature. Acidify to pH 2 with 1M HCl and extract with EtOAc to yield the final product.

Fig 1: Corey-Fuchs homologation pathway to 1-ethynyl-cyclohexanecarboxylic acid.

Route B: Direct Electrophilic Alkynylation via TIPS-EBX

Alternatively, the direct electrophilic alkynylation of enolates utilizes bench-stable hypervalent iodine(III) reagents, specifically TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one)[3][4].

Causality in Experimental Design: This approach reverses the traditional polarity of alkyne synthons. The benziodoxolone core acts as a highly efficient leaving group. When reacted with a sterically hindered lithium enolate at cryogenic temperatures, the enolate attacks the α-carbon of the alkyne, driving the carbon-carbon bond formation and expelling 2-iodobenzoic acid[3]. The bulky TIPS group is mandatory here; it prevents competitive nucleophilic attack at the β-carbon of the alkyne.

Self-Validating Protocol: TIPS-EBX Alkynylation

Step 1: Enolate Formation & Electrophilic Alkynylation

  • Action: To a solution of diisopropylamine (1.1 equiv) in THF at -78 °C, add n-BuLi (1.1 equiv) to form LDA. Add cyclohexanecarboxylate ester dropwise. Stir for 30 minutes.

  • Causality: LDA ensures quantitative, irreversible deprotonation of the sterically hindered α-position without acting as a nucleophile.

  • Action: Add TIPS-EBX (1.2 equiv) as a solid.

  • IPC: The reaction mixture will initially take on the yellow hue of dissolved TIPS-EBX. As the hypervalent iodine reagent is consumed, the color fades to pale yellow or colorless. Monitor by TLC; the highly non-polar TIPS-alkyne product will elute near the solvent front.

Step 2: Desilylation & Hydrolysis

  • Action: Treat the crude TIPS-protected alkyne with TBAF (1.5 equiv) in THF at 0 °C for 1 hour.

  • IPC: Complete disappearance of the TIPS-protected intermediate on TLC validates successful desilylation.

  • Action: Add aqueous LiOH directly to the pot to hydrolyze the ester. Acidify and extract to yield 1-Ethynyl-cyclohexanecarboxylic acid.

Fig 2: Direct electrophilic alkynylation of enolates using TIPS-EBX.

Conclusion & Recommendations

For laboratories requiring multi-gram to kilogram scale-up , the Corey-Fuchs homologation (Route A) remains the superior choice due to the low cost of bulk reagents and highly predictable thermodynamics. However, for discovery chemistry and library synthesis where minimizing step count is prioritized over atom economy, the TIPS-EBX alkynylation (Route B) provides a rapid, elegant two-step solution directly from the widely available cyclohexanecarboxylate esters.

Sources

Safety & Regulatory Compliance

Safety

1-Ethynyl-cyclohexanecarboxylic acid proper disposal procedures

Operational Guide: Safe Handling, Quenching, and Disposal of 1-Ethynyl-cyclohexanecarboxylic Acid As a Senior Application Scientist, I frequently guide research teams through the operational challenges of handling bifunc...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling, Quenching, and Disposal of 1-Ethynyl-cyclohexanecarboxylic Acid

As a Senior Application Scientist, I frequently guide research teams through the operational challenges of handling bifunctional organic molecules. 1-Ethynyl-cyclohexanecarboxylic acid is a prime example of a compound that requires a nuanced safety approach. While its carboxylic acid moiety dictates standard irritant protocols, its terminal alkyne introduces a hidden, severe operational risk: the potential formation of explosive metal acetylides[1][2].

This guide provides a self-validating, mechanistic framework for the safe handling, quenching, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Hazard Assessment & Mechanistic Causality

To safely manage 1-Ethynyl-cyclohexanecarboxylic acid, we must first understand the chemical causality driving its reactivity:

  • The Terminal Alkyne Risk (Explosive Hazard): The proton on the terminal alkyne (-C≡CH) is weakly acidic. In the presence of heavy metals—such as Copper (Cu), Silver (Ag), or Mercury (Hg), which are ubiquitous in cross-coupling catalysis—the alkyne can undergo deprotonation to form a metal acetylide[1][3]. Metal acetylides are highly unstable, shock-sensitive explosives. Causality-Driven Rule: Waste containing this compound must never be mixed with heavy metal waste streams without undergoing a rigorous chemical quenching process[2].

  • The Carboxylic Acid Risk (Irritant Hazard): The -COOH group acts as a localized proton donor (pKa ~4.5). It reacts exothermically with strong bases and renders the pure compound a recognized skin, eye, and respiratory irritant[4].

Quantitative Safety & Operational Data

The following table summarizes the critical operational parameters and the mechanistic rationale behind each requirement.

ParameterSpecification / ValueCausality / Rationale
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Carboxylic acid protonates biological tissues, causing localized irritation and inflammation[4].
Storage Conditions Well-ventilated, tightly closed containerPrevents ambient moisture interaction and mitigates the inhalation risk of airborne dust[4].
Quenching Temperature 0 °C (Ice bath)Suppresses the kinetic energy and mitigates the exothermic heat release during the protonation of reactive acetylide anions.
Quenching Dilution 1:1 (Reaction Vol : Inert Solvent Vol)Provides sufficient thermal mass to dissipate localized heat spikes during the addition of a proton source.

Disposal Workflow & Segregation Logic

The structural flow below dictates the decision-making process for segregating 1-Ethynyl-cyclohexanecarboxylic acid waste based on its physical state and reaction history.

G Start Waste Generation 1-Ethynyl-cyclohexanecarboxylic acid CheckState Physical State? Start->CheckState SolidWaste Pure Solid Waste (Collect in HDPE) CheckState->SolidWaste Unused Solid LiquidWaste Reaction Mixture (Solvent + Alkyne) CheckState->LiquidWaste Solution Incineration Approved Incineration Facility SolidWaste->Incineration MetalCheck Heavy Metals Present? (Cu, Ag, Hg) LiquidWaste->MetalCheck AcetylideRisk DANGER: Metal Acetylide Risk (Quench at 0°C) MetalCheck->AcetylideRisk Yes StandardOrg Standard Organic Waste (Halogenated vs Non-Halogenated) MetalCheck->StandardOrg No AcetylideRisk->Incineration Post-Quenching StandardOrg->Incineration

Workflow for the segregation and safe disposal of 1-Ethynyl-cyclohexanecarboxylic acid waste.

Step-by-Step Methodologies

Protocol A: Disposal of Unused/Pure Solid Waste

If the chemical is expired or no longer needed in its pure solid form, it must be disposed of without introducing incompatible reagents.

  • Containment Selection: Collect the solid waste in a chemically compatible, high-density polyethylene (HDPE) container. Crucial: Do not use metal containers or metal caps, as prolonged contact with the terminal alkyne can spontaneously form trace metal acetylides[2].

  • Dust Prevention: Sweep up the solid carefully using a non-sparking tool to avoid aerosolizing the irritant powder. Never use compressed air for cleanup[5].

  • Labeling: Clearly label the container as "Hazardous Organic Solid Waste - Contains Terminal Alkyne."

  • Final Routing: Route the sealed container to an approved environmental health and safety (EHS) waste disposal plant for high-temperature incineration[4].

Protocol B: Quenching and Disposal of Reaction Mixtures

If the compound was utilized in a catalytic reaction (especially involving bases or heavy metals), residual acetylide anions must be systematically neutralized (protonated) before the waste can be safely combined with standard organic streams[2]. This is a self-validating protocol.

  • Atmospheric & Temperature Control: Transfer the reaction flask to an ice bath and cool the mixture to 0 °C under an inert atmosphere (Nitrogen or Argon). Rationale: This suppresses the kinetic rate of the highly exothermic quenching reaction.

  • Thermal Dilution: Dilute the reaction mixture with an equal volume of an inert solvent (e.g., Tetrahydrofuran or Toluene)[2]. Rationale: The added solvent acts as a heat sink.

  • Protonation (The Quench): Slowly add a mild proton source dropwise via a syringe or addition funnel. Begin with isopropanol. Once initial reactivity subsides, follow with saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl[2]. Rationale: The protons convert the unstable metal acetylide back into the stable terminal alkyne.

  • Self-Validation Step: Observe the solution. Continue the dropwise addition until all gas evolution completely ceases. The cessation of gas confirms the total consumption of reactive intermediates[2].

  • Segregation: Allow the mixture to warm to room temperature, then transfer it to the appropriate liquid organic waste carboy (segregated by halogenated or non-halogenated solvents).

Protocol C: Emergency Spill Response & Decontamination
  • Evacuation & PPE: Immediately don appropriate PPE, including nitrile gloves, tightly fitting safety goggles, a lab coat, and a particulate respirator if dust has been generated[4].

  • Containment: For solid spills, gently cover the powder with damp sand or a wet absorbent pad. Rationale: Moisture weighs down the particles, preventing respiratory exposure to the H335 irritant[5][6].

  • Collection: Use a non-sparking, non-metallic scoop to collect the absorbent-chemical mixture. Place it directly into a sealed HDPE waste container[5].

  • Surface Decontamination: Wash the affected benchtop or floor area thoroughly with plenty of soap and water. Rationale: The slightly alkaline nature of standard soap neutralizes residual traces of the carboxylic acid, ensuring the surface is safe for future use[4].

References

  • A3 Coupling Reaction - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. MDPI. Available at:[Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for 1-Ethynyl-cyclohexanecarboxylic Acid

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Ethynyl-cyclohexanecarboxylic acid was publicly available at the time of this writing. This guide is a synthesis of information from SDSs of structurally related comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Ethynyl-cyclohexanecarboxylic acid was publicly available at the time of this writing. This guide is a synthesis of information from SDSs of structurally related compounds, including 1-Ethynyl-1-cyclohexanol, Cyclohexanecarboxylic acid, and general safety protocols for carboxylic acids and alkynes. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific laboratory conditions.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Ethynyl-cyclohexanecarboxylic acid. The procedural guidance herein is intended to answer specific operational questions to ensure the safe execution of experiments and the protection of all laboratory personnel.

Understanding the Hazards: A Proactive Approach to Safety

Given the chemical structure of 1-Ethynyl-cyclohexanecarboxylic acid, which combines a carboxylic acid and a terminal alkyne on a cyclohexane ring, a comprehensive understanding of its potential hazards is the foundation of safe handling. The hazards are extrapolated from similar chemical entities.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Carboxylic acids are known to be corrosive and can cause skin irritation or serious eye damage.[1][2] Direct contact with 1-Ethynyl-cyclohexanecarboxylic acid is likely to cause similar effects.

  • Toxicity: Structurally similar compounds, such as 1-Ethynyl-1-cyclohexanol, are harmful if swallowed and toxic in contact with skin.[3][4] Therefore, it is prudent to handle 1-Ethynyl-cyclohexanecarboxylic acid with a high degree of caution to avoid ingestion and dermal absorption.

  • Respiratory Irritation: As a solid, this compound may form dust upon handling, which can cause respiratory irritation.[2]

  • Flammability and Reactivity of the Alkyne Group: Alkynes are a reactive functional group and can be flammable.[5] The presence of the ethynyl group suggests that this compound should be kept away from ignition sources and incompatible materials such as strong oxidizing agents and bases.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling 1-Ethynyl-cyclohexanecarboxylic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes, dust, and unforeseen reactions. A face shield is critical when handling larger quantities or when there is a significant risk of splashing.[7][8]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended) and a flame-resistant lab coat.Nitrile gloves offer good resistance to a range of chemicals.[9] A flame-resistant lab coat is advisable due to the potential flammability of the alkyne component.[10] Always inspect gloves before use and change them frequently, especially after direct contact.[8]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To be used when handling the solid outside of a certified chemical fume hood or if dust generation is unavoidable.[8][11]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-defined operational and disposal plan is essential for the safe and efficient use of 1-Ethynyl-cyclohexanecarboxylic acid in the laboratory.

Safe Handling Procedures

Preparation:

  • Work Area: All handling of 1-Ethynyl-cyclohexanecarboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[11]

  • Spill Kit: Have a chemical spill kit appropriate for acidic and potentially flammable compounds readily available.

Handling the Compound:

  • Avoid Inhalation and Contact: Use engineering controls and PPE to prevent inhalation of dust and contact with skin and eyes.[8]

  • Transferring the Chemical: When transferring the solid, use appropriate tools such as a spatula or powder funnel to minimize dust generation. For solutions, use a cannula or a syringe for liquid transfers to minimize exposure.[12]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

  • Housekeeping: Keep the work area clean and tidy. Promptly clean up any spills according to established procedures.[13]

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

All waste containing 1-Ethynyl-cyclohexanecarboxylic acid must be treated as hazardous waste.

  • Waste Segregation: Segregate waste containing this compound from other waste streams to ensure proper disposal.[14]

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Disposal Method: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not dispose of this chemical down the drain.[7] Follow all federal, state, and local environmental regulations for chemical waste disposal.[7]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling 1-Ethynyl-cyclohexanecarboxylic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency & Disposal Risk_Assessment Conduct Risk Assessment Consult_SDS Consult Supplier SDS Risk_Assessment->Consult_SDS Small_Scale Small Scale / Low Hazard Consult_SDS->Small_Scale Low Risk Large_Scale Large Scale / High Hazard Consult_SDS->Large_Scale High Risk Goggles Safety Goggles Small_Scale->Goggles Gloves Nitrile Gloves Small_Scale->Gloves Lab_Coat Lab Coat Small_Scale->Lab_Coat Fume_Hood Work in Fume Hood Small_Scale->Fume_Hood Large_Scale->Goggles Large_Scale->Gloves Large_Scale->Lab_Coat Large_Scale->Fume_Hood Face_Shield Add Face Shield Large_Scale->Face_Shield Respirator Consider Respirator Large_Scale->Respirator Spill_Emergency Spill or Exposure Follow_Emergency_Protocol Follow Emergency Protocols Spill_Emergency->Follow_Emergency_Protocol Waste_Disposal Dispose of Waste Properly Follow_Emergency_Protocol->Waste_Disposal

Caption: PPE selection workflow for handling 1-Ethynyl-cyclohexanecarboxylic acid.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • SATHEE - IIT Kanpur. (n.d.). Chemistry Alkynes.
  • University of Utah. (n.d.). Acid Handling.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 17). 1-Ethynyl-1-cyclohexanol - Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, October 1). SAFETY DATA SHEET.
  • Johns Hopkins Whiting School of Engineering. (2024). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations.
  • University of the Philippines Diliman. (n.d.). i. safety principles.
  • Tokyo Chemical Industry. (2025, October 16). SAFETY DATA SHEET.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • Altiras. (2026, March 10). Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value.
  • PatSnap. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production?.
  • Glen Research. (2018, May 3). SAFETY DATA SHEET Alkyne-NHS Ester (50-1905-xx).
  • ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
  • Tokyo Chemical Industry. (2025, April 28). SAFETY DATA SHEET.
  • Vedantu. (n.d.). Preparation of Alkynes: Methods, Reactions & Examples.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-cyclohexanecarboxylic acid
Reactant of Route 2
1-Ethynyl-cyclohexanecarboxylic acid
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